molecular formula C5H5ClN2O B1588585 2-Chloro-6-methoxypyrazine CAS No. 33332-30-8

2-Chloro-6-methoxypyrazine

Cat. No.: B1588585
CAS No.: 33332-30-8
M. Wt: 144.56 g/mol
InChI Key: XWSSFRJLOZQOCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-methoxypyrazine is a useful research compound. Its molecular formula is C5H5ClN2O and its molecular weight is 144.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-methoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-9-5-3-7-2-4(6)8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSSFRJLOZQOCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452021
Record name 2-Chloro-6-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33332-30-8
Record name 2-Chloro-6-methoxypyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33332-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-methoxypyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Chloro-6-methoxypyrazine chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 2-Chloro-6-methoxypyrazine in Medicinal Chemistry & Material Science

Executive Summary this compound (CAS: 33332-30-8) is a bifunctional pyrazine scaffold characterized by the presence of an electrophilic chlorine atom and an electron-donating methoxy group positioned meta to each other (2,6-substitution pattern). This specific arrangement creates a unique "push-pull" electronic environment, making the molecule a versatile intermediate in the synthesis of energetic materials (such as LLM-105) and pharmaceutical agents (kinase inhibitors). Its reactivity is defined by highly regioselective nucleophilic aromatic substitutions (


), palladium-catalyzed cross-couplings, and directed ortho-metalation (DoM).

Part 1: Structural & Physical Characterization

The 2,6-disubstitution pattern breaks the symmetry of the pyrazine ring, differentiating the C3 and C5 protons. The methoxy group (


) acts as an inductive withdrawer but a resonance donor, while the chlorine atom (

) serves as a handle for transition-metal catalysis.

Table 1: Physicochemical Properties

PropertyDataNote
IUPAC Name This compound
CAS Number 33332-30-8Distinct from 2-chloro-6-methoxypyridine (17228-64-7)
Molecular Formula

Molecular Weight 144.56 g/mol
Physical State Low-melting solid or oilOften observed as a white oil at RT
Melting Point ~25–30 °CSublimes upon standing
Solubility DCM, MeOH, EtOAcPoorly soluble in water
Key NMR Signal

~8.2–8.6 ppm (

H)
Ring protons (C3-H, C5-H)

Handling Warning: Due to its high vapor pressure and tendency to sublime, this compound should be stored cold (2–8°C) in tightly sealed vessels to prevent mass loss and cross-contamination.

Part 2: Synthetic Routes

The industrial standard for synthesizing this compound involves the controlled desymmetrization of 2,6-dichloropyrazine via nucleophilic aromatic substitution.

Protocol 1: Monomethoxylation of 2,6-Dichloropyrazine

Rationale: The reaction utilizes stoichiometry to prevent the formation of the 2,6-dimethoxy byproduct. The first chloride displacement deactivates the ring slightly toward the second attack, aiding selectivity.

Reagents:

  • 2,6-Dichloropyrazine (1.0 equiv)

  • Sodium Methoxide (NaOMe) (1.05 equiv)

  • Methanol (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,6-dichloropyrazine in anhydrous methanol under an inert atmosphere (

    
    ).
    
  • Addition: Add NaOMe solution (25-30% in MeOH) dropwise at room temperature. Critical: Rapid addition may lead to local excesses and bis-substitution.

  • Reaction: Heat the mixture to reflux (approx. 65°C) for 6 hours. Monitor by TLC or LC-MS for the disappearance of starting material.

  • Quench: Cool the mixture to room temperature and pour into a 5-fold excess of ice water.

  • Isolation: The product often precipitates or oils out.

    • If solid:[1][2] Collect via suction filtration immediately (keep cold).[3]

    • If oil:[3] Extract with dichloromethane (

      
      ), wash with brine, dry over 
      
      
      
      , and concentrate in vacuo at low temperature (<30°C) to avoid sublimation.
  • Purification: If necessary, purify via silica gel chromatography (Hexanes/EtOAc).

Part 3: Chemical Reactivity & Functionalization[1][5]

The utility of this compound lies in its ability to undergo orthogonal functionalization. The chlorine atom is activated for cross-coupling, while the methoxy group directs lithiation.

Reactivity Diagram

Reactivity Figure 1: Orthogonal reactivity profile of this compound. Core 2-Chloro-6- methoxypyrazine C2 C2-Cl Position: Suzuki/Buchwald Coupling (Pd-Catalysis) Core->C2 Pd(0) C5 C5 Position: Directed Ortho-Metalation (Li-TMP / Electrophile) Core->C5 1. Li-Base 2. E+ C6 C6-OMe Position: Nucleophilic Displacement (High Temp/Pressure) Core->C6 Nu-

[4][1]

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C2-chloride is an excellent electrophile for Suzuki coupling, enabling the attachment of aryl or heteroaryl groups.

Protocol 2: C2-Arylation

  • Substrates: this compound (1.0 eq), Arylboronic acid (1.2 eq).

  • Catalyst:

    
     (2 mol%) / 
    
    
    
    (4 mol%) or
    
    
    .
  • Base/Solvent:

    
     (2.0 eq) in Dioxane/Water (4:1).
    
  • Conditions: Heat at 85–100°C for 2–4 hours under Argon.

  • Mechanism: Oxidative addition of Pd(0) into the C-Cl bond is facilitated by the electron-deficient pyrazine ring, followed by transmetallation and reductive elimination.

Regioselective Lithiation (Directed Ortho-Metalation)

Lithiation of this compound is highly regioselective.

  • Regioselectivity: The lithiation occurs predominantly at C5 (adjacent to the methoxy group).

  • Reasoning: The methoxy group coordinates the lithium cation (Coordination Induced Proximity Effect), directing the base to the ortho-proton. The C3 position (adjacent to Cl) is less favored due to steric repulsion and lack of coordinating ability compared to oxygen.

  • Reagent: Lithium 2,2,6,6-tetramethylpiperidide (Li-TMP) is preferred over LDA to avoid nucleophilic attack on the pyrazine ring.

Part 4: Medicinal Chemistry & Material Applications[4][5][6][7]

Pathway to Energetic Materials (LLM-105)

This compound is a strategic precursor for LLM-105 (2,6-diamino-3,5-dinitropyrazine-1-oxide), an insensitive high-explosive.

LLM105 Figure 2: Synthetic utility in energetic materials (LLM-105 production). Start This compound Step1 Step 1: Amination (NH3, High P/T) --> 2-Amino-6-methoxypyrazine Start->Step1 Nucleophilic Subst. Step2 Step 2: Nitration (HNO3/H2SO4) --> Nitrated Intermediates Step1->Step2 Final LLM-105 (2,6-Diamino-3,5-dinitropyrazine-1-oxide) Step2->Final Oxidation & Rearrangement

Drug Discovery: Kinase Inhibition

In medicinal chemistry, the 2-methoxy-6-arylpyrazine motif is a bioisostere for pyridine and pyrimidine scaffolds found in kinase inhibitors (e.g., LRRK2, JAK).

  • Design Strategy: The methoxy group functions as a hydrogen bond acceptor for the hinge region of kinases, while the aryl group (introduced via Suzuki coupling at C2) occupies the hydrophobic pocket.

  • Case Study: LRRK2 inhibitors for Parkinson's disease often utilize the pyrazine core to fine-tune blood-brain barrier (BBB) permeability, where the lipophilic chlorine/methoxy balance is critical.

References

  • Synthesis and Properties of LLM-105

    • Title: Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105).
    • Source: OSTI.
    • URL:[Link]

  • Suzuki Coupling of Chloropyrazines

    • Title: Exhaustive Suzuki-Miyaura Reactions of Polyhalogen
    • Source: PMC (N
    • URL:[Link]

  • Regioselectivity in Lithiation

    • Title: Pyrazines (Upd
    • Source: Thieme Connect.
    • URL:[Link][5]

  • Chemical Identity and CAS Verification

    • Title: this compound CAS 33332-30-8 Data.[6][7][8][9][10][11]

    • Source: ChemicalBook.[12]

  • Medicinal Chemistry Applications (LRRK2)

Sources

An In-depth Technical Guide to 2-Chloro-6-methoxypyrazine: A Key Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound 2-Chloro-6-methoxypyrazine. With a focus on its synthesis, reactivity, and applications, this document provides expert insights into leveraging this versatile heterocyclic compound in complex molecular design and synthesis.

Core Compound Identifiers & Properties

A foundational understanding of a chemical entity begins with its fundamental properties. This compound is a substituted pyrazine, a class of nitrogen-containing heterocyclic compounds that are prevalent in numerous biologically active molecules.[1]

PropertyValueSource
CAS Number 33332-30-8[2]
Molecular Formula C₅H₅ClN₂O[2]
Molecular Weight 144.56 g/mol [2]
Appearance Solid[2]
SMILES COC1=CN=CC(Cl)=N1[2]
InChI Key XWSSFRJLOZQOCX-UHFFFAOYSA-N[2]

Strategic Importance in Medicinal Chemistry & Drug Discovery

The pyrazine core is a well-established scaffold in medicinal chemistry, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The specific substitution pattern of this compound, featuring a halogen atom and a methoxy group, makes it a particularly attractive building block for several reasons:

  • The Chloro Substituent as a Synthetic Handle: The chlorine atom at the 2-position provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse molecular fragments, a cornerstone of modern drug discovery. The reactivity of chloroarenes in such couplings has been a subject of extensive research, with significant advancements in catalyst systems enabling their efficient use.[3]

  • The Methoxy Group's Influence: The electron-donating methoxy group at the 6-position modulates the electronic properties of the pyrazine ring. This can influence the reactivity of the chloro substituent and the overall physicochemical properties of the final molecule, such as solubility and metabolic stability. The strategic placement of chloro and methoxy groups is a common tactic in drug design to fine-tune a compound's interaction with its biological target and its pharmacokinetic profile.[4][5]

While direct examples of this compound in late-stage clinical candidates are not prominently featured in the readily available literature, its structural motifs are present in a wide array of bioactive compounds. For instance, substituted pyrazines are key components in molecules targeting kinases, as seen in the development of CSNK2A inhibitors with antiviral activity.[6] The ability to readily diversify the pyrazine core through cross-coupling reactions makes this starting material invaluable for generating libraries of compounds for high-throughput screening.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, often starting from more readily available pyrazine precursors. A common strategy involves the chlorination of a corresponding hydroxypyrazine, followed by methoxylation, or vice versa. While a specific, detailed, peer-reviewed synthesis protocol for this compound was not found in the immediate search, a general and logical synthetic pathway can be inferred from established chemical principles for analogous heterocyclic systems.

A plausible synthetic route could involve the following conceptual steps:

Synthesis_Pathway start Pyrazine Precursor (e.g., 2-Hydroxypyrazine) step1 Chlorination (e.g., POCl₃) start->step1 Step 1 intermediate1 Dichloropyrazine Intermediate step1->intermediate1 step2 Selective Methoxylation (e.g., NaOMe) intermediate1->step2 Step 2 product This compound step2->product

Caption: Conceptual synthesis pathway for this compound.

This generalized pathway highlights the key transformations required. The regioselectivity of the methoxylation step would be a critical parameter to control, potentially influenced by reaction conditions and the electronic nature of the pyrazine ring.

Reactivity and Applications in Cross-Coupling Reactions

The true utility of this compound in synthetic chemistry is realized through its participation in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules from simpler building blocks.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[7][8] For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position.

Illustrative Reaction Scheme:

Suzuki_Coupling start_A This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) start_A->catalyst start_B R-B(OH)₂ (Boronic Acid) start_B->catalyst product 2-R-6-methoxypyrazine catalyst->product

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Exemplary Protocol (Hypothetical):

  • Reactants: To a solution of this compound (1.0 mmol) and an appropriate boronic acid (1.2 mmol) in a suitable solvent (e.g., a mixture of toluene and water), add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) and a base like potassium carbonate (2.0 mmol).

  • Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired 2-substituted-6-methoxypyrazine.

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9][10][11] This reaction would enable the introduction of an alkynyl moiety onto the pyrazine ring, a functional group that can be further elaborated or may itself be important for biological activity.

Illustrative Reaction Scheme:

Sonogashira_Coupling start_A This compound catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) + Cu(I) co-catalyst (e.g., CuI) + Base (e.g., Et₃N) start_A->catalyst start_B R-C≡CH (Terminal Alkyne) start_B->catalyst product 2-(R-C≡C)-6-methoxypyrazine catalyst->product

Caption: General scheme for the Sonogashira coupling of this compound.

Exemplary Protocol (Hypothetical):

  • Reactants: A mixture of this compound (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst like Bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and a copper(I) co-catalyst such as copper(I) iodide (0.06 mmol) is dissolved in a suitable solvent, typically an amine base like triethylamine which also acts as the solvent.

  • Conditions: The reaction is stirred, often at room temperature or with gentle heating, under an inert atmosphere until completion.

  • Work-up and Purification: The reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then purified by column chromatography to afford the alkynylated pyrazine product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[12][13][14][15][16] This reaction is of paramount importance in the synthesis of pharmaceuticals, many of which are arylamines. Using this compound, this method allows for the direct introduction of primary or secondary amines at the 2-position.

Illustrative Reaction Scheme:

Buchwald_Hartwig_Amination start_A This compound catalyst Pd Pre-catalyst + Ligand (e.g., BINAP, XPhos) + Base (e.g., NaOtBu) start_A->catalyst start_B R¹R²NH (Amine) start_B->catalyst product 2-(R¹R²N)-6-methoxypyrazine catalyst->product

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Exemplary Protocol (Hypothetical):

  • Reactants: A reaction vessel is charged with a palladium pre-catalyst, a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong, non-nucleophilic base such as sodium tert-butoxide. A solvent like toluene or dioxane is added, followed by this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Conditions: The mixture is heated under an inert atmosphere, with the temperature and reaction time being dependent on the specific substrates and catalyst system used.

  • Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography to yield the 2-amino-6-methoxypyrazine derivative.

Spectroscopic Data

While a dedicated, comprehensive set of spectra for this compound was not found in the performed searches, typical spectroscopic features can be predicted based on its structure and data from analogous compounds like 2-chloro-6-methoxypyridine.[17][18]

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two non-equivalent protons on the pyrazine ring. A singlet in the upfield region would correspond to the three protons of the methoxy group.

  • ¹³C NMR: The carbon NMR spectrum would display five distinct signals: four for the carbon atoms of the pyrazine ring and one for the methoxy carbon. The chemical shifts would be influenced by the electronegativity of the nitrogen atoms, the chlorine, and the oxygen of the methoxy group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A comprehensive Safety Data Sheet (SDS) should always be consulted before use.[19]

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound stands as a valuable and versatile building block for synthetic and medicinal chemists. Its strategically positioned reactive handle and modulating methoxy group provide a powerful platform for the construction of complex molecular architectures through robust and well-established cross-coupling methodologies. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective application in the pursuit of novel therapeutics and other advanced materials.

References

  • DE2923706A1 - Synthesis of 2,6-Di:chloro-pyrazine - by chlorination of mono:chloro-pyrazine, using 2,6-di:chloro-pyrazine as solvent to minimise by=product formation.
  • Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. OpenAgrar. [Link]

  • Preparation method of 2- chloro-6-trichloromethyl pyridine. Eureka | Patsnap. [Link]

  • CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine.
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. [Link]

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PMC. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters - ACS Publications. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

  • Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. ResearchGate. [Link]

  • (PDF) Methoxypyrazines of Grapes and Wines. ResearchGate. [Link]

  • 'Green' synthesis of important pharmaceutical building blocks: Enzymatic access to enantiomerically pure α-chloroalcohols. ResearchGate. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • 2-Chloro-6-methoxypyridine. PubChem. [Link]

  • 2-Chloro-6-methylpyrazine. PubChem - NIH. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications. [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. ACS Publications. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]

  • ChemInform Abstract: Aqueous/Organic Cross Coupling: Sustainable Protocol for Sonogashira Reactions of Heterocycles.. ResearchGate. [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson. [Link]

  • Sonogashira cross-coupling reaction. YouTube. [Link]

  • Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. ResearchGate. [Link]

  • SDS. Advanced Biotech. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

Sources

The Biological Activity of Pyrazine Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazine nucleus (1,4-diazine) is a "privileged scaffold" in medicinal chemistry, distinguished by its unique electronic deficiency and capacity for diverse non-covalent interactions.[1] While historically recognized for flavor chemistry (alkylpyrazines), its pharmacological significance has evolved from the cornerstone anti-tubercular agent Pyrazinamide (PZA) to complex oncology therapeutics like Bortezomib and broad-spectrum antivirals like Favipiravir .

This technical guide dissects the biological utility of pyrazine derivatives, moving beyond surface-level descriptions to explore the mechanistic causality of their activity. We analyze how the pyrazine ring functions not merely as a linker, but as a critical pharmacophore that modulates lipophilicity, hydrogen bonding, and metabolic stability.

Structural Basis & Pharmacophore Analysis

The pyrazine ring consists of a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4.[2][3]

  • Electronic Deficiency: The electronegative nitrogen atoms withdraw electron density from the ring carbons, making the system

    
    -deficient. This renders the ring susceptible to nucleophilic attack but resistant to electrophilic substitution—a critical factor in metabolic stability.
    
  • Hydrogen Bonding: The nitrogen lone pairs act as weak hydrogen bond acceptors (pKa of conjugate acid ~0.6), facilitating interactions with enzyme active site residues (e.g., hinge regions of kinases).

  • Lipophilicity Modulation: Replacing a phenyl ring with a pyrazine often lowers

    
    , improving water solubility and bioavailability without sacrificing aromatic stacking interactions.
    

Therapeutic Focus: Antimycobacterial Activity (Tuberculosis)

Pyrazinamide (PZA) remains the most clinically significant pyrazine derivative, essential for shortening tuberculosis (TB) therapy from 9 to 6 months. Its activity is unique: it specifically targets non-replicating (persister) bacilli in acidic environments (e.g., macrophage phagolysosomes).

Mechanism of Action: The "Trojan Horse" Paradigm

PZA is a prodrug.[4] Its activity is contingent upon a specific bio-activation pathway that exploits the bacterium's own enzymes.

  • Passive Diffusion: PZA enters Mycobacterium tuberculosis (Mtb) via passive diffusion.[5]

  • Activation (The Gatekeeper): The enzyme Pyrazinamidase (PncA) converts PZA into the active form, Pyrazinoic Acid (POA) .[4][6][7][8]

  • The Acid Trap: POA is actively effluxed. In an acidic extracellular environment (pH 5.5), POA becomes protonated (H-POA).[5] This uncharged form re-enters the bacillus.

  • Intracellular Accumulation: Inside the neutral cytoplasm (pH 7.2), H-POA dissociates back to POA- and H+. The efflux pump is inefficient, leading to intracellular accumulation of POA.[4]

  • Dual Targeting:

    • Membrane Collapse: Accumulation of H+ acidifies the cytoplasm, collapsing the proton motive force (PMF).

    • Ribosomal Inhibition: Recent evidence suggests POA inhibits RpsA (Ribosomal Protein S1), blocking trans-translation, a process vital for rescuing stalled ribosomes in stressed bacteria.

Visualization: PZA Activation & Resistance Pathways

The following diagram illustrates the PZA activation cycle and the critical nodes where resistance (e.g., pncA mutations) occurs.

PZA_Mechanism cluster_ext Extracellular (Acidic pH 5.5) cluster_cyto M. tuberculosis Cytoplasm (Neutral pH 7.2) PZA_ext PZA (Prodrug) PZA_int PZA PZA_ext->PZA_int Passive Diffusion HPOA_ext H-POA (Protonated) POA_int POA- (Active Anion) HPOA_ext->POA_int Re-entry & Dissociation (H+ Release) PZA_int->POA_int Hydrolysis PncA Enzyme: PncA (Pyrazinamidase) PZA_int->PncA POA_int->HPOA_ext Efflux Pump RpsA Target: RpsA (Ribosome S1) POA_int->RpsA Inhibition Membrane Target: Membrane Potential (PMF) POA_int->Membrane Acidification PncA->POA_int

Caption: The PZA bio-activation cycle. PncA converts PZA to POA.[5][7] Accumulation of POA disrupts membrane energetics and inhibits RpsA. Resistance primarily arises from mutations in PncA.[4][5]

Therapeutic Focus: Oncology & Antiviral Applications

Oncology: Proteasome & Kinase Inhibition

In oncology, the pyrazine ring often serves as a stable bioisostere for phenyl or pyridine rings, optimizing binding kinetics.

  • Proteasome Inhibition (Bortezomib): Bortezomib (Velcade) is a dipeptide boronic acid used in multiple myeloma.[9] The pyrazine ring (pyrazine-2-carbonyl) is crucial for the molecule's stability and fits into the S3 pocket of the 20S proteasome, positioning the boronic acid to form a reversible covalent bond with the catalytic threonine residue.

  • Kinase Inhibition: Pyrazine derivatives frequently act as ATP-competitive inhibitors. The nitrogen atoms in the ring can form hydrogen bonds with the "hinge region" of kinases (e.g., Aurora kinases, EGFR).

Antiviral: Favipiravir (T-705)

Favipiravir is a pyrazinecarboxamide derivative.[10][11][12][13][14] Like PZA, it is a prodrug.[10]

  • Mechanism: It is phosphoribosylated intracellularly to form Favipiravir-RTP (ribofuranosyl-5'-triphosphate).[10][14]

  • Target: This metabolite acts as a pseudo-purine nucleotide, selectively inhibiting the viral RNA-dependent RNA polymerase (RdRp) . It induces lethal mutagenesis or chain termination in RNA viruses (Influenza, Ebola, SARS-CoV-2).

Comparative Activity Data
CompoundPrimary IndicationMolecular TargetKey Mechanism
Pyrazinamide TuberculosisPncA (Activation) / RpsAMembrane acidification; Trans-translation inhibition
Bortezomib Multiple Myeloma20S ProteasomeReversible covalent binding to Threonine residue
Favipiravir Viral Infection (Flu)Viral RdRpLethal mutagenesis (Purine analogue)
Glipizide Type 2 DiabetesK+ ATP ChannelsSulfonylurea receptor binding (Pyrazine ring aids PK)

Experimental Protocols

A. Synthesis: Condensation of 1,2-Diamines with 1,2-Dicarbonyls

This is the most robust, self-validating method for generating the pyrazine core. It relies on the thermodynamic stability of the aromatic product.

Reaction: Ethylenediamine + Benzil


 2,3-Diphenylpyrazine

Protocol:

  • Reagents: Dissolve Benzil (10 mmol, 2.10 g) in Methanol (30 mL).

  • Addition: Add Ethylenediamine (11 mmol, 0.74 mL) dropwise to the stirring solution.

  • Catalysis (Optional but recommended): Add a catalytic amount of KOH (10%) or Acetic Acid to accelerate dehydration.

  • Reflux: Heat the mixture to reflux (65°C) for 2–4 hours. Validation: Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). Disappearance of the yellow benzil spot indicates completion.

  • Workup: Cool to room temperature. The product, 2,3-diphenylpyrazine , often precipitates as white/off-white crystals.

  • Purification: Filter the solid. Recrystallize from Ethanol.

  • Characterization: 1H NMR (CDCl3) should show a singlet around

    
     8.5-8.6 ppm (pyrazine ring protons) and multiplet aromatic protons.
    
B. Bioassay: Resazurin Microtiter Assay (REMA) for Anti-TB Activity

This assay uses resazurin (blue, non-fluorescent) which is reduced to resorufin (pink, highly fluorescent) by metabolically active bacteria. It provides a visual and quantitative MIC (Minimum Inhibitory Concentration).

Protocol:

  • Preparation: Prepare a stock solution of the pyrazine derivative in DMSO (e.g., 10 mg/mL).

  • Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compound in 7H9 broth (supplemented with OADC).

  • Inoculation: Add M. tuberculosis (H37Rv strain) suspension (adjusted to OD600 ~0.001) to each well.

    • Critical Control: Include a "PZA Control" well (acidified media pH 5.5–6.0 is often required for PZA activity in vitro, though standard REMA is pH 6.6-6.8. For general derivatives, standard pH is acceptable).

  • Incubation: Seal and incubate at 37°C for 5–7 days.

  • Development: Add 30 µL of Resazurin solution (0.02%) to each well. Incubate for 24 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Active metabolism).

    • Validation: The MIC is the lowest concentration that prevents the color change from blue to pink.[2]

Synthesis & Development Workflow

The following workflow outlines the logical progression from raw materials to biological validation for pyrazine derivatives.

Synthesis_Workflow Precursors Precursors (1,2-Diamine + 1,2-Diketone) Condensation Condensation (Reflux in MeOH) Precursors->Condensation Oxidation Oxidation/Aromatization (If using saturated diamines) Condensation->Oxidation Intermediate Functionalization Functionalization (e.g., Halogenation, Amidation) Condensation->Functionalization Direct Oxidation->Functionalization Purification Purification (Recrystallization/Column) Functionalization->Purification Screening Biological Screening (REMA / Kinase Assay) Purification->Screening

Caption: General workflow for the synthesis and validation of biologically active pyrazine derivatives.

References

  • Zhang, Y., et al. (2013). "Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis."[5] Science, 333(6049), 1630-1632.

  • Scorpio, A., & Zhang, Y. (1996). "Mutations in pncA, a gene encoding pyrazinamidase/nicotinamidase, cause resistance to the antituberculous drug pyrazinamide in tubercle bacilli."[5][6] Nature Medicine, 2(6), 662-667.

  • Furuta, Y., et al. (2017). "Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase."[14] Proceedings of the Japan Academy, Series B, 93(7), 449-463.

  • Field-Smith, A., et al. (2006). "Bortezomib (Velcade™) in the treatment of multiple myeloma." Therapeutics and Clinical Risk Management, 2(3), 271-279.

  • Doležal, M., et al. (2009). "Pyrazine derivatives: A patent review (2006–2008)." Expert Opinion on Therapeutic Patents, 19(4), 499-524.

Sources

An In-depth Technical Guide to Pyrazine Chemistry and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Pyrazine Core

Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern chemistry.[1][2] Its unique electronic structure, characterized by an electron-deficient aromatic ring, imparts a distinct reactivity profile that has been artfully exploited by chemists across various disciplines.[3][4] This guide provides a comprehensive exploration of pyrazine chemistry, from its fundamental synthesis and reactivity to its multifaceted applications in drug discovery, food science, and materials engineering. For researchers, scientists, and drug development professionals, a deep understanding of the pyrazine scaffold is not merely academic; it is a gateway to innovation and the development of novel molecules with profound impact.

The pyrazine moiety is not just a synthetic curiosity; it is a recurring motif in nature, found in a range of natural products, including alkaloids isolated from marine microorganisms.[5] This natural prevalence hints at the evolutionary significance and inherent bioactivity of this heterocyclic system. In the realm of synthetic chemistry, pyrazine derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their incorporation into numerous FDA-approved drugs.[4][6][7] The applications of pyrazines extend beyond medicine, as they are crucial components of flavor and aroma profiles in food and beverages and are increasingly being utilized in the development of advanced functional materials.[5][8][9]

This guide will delve into the core principles of pyrazine chemistry, offering not just a recitation of facts, but a causal understanding of why certain synthetic strategies are employed and how the structure of a pyrazine derivative dictates its function. We will explore key synthetic methodologies, dissect the reactivity of the pyrazine ring, and showcase the power of this versatile scaffold through compelling case studies in various fields of application.

I. Synthesis of the Pyrazine Ring: Building the Core Scaffold

The construction of the pyrazine ring is a foundational aspect of its chemistry, with a rich history of synthetic methods that continue to be refined and expanded upon. The choice of synthetic route is often dictated by the desired substitution pattern on the final pyrazine product.

Classical Condensation Strategies

Among the oldest and still relevant methods for pyrazine synthesis are those based on the condensation of α-dicarbonyl compounds with 1,2-diamines.[2][10] These methods are valued for their simplicity and the ready availability of starting materials.

The Staedel–Rugheimer and Gutknecht Syntheses

The Staedel–Rugheimer pyrazine synthesis , first reported in 1876, involves the reaction of a 2-haloacetophenone with ammonia to form an amino ketone, which then undergoes self-condensation and subsequent oxidation to yield a pyrazine.[1] A closely related method is the Gutknecht pyrazine synthesis (1879), which also relies on the self-condensation of an α-ketoamine, but differs in the specific method used to generate this key intermediate.[1]

The causality behind these reactions lies in the nucleophilic character of the amine and the electrophilic nature of the carbonyl and α-carbon of the halo-ketone. The initial nucleophilic substitution of the halide by ammonia generates the α-amino ketone. This intermediate then undergoes a self-condensation, where the amine of one molecule attacks the carbonyl of another, leading to a dihydropyrazine intermediate that is subsequently oxidized to the aromatic pyrazine. The choice of oxidizing agent is crucial for the final aromatization step, with reagents like copper(II) oxide or manganese dioxide being commonly employed.[2]

Modern Synthetic Approaches

While classical methods remain useful, modern organic synthesis has introduced more versatile and efficient routes to substituted pyrazines.

Dehydrogenative Coupling Reactions

A significant advancement in pyrazine synthesis is the use of acceptorless dehydrogenative coupling reactions. These methods, often catalyzed by transition metals like manganese or ruthenium, allow for the synthesis of pyrazines from readily available starting materials such as α-amino carbonyls or vicinal diamines.[10] This approach is highly atom-economical and avoids the use of harsh oxidizing agents. The catalytic cycle typically involves the oxidation of the starting materials to form reactive intermediates that then condense and aromatize, with the liberation of hydrogen gas as the only byproduct.

Cyclization of N-Allyl Malonamides

A novel and versatile route to highly functionalized pyrazines involves a sequence starting with the diazidation of N-allyl malonamides, followed by a thermal or copper-mediated cyclization.[11][12] This method allows for the introduction of ester and hydroxyl groups at the 2- and 3-positions of the pyrazine core, with the flexibility to introduce various alkyl and aryl groups at other positions.[11][12] The power of this methodology lies in its ability to generate complex pyrazine structures from simple starting materials, with subsequent modifications such as alkylations, brominations, and cross-coupling reactions further expanding the accessible chemical space.[11][12]

Experimental Protocol: A Representative Pyrazine Synthesis

Below is a generalized, step-by-step protocol for the synthesis of a 2,5-disubstituted pyrazine via the homodimerization of an α-amino aldehyde, a biomimetic approach that highlights the elegance and efficiency of modern synthetic methods.[7]

Synthesis of a 2,5-Disubstituted Pyrazine from an α-Amino Aldehyde

  • Starting Material Preparation: The requisite Cbz-protected α-amino aldehyde is synthesized from the corresponding common amino acid.[7]

  • Deprotection: The Cbz-protecting group is removed via hydrogenolysis. A solution of the Cbz-protected α-amino aldehyde in a suitable solvent (e.g., methanol) is treated with a catalytic amount of palladium(II) hydroxide on carbon (5 mol%).[7] The reaction mixture is then placed under a hydrogen atmosphere and stirred until the deprotection is complete (monitored by TLC).

  • Condensation and Oxidation: Upon completion of the deprotection, the reaction mixture is filtered to remove the catalyst. The resulting solution containing the free α-amino aldehyde is then exposed to air, which serves as the oxidant for the subsequent aromatization step.[7] The solution is typically stirred at room temperature for a specified period, allowing for the tandem condensation of two molecules of the α-amino aldehyde to form a dihydropyrazine intermediate, followed by air oxidation to the final 2,5-disubstituted pyrazine.[7]

  • Purification: The crude pyrazine product is then purified by standard techniques, such as column chromatography on silica gel, to yield the pure 2,5-disubstituted pyrazine.

This self-validating protocol relies on the inherent reactivity of the α-amino aldehyde to undergo dimerization and the use of air as a mild and readily available oxidant, making it an environmentally friendly and efficient synthetic strategy.

II. Reactivity of the Pyrazine Ring: A Tale of Electrophiles and Nucleophiles

The chemical reactivity of the pyrazine ring is a direct consequence of the two electronegative nitrogen atoms, which significantly influence the electron density of the aromatic system.[3] This electron-deficient nature makes the pyrazine ring generally resistant to electrophilic aromatic substitution while rendering it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present.[13]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of pyrazine functionalization. The presence of the nitrogen atoms activates the ring towards attack by nucleophiles. The regioselectivity of these reactions is highly dependent on the position and electronic nature of the substituents already present on the ring. For instance, in 2-substituted 3,5-dichloropyrazines, the position of nucleophilic attack is almost exclusively dictated by the electronic properties of the substituent at the C2-position.[13] This predictable reactivity allows for the selective functionalization of the pyrazine core, a crucial aspect in the synthesis of complex molecules for drug discovery.

Electrophilic Aromatic Substitution

While less common, electrophilic aromatic substitution on the pyrazine ring can be achieved under specific conditions and with activating substituents. The electron-withdrawing nature of the nitrogen atoms deactivates the ring towards electrophilic attack. However, the introduction of electron-donating groups can mitigate this effect and allow for reactions such as nitration or halogenation to occur.

Metal-Catalyzed Cross-Coupling Reactions

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the functionalization of heterocyclic compounds, and pyrazines are no exception. Reactions such as the Suzuki, Buchwald-Hartwig, and Sonogashira couplings are routinely employed to form carbon-carbon and carbon-heteroatom bonds on the pyrazine ring.[14] These reactions typically utilize a halopyrazine as the electrophilic partner and a wide range of organometallic or amine nucleophiles. The ability to precisely introduce diverse functional groups via these methods is invaluable for creating libraries of pyrazine derivatives for biological screening and materials science applications.

Reactivity_of_Pyrazine cluster_reactions Key Reactions Pyrazine Pyrazine Ring SNAr Nucleophilic Aromatic Substitution (SNAr) Pyrazine->SNAr Favored due to electron deficiency EAS Electrophilic Aromatic Substitution (EAS) Pyrazine->EAS Disfavored due to electron deficiency CrossCoupling Metal-Catalyzed Cross-Coupling Pyrazine->CrossCoupling Versatile functionalization (e.g., Suzuki, Buchwald-Hartwig) Drug_Development_Workflow Start Identify Biological Target Library Synthesize Pyrazine Derivative Library Start->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR) Hit->Lead Structure-Activity Relationship (SAR) Preclinical Preclinical Studies Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug FDA-Approved Drug Clinical->Drug

Caption: A typical workflow for the development of pyrazine-based drugs.

Food and Flavor Chemistry: The Scent of Pyrazines

Pyrazines are key contributors to the aroma and flavor of many cooked and roasted foods. [1]They are formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. [15]Different alkyl- and methoxypyrazines are responsible for the characteristic nutty, roasted, and earthy notes in foods like coffee, cocoa, bread, and roasted meats. [8][16]For example, 2,3,5-trimethylpyrazine is a significant flavor component in many roasted products. [17]The flavor industry utilizes synthetic pyrazines to enhance the sensory properties of a wide range of food products. [8][17]

Agriculture: Protecting Crops with Pyrazines

In the realm of agriculture, pyrazines have emerged as valuable tools for crop protection. [18]Their strong scent can act as a repellent for pests. [18]Furthermore, some insects utilize pyrazines as alarm pheromones, and the application of these pheromones to crops can deter agricultural pests. [18]Pyrazine-based compounds are also being developed as fungicides and herbicides, offering a more targeted and potentially more environmentally friendly alternative to traditional broad-spectrum pesticides. [18]

Materials Science: The Future is Bright for Pyrazines

The unique electronic properties of the pyrazine ring make it an attractive building block for advanced functional materials. Pyrazine-based polymers and other light-responsive materials are of great interest for technological applications. [5]Low-bandgap π-conjugated polymers containing pyrazine units have been synthesized for use in organic photovoltaic devices. [5]The electron-withdrawing nature of the pyrazine ring facilitates intramolecular charge transfer, a key process in many optoelectronic applications. [19][20] Recent research has also explored the use of pyrazine-based metal-organic frameworks (MOFs) for applications such as luminescent sensing and energy storage. [21][22]For instance, a two-dimensional conjugated MOF incorporating tetraphenylpyrazine has been developed as a cathode material for air self-charging aqueous zinc-ion batteries. [21]The porous structure and abundant pyrazine sites of this material enable efficient oxygen reduction and energy storage. [21]

Conclusion

The chemistry of pyrazines is a vibrant and continually evolving field. From its foundational synthetic methods to its cutting-edge applications, the pyrazine scaffold has proven to be an exceptionally versatile and valuable tool for scientists and researchers. Its impact is felt across a multitude of disciplines, from the life-saving drugs in our pharmacies to the appealing aromas of our food and the advanced materials that will shape our future. A thorough understanding of the principles of pyrazine chemistry, as outlined in this guide, is essential for anyone seeking to harness the power of this remarkable heterocyclic system for the advancement of science and technology.

References

  • Pyrazine and its derivatives- synthesis and activity-a review. (2021). ISSN: 2277–4998.
  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (n.d.). NIH.
  • Synthesis of substituted pyrazines from N-allyl malonamides. (n.d.). RSC Publishing.
  • Synthesis of substituted pyrazines from N -allyl malonamides. (n.d.).
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.).
  • Pyrazines as Crop Protection in Sustainable Agriculture. (2024). Advanced Biotech.
  • Pyrazine Definition. (n.d.). Fiveable.
  • Natural Pyrazines. (n.d.). Advanced Biotech.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). Taylor & Francis.
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022).
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.).
  • Pyrazines in Drug Discovery. (n.d.). PharmaBlock.
  • Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science. (2019). Life Chemicals.
  • Pyrazine. (n.d.). Wikipedia.
  • Review on the Synthesis of Pyrazine and Its Derivatives. (2026).
  • PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). (n.d.). Inchem.org.
  • Synthesis and Reactions of Some Pyrazine Deriv
  • Chemistry of Pyrazine and Its Derivatives. III. The Synthesis of Carbinols by the Participation of Methylpyrazine in Aldol-type Condensations1. (n.d.). Journal of the American Chemical Society.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.).
  • Synthesis and reactions of Pyrazine. (2020). YouTube.
  • Pyrazine as a More Efficient Luminophore than Benzene for Producing Red-Shifted and Enhanced Photoluminescence. (2023). The Journal of Physical Chemistry A.
  • Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applic
  • Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (n.d.). PMC.
  • Luminescent materials incorporating pyrazine or quinoxaline moieties. (2013). CORE.
  • The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity. (n.d.). Benchchem.
  • A Pyrazine-Based Two-Dimensional Conjugated Metal–Organic Framework for Air Self-Charging Aqueous Zinc-Ion B
  • Luminescent materials incorporating pyrazine or quinoxaline moieties. (2025). Request PDF.
  • Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. (n.d.). Journal of the American Chemical Society.
  • Flavor Bites: 2-Methyl pyrazine. (2021). Perfumer & Flavorist.
  • Pyrazine. (n.d.). PubChem.
  • Pyrazine Functionalization in Eu-MOF for Exclusive Ratiometric Luminescence Sensing of PO43–. (2023). Inorganic Chemistry.
  • Synthesis and reactions of Pyrazine. (2020). YouTube.

Sources

Mechanistic & Synthetic Guide: Reactivity and Stability of Chloromethoxypyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloromethoxypyrazines represent a high-value scaffold in medicinal chemistry and agrochemical synthesis. Their unique electronic architecture—characterized by a


-deficient pyrazine ring substituted with an electron-withdrawing halogen (Cl) and an electron-donating alkoxy group (OMe)—creates a distinct reactivity profile. This guide provides a technical deep-dive into exploiting these features for regioselective functionalization, specifically focusing on Nucleophilic Aromatic Substitution (

) and Directed Ortho Metalation (DoM), while defining the stability boundaries required for reproducible scale-up.

Electronic Structure & Reactivity Profile

The reactivity of chloromethoxypyrazines (e.g., 2-chloro-3-methoxypyrazine) is governed by the interplay between the inductive withdrawal of the ring nitrogens and the mesomeric effects of the substituents.[1]

  • The Pyrazine Core: The 1,4-diazine system is highly electron-deficient, lowering the LUMO energy and making the ring susceptible to nucleophilic attack.

  • The Chloride (C-2): Acts as an excellent leaving group. The adjacent ring nitrogen (N-1) activates this position via inductive electron withdrawal (

    
     effect), facilitating 
    
    
    
    .
  • The Methoxy Group (C-3): Provides mesomeric electron donation (

    
    ), which slightly deactivates the ring toward nucleophiles compared to a pure chloropyrazine but is crucial for directing lithiation. Crucially, it prevents attack at C-3, forcing nucleophiles to C-2.
    
Reactivity Map

The following diagram outlines the primary reactive vectors for the 2-chloro-3-methoxypyrazine scaffold.

ReactivityMap Core 2-Chloro-3-methoxypyrazine SNAr SNAr (C-2) Displacement of Cl Core->SNAr Nucleophiles (R-NH2, RO-) DoM Lithiation (C-5/C-6) Directed Metalation Core->DoM LiTMP (-78°C) Pd Pd-Catalysis (C-2) Cross-Coupling Core->Pd Pd(0) Suzuki/Buchwald Hydrolysis Degradation (Acidic/Basic) Core->Hydrolysis H3O+ or OH-

Figure 1: Primary reactivity vectors. Note that C-2 is the electrophilic hotspot, while C-5/C-6 are nucleophilic hotspots post-lithiation.

Nucleophilic Aromatic Substitution ( )

The most industrial-relevant reaction for chloromethoxypyrazines is the displacement of the chlorine atom by amines or sulfonamides. This is the core chemistry behind the synthesis of Sulfalene (Sulfametopyrazine).

Mechanism

The reaction proceeds via an addition-elimination pathway involving a Meisenheimer-like anionic intermediate.[2] The transition state is stabilized by the ring nitrogens, which act as electron sinks.

Protocol: Amination of 2-Chloro-3-methoxypyrazine

Objective: Synthesis of a 2-amino-3-methoxypyrazine derivative (General Protocol).

Reagents:

  • Substrate: 2-chloro-3-methoxypyrazine (1.0 eq)

  • Nucleophile: Primary Amine or Sulfonamide salt (1.1–1.5 eq)

  • Base:

    
     or 
    
    
    
    (2.0 eq) to scavenge HCl.
  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate

    
    ).
    

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloro-3-methoxypyrazine in dry DMF (0.5 M concentration) under

    
     atmosphere.
    
  • Addition: Add the base followed by the amine nucleophile.

  • Thermal Activation: Heat the reaction mixture to 80–100°C. Note: Chloromethoxypyrazines are less reactive than chloropyridazines; thermal energy is required to overcome the activation barrier established by the electron-donating methoxy group.

  • Monitoring (Self-Validation): Monitor by HPLC. The disappearance of the starting material peak (approx. 220-250 nm UV absorption) and the emergence of the more polar product peak confirms progress.

  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

Critical Insight: If using a sulfonamide (as in Sulfalene synthesis), the nucleophile is poor. You must use the sodium salt of the sulfonamide or pre-deprotonate with NaH to generate the highly nucleophilic amide anion.

Regioselective Metalation (Lithiation)[3][4]

While


 targets the C-2 position, Directed Ortho Metalation (DoM) allows functionalization of the C-5 or C-6 positions, preserving the chloro-substituent for later use.
The Reagent Choice: LiTMP vs. n-BuLi

Using n-Butyllithium (n-BuLi) directly is risky. The pyrazine ring is susceptible to nucleophilic attack by the butyl anion (Chichibabin-type addition), leading to alkylated byproducts.

  • Solution: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). It is a strong, non-nucleophilic base that acts strictly as a proton scavenger.

Regioselectivity

In 2-chloro-3-methoxypyrazine:

  • C-2: Blocked (Cl).[3]

  • C-3: Blocked (OMe).

  • C-5 vs C-6: Lithiation typically occurs at C-5 (adjacent to N-4). While C-6 is inductively activated by Cl, the coordination of Lithium to the ring nitrogen (N-4), enhanced by the electron density from the para-methoxy group (or through-space interaction), often directs metalation to C-5.

Protocol: C-5 Lithiation and Trapping

Objective: Introduction of an electrophile (e.g., aldehyde, iodine) at C-5.

LithiationWorkflow Step1 In Situ Generation of LiTMP (TMP + n-BuLi in THF, -78°C) Step2 Substrate Addition Add 2-chloro-3-methoxypyrazine (Maintain -78°C, 30 min) Step1->Step2 Step3 Validation Check (Optional D2O Quench Aliquot) Step2->Step3 Step4 Electrophile Addition (Aldehyde/I2/DMF) Step3->Step4 Step5 Warm & Quench (Allow to 0°C, add NH4Cl) Step4->Step5

Figure 2: Cryogenic lithiation workflow. Strict temperature control is vital to prevent "Scrambling" (migration of the halogen).

Methodology:

  • LiTMP Formation: To a solution of 2,2,6,6-tetramethylpiperidine (1.1 eq) in anhydrous THF at -78°C, add n-BuLi (1.1 eq). Stir for 15 min.

  • Metalation: Dropwise add a solution of 2-chloro-3-methoxypyrazine (1.0 eq) in THF. The solution often turns deep red/brown. Stir for 30–45 mins at -78°C.

  • Validation (Critical): Before adding expensive electrophiles, remove a 0.1 mL aliquot and quench with

    
    . Analyze by NMR. >90% deuterium incorporation at C-5 confirms the lithiated species is formed and stable.
    
  • Quench: Add the electrophile (e.g., Benzaldehyde) dissolved in THF.

  • Workup: Warm to room temperature and quench with saturated

    
    .
    

Stability Profile & Degradation Pathways[6]

Understanding the stability of chloromethoxypyrazines is essential for storage and formulation.

Hydrolytic Stability[7][8][9]
  • Acidic Conditions: The methoxy group is an acetimidate-like ether. Under strong acidic conditions (e.g., 6M HCl, reflux), the methoxy group cleaves to form the pyrazinone (2-chloro-3-hydroxypyrazine tautomer).

  • Basic Conditions: The chloro group is liable to hydrolysis by hydroxide (

    
    ).[2] Prolonged exposure to aqueous NaOH, especially with heat, will displace Cl to form 2-hydroxy-3-methoxypyrazine.
    
Photostability

Pyrazines are notoriously photosensitive. The


 transition can lead to singlet oxygen generation or radical formation.
  • Recommendation: Store all chloromethoxypyrazine intermediates in amber glass or foil-wrapped containers.

Data Summary: Stability Matrix
ConditionStressorResultStability Rating
Neutral Water, RT, 24hNo ChangeHigh
Acidic 1M HCl, RTStableModerate
Acidic 6M HCl, 80°CDemethylation (Pyrazinone)Low
Basic 1M NaOH, RTSlow Hydrolysis of ClModerate
Basic 1M NaOH, 80°CRapid Hydrolysis of ClLow
Oxidative

N-Oxide formationLow

References

  • Nucleophilic Aromatic Substitution of Chloroazines

    • Title: Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides.[1][4]

    • Source: Environmental Science & Technology (PubMed).
    • Link:[Link]

  • Sulfalene (Sulfametopyrazine)

    • Title: Sulfalene - DrugBank / Wikipedia D
    • Source: Wikipedia / DrugBank.
    • Link:[Link]

  • Regioselective Lithiation (General Pyridine/Pyrazine Context)

    • Title: Regioselective lithiation of 3-chloro-2-ethoxypyridine (Analogous chemistry).[5][6]

    • Source: ResearchG
    • Link:[Link]

  • Palladium Catalyzed Cross-Coupling

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrazines.[3]

    • Source: Heterocycles (CLOCKSS).
    • Link:[Link] (Specific article: Heterocycles, Vol 33, No 1, 1992).[3]

  • Hydrolytic Stability of Nitrogen Heterocycles

    • Title: Hydrolytic Stability of Hydrazones and Oximes (Mechanistic parallels for C=N bond hydrolysis).
    • Source: NIH / PMC.
    • Link:[Link]

Sources

Potential research applications of 2-Chloro-6-methoxypyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Research Applications of 2-Chloro-6-methoxypyrazine

Executive Summary

This compound (CAS 33332-30-8) represents a "privileged scaffold" in modern heterocyclic chemistry. Unlike its more common 2,3-disubstituted isomers (e.g., the precursors to Sulfalene or "bell pepper" pyrazines), the 2,6-substitution pattern offers a unique electronic and steric vector for drug discovery and high-energy material synthesis.

This guide delineates the utility of this compound as a divergent building block. Its value lies in the orthogonal reactivity of its substituents: the chlorine atom serves as a highly activated handle for cross-coupling (Suzuki-Miyaura) or nucleophilic aromatic substitution (


), while the methoxy group functions as a masked oxo-moiety or a solubility-enhancing motif.

Chemical Profile & Reactivity

The pyrazine ring is electron-deficient, rendering it susceptible to nucleophilic attack. In this compound, the chlorine at position 2 is activated by the para-nitrogen (N4) and the ortho-nitrogen (N1). The methoxy group at position 6 donates electron density via resonance but withdraws via induction; critically, it does not deactivate the ring enough to prevent substitution at the C2 position.

PropertySpecification
CAS Number 33332-30-8
Formula C5H5ClN2O
Molecular Weight 144.56 g/mol
Physical State Low-melting solid (mp ~26-30°C) or oil; volatile.
Storage Inert atmosphere, 2-8°C (Sublimes easily).
Key Reactivity

(C2), Pd-Catalyzed Coupling (C2), Demethylation (C6).

Application I: Kinase Inhibitor Development

Target Audience: Medicinal Chemists, Oncology Researchers

The 2,6-disubstituted pyrazine core is a bioisostere for the pyridine and pyrimidine scaffolds found in numerous FDA-approved kinase inhibitors. The C2-chlorine allows for the introduction of aryl "warheads" or hinge-binding motifs.

Case Study: CSNK2A and HEC1-NEK2 Inhibition

Research has identified 2,6-disubstituted pyrazines as potent inhibitors of Casein Kinase 2 Alpha (CSNK2A) and the HEC1-NEK2 interaction (essential for mitotic progression in cancer cells).

  • Mechanism: The pyrazine nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket.

  • Synthetic Strategy:

    • Suzuki Coupling (C2): Introduction of the aryl group (e.g., 4-carboxyphenyl or indazole).

    • Modification (C6): The methoxy group can be retained for metabolic stability or displaced/demethylated to tune solubility.

Experimental Protocol: Suzuki-Miyaura Coupling

Standardized procedure for arylation at C2.

  • Reagents: this compound (1.0 equiv), Arylboronic acid (1.2 equiv),

    
     (5 mol%), XPhos (10 mol%), 
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.

    • Combine reagents in a sealed tube.

    • Heat to 90°C for 4–12 hours.

    • Monitor: TLC (Hexane/EtOAc). The product is typically less polar than the boronic acid but more polar than the starting chloride.

  • Purification: Silica gel chromatography.

Application II: Energetic Materials (LLM-105 Precursor)

Target Audience: Defense & Materials Scientists

A niche but critical application of this compound is its role as an intermediate in the synthesis of LLM-105 (2,6-Diamino-3,5-dinitropyrazine-1-oxide) , an insensitive high-explosive.

  • Pathway:

    • Methoxylation: 2,6-Dichloropyrazine

      
       this compound.
      
    • Amination: Conversion to 2,6-diamino precursors.

    • Nitration/Oxidation: Introduction of nitro groups and N-oxide to increase density and detonation velocity.

  • Why use the Methoxy intermediate? Direct nitration of chloropyrazines is difficult. The methoxy group activates the ring for subsequent electrophilic nitration or facilitates the introduction of amino groups via

    
     followed by energetic functionalization.
    

Application III: Divergent Synthesis Visualization

The following diagram illustrates the "Hub-and-Spoke" utility of the scaffold.

G Core This compound (CAS 33332-30-8) SnAr 2-Amino-6-methoxypyrazines (Kinase Inhibitors) Core->SnAr SnAr (Amines) Heat, Base Suzuki 2-Aryl-6-methoxypyrazines (Biaryl Scaffolds) Core->Suzuki Suzuki Coupling Pd(0), Ar-B(OH)2 Energetic LLM-105 Precursors (High Energy Materials) Core->Energetic Amination -> Nitration Demethyl 6-Chloropyrazin-2(1H)-one (Tautomeric Scaffold) Core->Demethyl BBr3 or TMSI (-Me)

Figure 1: Divergent synthetic pathways originating from the this compound core.

Experimental Protocol: Nucleophilic Aromatic Substitution ( )

For the synthesis of amino-pyrazine libraries.

Rationale: The electron-withdrawing nature of the pyrazine ring activates the C2-Cl bond. The reaction is generally favored by polar aprotic solvents which solvate the cation, leaving the nucleophile (amine) "naked" and more reactive.

Protocol:

  • Setup: Charge a microwave vial or pressure tube with this compound (1.0 equiv).

  • Nucleophile: Add Primary or Secondary Amine (1.2–1.5 equiv).

  • Base: Add DIPEA (Diisopropylethylamine) (2.0 equiv) to scavenge HCl.

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.

  • Conditions: Heat at 120°C for 2–6 hours. (Microwave irradiation: 140°C for 30 mins is often superior).

  • Workup: Dilute with water (precipitates product if solid) or extract with EtOAc. Wash organic layer with LiCl solution to remove NMP.

References

  • Identification of CSNK2A Inhibitors

    • Title: Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors.
    • Source: N
    • URL:[Link]

  • Energetic Materials (LLM-105)

    • Title: Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105).
    • Source: OSTI.
    • URL:[Link]

  • Suzuki Coupling of Chloropyrazines

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends.
    • Source: Chemical Science (RSC).
    • URL:[Link]

  • General Pyrazine Medicinal Chemistry

    • Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.[1]

    • Source: Molecules (MDPI).
    • URL:[Link]

Sources

Mechanism of Action of Pyrazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazine Privilege[1]

In medicinal chemistry, the pyrazine ring (1,4-diazine) is not merely a structural linker; it is a "privileged scaffold" that offers unique electronic and physicochemical properties. Unlike its isomer pyrimidine (1,3-diazine), pyrazine possesses a para-nitrogen arrangement that creates a symmetric, electron-deficient core with low basicity (


).

This guide deconstructs the mechanism of action (MoA) of pyrazine-based therapeutics, focusing on two distinct paradigms:

  • Bioactivation-Dependent Toxicity: Exemplified by the antitubercular drug Pyrazinamide (PZA) , where the pyrazine core is a prodrug carrier.

  • Nucleobase Mimicry & Lethal Mutagenesis: Exemplified by the antiviral Favipiravir (T-705) , where the functionalized pyrazine mimics purines to corrupt viral replication.

The Antitubercular Paradigm: Pyrazinamide (PZA)[2][3][4]

Pyrazinamide is unique among antibiotics.[1][2] It is a sterilizing agent active against non-replicating Mycobacterium tuberculosis (Mtb) persisters located in acidic environments (e.g., phagolysosomes), yet it shows poor activity against actively growing bacilli at neutral pH.

Mechanism of Bioactivation and Accumulation

PZA is a prodrug.[3][4] Its efficacy relies on a "trap-and-accumulate" mechanism driven by the host's acidic environment and bacterial enzymology.

  • Passive Diffusion: PZA enters the bacillus via passive diffusion.[1][5]

  • Enzymatic Conversion: The bacterial enzyme Pyrazinamidase (PncA) hydrolyzes PZA into Pyrazinoic Acid (POA) .[1][6]

  • The Acid Trap:

    • At neutral intracellular pH, POA exists as the anion (

      
      ), which is impermeable to the membrane.
      
    • Mtb possesses an inefficient efflux system for POA.[1]

    • If the extracellular environment is acidic (pH < 6.0), any effluxed

      
       becomes protonated to 
      
      
      
      , which re-enters the cell.[1]
    • This cycle leads to a massive intracellular accumulation of

      
      , acidifying the cytoplasm and collapsing the transmembrane proton motive force (PMF).
      
Downstream Molecular Targets

Beyond non-specific acidification, POA targets specific cellular machinery:

  • RpsA Inhibition: POA binds to Ribosomal Protein S1 (RpsA), inhibiting trans-translation. This prevents the rescue of stalled ribosomes, a critical survival mechanism for non-replicating bacteria.

  • PanD Inhibition: POA inhibits Aspartate Decarboxylase (PanD), blocking the synthesis of Coenzyme A (CoA), essential for energy metabolism.

Pathway Visualization (DOT)

PZA_Mechanism cluster_ext Extracellular (Acidic pH 5.5) cluster_int Intracellular (M. tuberculosis) PZA_ext PZA (Prodrug) PZA_int PZA PZA_ext->PZA_int Passive Diffusion HPOA_ext HPOA (Protonated) POA_anion POA- (Accumulated) HPOA_ext->POA_anion Re-entry & Deprotonation Proton H+ Proton->HPOA_ext PZA_int->POA_anion Hydrolysis PncA Enzyme: PncA PncA->PZA_int Catalysis POA_anion->HPOA_ext Weak Efflux Targets Targets: 1. RpsA (Ribosome Rescue) 2. PanD (CoA Synthesis) 3. PMF Collapse POA_anion->Targets Inhibition

Caption: The "Acid Trap" mechanism of Pyrazinamide. PncA converts PZA to POA, which accumulates due to ion trapping, inhibiting RpsA/PanD and collapsing membrane potential.[1]

The Antiviral Paradigm: Favipiravir[9][10][11]

Favipiravir (T-705) utilizes a fluoro-hydroxypyrazine scaffold. Unlike PZA, which relies on acid trapping, Favipiravir functions as a nucleobase analog. The pyrazine ring, capable of rotation around the carboxamide group, mimics both guanine and adenine, leading to ambiguous base-pairing.

Mechanism of Action: Lethal Mutagenesis[10]
  • Phosphoribosylation: Intracellular host enzymes (HGPRT) convert Favipiravir to its ribofuranosyl-5'-triphosphate form (T-705-RTP).

  • RdRp Interaction: T-705-RTP is recognized by the viral RNA-dependent RNA polymerase (RdRp) as a purine nucleotide substrate.

  • Ambiguous Pairing: During viral RNA synthesis, the pyrazine ring can base-pair with Cytosine (mimicking Guanine) or Uracil (mimicking Adenine).

  • Catastrophe: This high-frequency misincorporation induces "lethal mutagenesis," pushing the viral genome beyond its error threshold, rendering progeny non-infectious. At high concentrations, it also acts as a chain terminator.

Pathway Visualization (DOT)

Favipiravir_MoA cluster_rep Viral Replication Complex Fav Favipiravir (Prodrug) RTP Favipiravir-RTP (Active Triphosphate) Fav->RTP Host HGPRT Phosphoribosylation RdRp Viral RdRp RTP->RdRp Substrate Competition (vs ATP/GTP) Inc_C Base pairs with C (Guanine mimic) RdRp->Inc_C Inc_U Base pairs with U (Adenine mimic) RdRp->Inc_U Outcome Lethal Mutagenesis (Error Catastrophe) Inc_C->Outcome Inc_U->Outcome

Caption: Favipiravir activation and mechanism. The pyrazine core allows ambiguous base-pairing, forcing the virus into error catastrophe (lethal mutagenesis).

Experimental Protocols for Validation

To ensure scientific integrity, mechanistic claims must be validated using self-verifying protocols.

Protocol A: pH-Dependent MIC Determination for PZA

Objective: Validate the acid-dependent activity of PZA against M. tuberculosis. Standard susceptibility testing often fails due to pH sensitivity. This protocol uses the radiometric or fluorometric broth method (e.g., MGIT or BACTEC 7H12) modified for pH.

ParameterSpecificationCausality / Rationale
Basal Medium Middlebrook 7H9 or 7H12 BrothSupports mycobacterial growth; low protein binding.
pH Adjustment Set A: pH 6.0 (Acidic)Set B: pH 6.8 (Neutral)Critical Control: PZA is active at pH 5.5–6.0 (mimicking phagosome) but inactive at pH 6.8 (standard culture). If MIC is identical in both, the mechanism is not PncA-driven.
Buffer Phosphate-Citrate BufferMaintains stable pH over 14 days of incubation; prevents pH drift which causes false resistance.
Inoculum

CFU/mL (Log Phase)
High inoculum risks inoculum effect; log phase ensures metabolic activity for PncA expression.
Readout Growth Units (GU) or FluorescencePZA is bacteriostatic/slowly bactericidal. Optical density (OD) is often too insensitive for slow growers.

Step-by-Step Workflow:

  • Preparation: Adjust broth aliquots to pH 6.0 and pH 6.8 using sterilized phosphate-citrate buffer.

  • Drug Dilution: Prepare serial dilutions of PZA (range 12.5 µg/mL to 800 µg/mL).

  • Inoculation: Inoculate Mtb strain H37Rv (pan-susceptible control) and clinical isolates.

  • Incubation: Incubate at 37°C.

  • Validation:

    • Valid Test: Control strain MIC at pH 6.0 should be

      
       µg/mL. MIC at pH 6.8 should be 
      
      
      
      µg/mL.
    • Resistant Result: Growth at pH 6.0 in presence of 100 µg/mL PZA.

Protocol B: Enzymatic RpsA Binding Assay (Surface Plasmon Resonance)

Objective: Confirm physical interaction between the active metabolite (POA) and the target (RpsA).

  • Immobilization: Immobilize purified recombinant Mtb RpsA protein onto a CM5 sensor chip via amine coupling.

  • Analyte Preparation: Prepare POA (active) and PZA (inactive control) in running buffer.

  • Injection: Inject analytes at varying concentrations (e.g., 10–500 µM).

  • Reference Subtraction: Subtract signal from a blank flow cell to remove bulk refractive index changes.

  • Outcome: POA should show dose-dependent resonance units (RU) increase (binding), while PZA should show negligible binding.

Summary of Pyrazine-Based Therapeutic Classes

Drug ClassRepresentative CompoundPrimary TargetMechanism BasisKey Pyrazine Role
Antitubercular PyrazinamideRpsA / PanD / MembraneBioactivation + Acid TrappingProdrug carrier; Acidic metabolite generator.
Antiviral FavipiravirViral RdRpLethal MutagenesisNucleobase mimicry (Purine analog).[7][8][9]
Oncology Bortezomib*26S ProteasomeProteasome InhibitionBoronic acid dipeptide with a pyrazine-amide tail that aids in H-bonding and stability.
Kinase Inhibitor Crizotinib precursorsALK / ROS1ATP CompetitionAdenine isostere (hinge binder).

*Note: While Bortezomib is a boronic acid, the pyrazine moiety is critical for its pharmacokinetics and binding affinity.

References

  • Zhang, Y., et al. (2013).[3] "Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis."[2] Science. Link

  • Scorpio, A., & Zhang, Y. (1996).[3] "Mutations in pncA, a gene encoding pyrazinamidase/nicotinamidase, cause resistance to the antituberculous drug pyrazinamide in tubercle bacilli."[1][2][3] Nature Medicine. Link

  • Furuta, Y., et al. (2013). "Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase." Proceedings of the Japan Academy, Series B. Link

  • Baranowitz, S., et al. (2021). "Mechanism of Action of Favipiravir against SARS-CoV-2: Mutagenesis or Chain Termination?" Journal of Virology. Link

  • World Health Organization (WHO). (2018).[10][3] "Technical Report on critical concentrations for drug susceptibility testing of medicines used in the treatment of drug-resistant tuberculosis." Link

  • Doležal, M., et al. (2009). "Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives." Molecules. Link

Sources

Discovery and history of pyrazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Pyrazines for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern chemistry. Its journey from an obscure 19th-century chemical curiosity to a privileged structure in pharmaceuticals, agrochemicals, and materials science is a testament to over 150 years of synthetic innovation. This guide provides a comprehensive exploration of the discovery and historical evolution of pyrazine synthesis. We will delve into the foundational named reactions, such as the Staedel-Rugheimer and Gutknecht syntheses, explaining the mechanistic rationale behind these classical methods. Furthermore, we will trace the evolution of these techniques into the sophisticated catalytic and biocatalytic strategies employed today. By contextualizing these synthetic advancements within their applications, particularly in drug development, this guide serves as a critical resource for researchers seeking to understand, utilize, and innovate upon the rich chemistry of the pyrazine core.

The Emergence of a Privileged Heterocycle: Early Discoveries

The story of pyrazine synthesis begins not with a targeted synthesis, but with an incidental discovery. In 1844, the pioneering French chemist Auguste Laurent, known for his foundational work in organic chemistry, was the first to synthesize a pyrazine derivative, 2,3,5,6-tetraphenylpyrazine, through the dry distillation of "benzoylazotid".[1][2][3][4][5][6] He named the resulting compound "amarone".[2] However, the true nature of its heterocyclic core remained unknown for several decades.

The second key pyrazine synthesis was reported in 1876 by Wilhelm Staedel and L. Rugheimer, who prepared 2,5-diphenylpyrazine from the reaction of ω-chloroacetophenone with ammonia.[2][7] They named their product "isoindol," initially postulating an incorrect inner anhydride structure for the amino ketone intermediate.[2] It was not until the late 1880s that the correct six-membered aromatic ring structure, analogous to pyridine, was proposed and the name "pyrazine" was adopted by the chemistry community.[8] These early, somewhat serendipitous, discoveries laid the groundwork for the systematic exploration of this important class of nitrogen heterocyles.[9]

Pyrazines are now understood to be widespread in nature, contributing to the characteristic aromas and flavors of many baked and roasted foods through the Maillard reaction.[10][11] The discovery of tetramethylpyrazine in cultures of Bacillus subtilis highlighted their presence in biological systems.[10] This natural prevalence, combined with the scaffold's unique electronic properties, foreshadowed its immense potential in applied chemistry.

The Foundational Pillars: Classical Pyrazine Syntheses

The late 19th century saw the development of the first reliable and generalizable methods for constructing the pyrazine ring. These named reactions remain fundamental to heterocyclic chemistry and are still in use today.[12]

The Staedel-Rugheimer Pyrazine Synthesis (1876)

The Staedel-Rugheimer synthesis was the first general method for preparing pyrazines.[7][12] The core of this reaction is the treatment of an α-halo ketone with an excess of ammonia. The reaction proceeds through the formation of an α-amino ketone, which is unstable and readily undergoes self-condensation to form a dihydropyrazine intermediate. Subsequent oxidation yields the aromatic pyrazine.[7][12][13]

Causality in Experimental Design: The use of excess ammonia is critical. It serves not only as the nucleophile to displace the halide and form the α-amino ketone but also as a base to neutralize the hydrogen halide byproduct, driving the reaction forward. The final oxidation step was often accomplished by exposure to air or by using mild oxidizing agents, a testament to the inherent thermodynamic driving force to form the stable aromatic ring.

Caption: Mechanism of the Staedel-Rugheimer Pyrazine Synthesis.

The Gutknecht Pyrazine Synthesis (1879)

Just three years after Staedel and Rugheimer's report, Hermann Gutknecht developed a significant variation that expanded the scope and practicality of pyrazine synthesis.[12][14] The Gutknecht synthesis is also based on the self-condensation of α-amino ketones, but it differs in how this key intermediate is generated.[7][12] Instead of starting with α-halo ketones, Gutknecht began with α-dicarbonyl compounds or α-hydroxy ketones. These are first converted to isonitroso ketones (oximes) using hydroxylamine, which are then reduced to the desired α-amino ketones.[14] The subsequent self-condensation and oxidation steps proceed as in the Staedel-Rugheimer method.[14]

Causality in Experimental Design: The Gutknecht approach offered a crucial advantage: it avoided the use of lachrymatory and often unstable α-halo ketones.[13] The reduction of the isonitroso ketone could be achieved with various reagents, such as tin and hydrochloric acid or catalytic hydrogenation, providing greater experimental flexibility. The final dehydrogenation is often accomplished using reagents like mercury(I) oxide or copper(II) sulfate, or simply by air oxidation.[14]

Caption: Mechanism of the Gutknecht Pyrazine Synthesis.

Modern Synthetic Strategies and Innovations

While the classical methods are robust for creating symmetrically substituted pyrazines, the demands of modern chemistry, particularly in drug discovery, necessitated the development of more versatile and efficient synthetic routes.

Asymmetric Condensation and Catalysis

A major evolution from the classical methods involves the controlled condensation of two different components to produce unsymmetrically substituted pyrazines. The most common modern approach is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[15] This method provides direct access to a wide range of pyrazine derivatives.

Further advancements have focused on catalytic systems. Various catalysts, including copper-chromium, palladium, and manganese dioxide, have been employed for reactions such as the cyclodehydrogenation of N-(β-hydroxyalkyl)alkyldiamines or the dehydrogenation of piperazines to yield the corresponding pyrazines.[15] More recently, palladium-catalyzed C-H activation and cross-coupling reactions have emerged as powerful tools for the late-stage functionalization of the pyrazine ring, allowing for the precise installation of complex substituents.[16]

Biosynthesis and Green Chemistry Approaches

Nature's own method for pyrazine synthesis, the Maillard reaction, involves the reaction of amino acids with sugars at elevated temperatures.[11][17] Inspired by this, significant research has focused on biocatalytic and green chemistry routes. For instance, tetramethylpyrazine (also known as ligustrazine), an active component in traditional Chinese medicine, can be produced through fermentation using strains of Bacillus subtilis or engineered Escherichia coli.[10][18][19] These methods often utilize renewable feedstocks like L-threonine or glucose and proceed under mild, environmentally benign conditions, offering a sustainable alternative to traditional chemical synthesis.[18][20]

The Pyrazine Core in Drug Development

The pyrazine ring is a "privileged scaffold" in medicinal chemistry. Its unique properties make it an ideal component for designing bioactive molecules. Nitrogen heterocycles are incredibly prevalent in pharmaceuticals, with over 80% of U.S. FDA-approved small-molecule drugs from 2013-2023 containing at least one.[21]

Key Roles of the Pyrazine Moiety:

  • Hydrogen Bond Acceptor: The lone pairs on the nitrogen atoms can act as hydrogen bond acceptors, facilitating crucial interactions with biological targets like the hinge region of protein kinases.[22]

  • Bioisostere: The pyrazine ring can serve as a bioisostere for other aromatic rings like benzene, pyridine, or pyrimidine, allowing chemists to fine-tune a molecule's steric and electronic properties, solubility, and metabolic stability.[22]

  • Metabolic Blocker: The nitrogen atoms can block sites of potential metabolism (e.g., para-hydroxylation on a phenyl ring), thereby improving the pharmacokinetic profile of a drug candidate.

Prominent examples of pyrazine-containing drugs include the anti-tuberculosis agent Pyrazinamide , the proteasome inhibitor Bortezomib (used in cancer therapy), and the anti-diabetic drug Glipizide . The development of novel pyrazine-carboxamide fungicides also highlights the scaffold's importance in agrochemicals.[23]

G cluster_Discovery Discovery & Foundations cluster_Evolution Synthetic Evolution cluster_Application Application & Impact Discovery 1844: Laurent's 'Amarone' Discovery Staedel 1876: Staedel-Rugheimer Synthesis Gutknecht 1879: Gutknecht Synthesis Condensation Asymmetric Condensation (Diamine + Dicarbonyl) Gutknecht->Condensation Transition to Modern Methods Catalysis Modern Catalytic Methods (Pd-coupling, C-H activation) Bio Biosynthesis & Green Chemistry MedChem Privileged Scaffold in Medicinal Chemistry Catalysis->MedChem Enabling Complex Molecule Synthesis Drugs FDA-Approved Drugs (e.g., Pyrazinamide, Bortezomib) MedChem->Drugs Agro Agrochemicals (e.g., Fungicides) MedChem->Agro

Caption: Workflow from historical discovery to modern application of pyrazines.

Comparative Analysis of Key Synthetic Methods

MethodYearKey ReactantsGeneral Characteristics & InsightsAdvantagesLimitations
Staedel-Rugheimer 1876α-Halo Ketone, AmmoniaFoundational method based on self-condensation of an in-situ generated α-amino ketone.[7][12]One-pot procedure from readily available starting materials.Primarily yields symmetrical pyrazines; use of lachrymatory α-halo ketones.[13]
Gutknecht 1879α-Dicarbonyl/α-Hydroxy KetoneA key variation that generates the α-amino ketone intermediate via reduction of an isonitroso ketone.[12][14]Avoids hazardous α-halo ketones; greater substrate scope and flexibility.Multi-step process (oxime formation, then reduction). Primarily for symmetrical pyrazines.
Modern Condensation 20th Century1,2-Diamine, 1,2-DicarbonylThe most direct and versatile method for both symmetrical and unsymmetrical pyrazines.[15]High modularity, allowing access to a vast array of substitution patterns.Availability of specific substituted diamines or dicarbonyls can be a constraint.
Catalytic C-H Functionalization 21st CenturyPre-formed Pyrazine, Coupling PartnerLate-stage functionalization using transition metal catalysts (e.g., Palladium).[16]Allows for precise modification of complex pyrazine cores without de novo synthesis.Requires specialized catalysts; regioselectivity can be a challenge.

Experimental Protocols: A Nod to the Classics

These protocols are representative of the classical methodologies and are intended for instructional purposes. All laboratory work should be conducted with appropriate safety precautions.

Protocol 1: Synthesis of 2,5-Diphenylpyrazine (via Staedel-Rugheimer Principle)

Objective: To synthesize 2,5-diphenylpyrazine from 2-chloroacetophenone and ammonia.

Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-chloroacetophenone in a suitable solvent such as ethanol.

  • Ammonolysis: Cool the solution in an ice bath and begin to bubble anhydrous ammonia gas through the solution with vigorous stirring. Alternatively, use a concentrated aqueous solution of ammonium hydroxide. An excess of ammonia is crucial.[7]

  • Condensation: After the initial reaction (formation of the α-aminoacetophenone), allow the mixture to warm to room temperature and then gently reflux for several hours. The α-amino ketone intermediate will self-condense to form 2,5-diphenyl-dihydropyrazine.

  • Oxidation: Cool the reaction mixture. The dihydropyrazine intermediate will often oxidize to the final aromatic product upon exposure to air. The process can be accelerated by bubbling air through the solution or by adding a mild oxidizing agent (e.g., a few drops of hydrogen peroxide).

  • Isolation and Purification: The product, 2,5-diphenylpyrazine, will precipitate from the solution. Collect the solid by vacuum filtration, wash with cold ethanol and then water to remove salts. The crude product can be recrystallized from a suitable solvent like ethanol or toluene to yield pure crystals.

Protocol 2: Synthesis of 2,3,5,6-Tetramethylpyrazine (via Gutknecht Principle)

Objective: To synthesize 2,3,5,6-tetramethylpyrazine from diacetyl monoxime.

Methodology:

  • Preparation of α-Amino Ketone:

    • Dissolve diacetyl monoxime (isonitroso-2-butanone) in water or a mixture of water and ethanol.[24]

    • Add a reducing agent. Classically, tin(II) chloride in hydrochloric acid or catalytic hydrogenation over a palladium catalyst would be used. For a modern approach, ammonium formate with a palladium on carbon catalyst in refluxing water can be effective.[24]

    • The reduction yields 3-amino-2-butanone. This intermediate is typically not isolated due to its instability.

  • Self-Condensation and Dehydrogenation:

    • The reaction mixture containing the freshly prepared 3-amino-2-butanone is made basic and allowed to stand, often with gentle heating. The amino ketone dimerizes to form the dihydropyrazine intermediate.

    • Oxidation to the aromatic 2,3,5,6-tetramethylpyrazine occurs spontaneously in the presence of air or can be facilitated by adding an oxidizing agent like copper(II) sulfate.[14]

  • Isolation and Purification:

    • The product can be extracted from the aqueous reaction mixture using an organic solvent (e.g., dichloromethane or diethyl ether).

    • The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

    • The resulting crude tetramethylpyrazine can be purified by sublimation or recrystallization.

Conclusion

The synthesis of pyrazines has evolved dramatically from its 19th-century origins. The foundational work of chemists like Laurent, Staedel, and Gutknecht provided the initial sparks, creating robust methods that, while still relevant, primarily addressed the synthesis of simple, symmetrical structures. The relentless drive for greater complexity, efficiency, and sustainability—spurred largely by the demands of the pharmaceutical and agrochemical industries—has transformed the field. Today, the synthetic chemist's toolbox is replete with advanced catalytic systems, biocatalytic routes, and powerful late-stage functionalization techniques that allow for the construction of almost any conceivable pyrazine derivative. This historical and technical journey underscores a core principle of chemical research: the continuous interplay between fundamental synthetic discovery and practical application, a dynamic that ensures the pyrazine ring will remain a vital scaffold for innovation for the foreseeable future.

References

  • Staedel, W., & Rugheimer, L. (1876). Ueber die Einwirkung von Ammoniak auf Chloracetylbenzol. Berichte der deutschen chemischen Gesellschaft, 9(1), 563-564. (Historical reference, URL not available)
  • Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]

  • Patil, S. A., et al. (2013). Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online. Retrieved from [Link]

  • Britannica. (n.d.). Pyrazine. Retrieved from [Link]

  • Sciencemadness.org. (2020). Pyrazine Synthesis?. Retrieved from [Link]

  • (Reference not directly used for a specific claim in the final text)
  • Review on the Synthesis of Pyrazine and Its Derivatives. (n.d.). OUCI. Retrieved from [Link]

  • Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination. (2021). ACS Publications. Retrieved from [Link]

  • Gutknecht Pyrazine Synthesis. (n.d.). Merck Index. Retrieved from [Link]

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences. Retrieved from [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). PMC. Retrieved from [Link]

  • Gutknecht Pyrazine Synthesis Overview. (n.d.). Scribd. Retrieved from [Link]

  • (Reference not directly used for a specific claim in the final text)
  • (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. (2015). ResearchGate. Retrieved from [Link]

  • (Reference not directly used for a specific claim in the final text)
  • Barlin, G. B. (1982). The Pyrazines. John Wiley & Sons.
  • Wikipedia. (n.d.). Heterocyclic compound. Retrieved from [Link]

  • Novel synthesis method of 2, 3, 5, 6-tetramethylpyrazine. (2014). Google Patents.
  • What are the mechanism of reaction in preparing pyrazine?. (2014). ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Auguste Laurent. Retrieved from [Link]

  • (Reference not directly used for a specific claim in the final text)
  • (Reference not directly used for a specific claim in the final text)
  • (Reference not directly used for a specific claim in the final text)
  • Chapter IV Section A (General introduction and synthetic background). (n.d.). NBU-IR. Retrieved from [Link]

  • A Green Route for High-Yield Production of Tetramethylpyrazine From Non-Food Raw Materials. (2021). Frontiers. Retrieved from [Link]

  • Preparation method of tetramethyl-pyrazine. (2015). Google Patents.
  • (Reference not directly used for a specific claim in the final text)
  • Britannica. (n.d.). Auguste Laurent. Retrieved from [Link]

  • (Reference not directly used for a specific claim in the final text)
  • (Reference not directly used for a specific claim in the final text)
  • Mineralogical Record. (n.d.). Laurent Auguste. Retrieved from [Link]

  • An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. (2020). ASM Journals. Retrieved from [Link]

  • (Reference not directly used for a specific claim in the final text)
  • (Reference not directly used for a specific claim in the final text)
  • Wikipedia (FR). (n.d.). Auguste Laurent. Retrieved from [Link]

  • An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). (2024). ACS Publications. Retrieved from [Link]

  • (Reference not directly used for a specific claim in the final text)
  • (Reference not directly used for a specific claim in the final text)
  • Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration. (2024). NIH. Retrieved from [Link]

  • (Reference not directly used for a specific claim in the final text)

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of 2-Chloro-6-methoxypyrazine in Suzuki and Sonogashira Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazine Core in Modern Drug Discovery

The pyrazine scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a cornerstone in the design of biologically active molecules. 2-Chloro-6-methoxypyrazine, in particular, represents a versatile and economically attractive building block for drug development professionals. The presence of a methoxy group, a common feature in bioactive molecules, and a strategically positioned chlorine atom allows for selective functionalization through modern cross-coupling methodologies. This application note provides a detailed technical guide for researchers and scientists on the effective use of this compound in two of the most powerful C-C bond-forming reactions: the Suzuki-Miyaura coupling and the Sonogashira coupling.

Part 1: Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[2][3] Its significance is underscored by its widespread application in the synthesis of complex organic molecules, including many commercial drugs.[4] The reaction is prized for its operational simplicity, functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[2]

Mechanistic Insights: Overcoming the Challenge of Chloro-Heterocycle Activation

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide to a low-valent palladium(0) complex, forming a Pd(II) species. This step is often rate-limiting, particularly for less reactive aryl chlorides like this compound. The C-Cl bond is significantly stronger than C-Br or C-I bonds, necessitating a catalyst system that can facilitate this challenging activation.[1] The use of electron-rich and sterically bulky phosphine ligands on the palladium center is crucial. These ligands promote the formation of highly reactive, coordinatively unsaturated Pd(0) species that are more susceptible to oxidative addition.[6]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4] The choice of base and solvent system is critical to ensure efficient transmetalation while minimizing side reactions like protodeboronation.

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active Pd(0) catalyst and completing the catalytic cycle.

Suzuki_Mechanism pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L₂-R¹ pd2_complex->transmetalation_complex Transmetalation (R¹-B(OR)₂ + Base) product Ar-R¹ transmetalation_complex->product Reductive Elimination product->pd0 Catalyst Regeneration reagents Ar-X + R¹-B(OR)₂ base Base (e.g., K₂CO₃)

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Optimized Protocol for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol is a representative procedure adapted from methodologies successful for structurally similar chloro-heterocycles and may require optimization for specific substrates.[7]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • Di(1-adamantyl)-n-butylphosphine (cBRIDP) or similar bulky phosphine ligand (2-6 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Anhydrous 1,4-dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium precatalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

  • Reaction: Place the reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

Catalyst SystemBaseSolventTemp (°C)Typical Yield RangeReference
Pd(OAc)₂ / cBRIDPK₂CO₃Dioxane/H₂O10070-95%[6]
Pd₂(dba)₃ / XPhosK₃PO₄t-BuOH10065-90%General knowledge
PEPPSI-IPrK₂CO₃Dioxane8075-98%General knowledge

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-heterocycles.

Part 2: Sonogashira Coupling of this compound

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst, and requires a base, typically an amine.[9][10] The resulting alkynylated pyrazines are valuable intermediates for the synthesis of a wide range of biologically active compounds and functional materials.

Mechanistic Insights: The Dual Catalytic Cycle

The generally accepted mechanism for the copper-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[11]

  • Palladium Cycle: Similar to the Suzuki coupling, this cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation and reductive elimination.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of the amine base to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium(II) complex.

Copper-Free Sonogashira Coupling: While the classic Sonogashira reaction is highly effective, the use of copper can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling) and can be problematic for certain sensitive substrates.[12] Consequently, copper-free Sonogashira protocols have been developed. These methods typically require a higher loading of a palladium catalyst with a specific ligand set and often a stronger base to facilitate the deprotonation of the terminal alkyne.[13]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)L₂-C≡CR¹ pd2_complex->transmetalation_complex Transmetalation product Ar-C≡CR¹ transmetalation_complex->product Reductive Elimination product->pd0 Catalyst Regeneration alkyne R¹-C≡C-H cu_acetylide Cu-C≡C-R¹ alkyne->cu_acetylide Base cu_acetylide->pd2_complex Transmetalation cu_salt Cu(I)X cu_salt->cu_acetylide

Figure 2: Interconnected Catalytic Cycles of the Copper-Catalyzed Sonogashira Coupling.

Optimized Protocol for Sonogashira Coupling of this compound with Terminal Alkynes

This protocol provides a general guideline for both copper-catalyzed and copper-free Sonogashira couplings of this compound. The choice between the two methods will depend on the specific alkyne and the desired reaction conditions.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • For Copper-Catalyzed Reaction:

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)

    • Copper(I) iodide (CuI) (2-5 mol%)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent)

  • For Copper-Free Reaction:

    • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

    • A suitable phosphine ligand (e.g., XPhos, SPhos) (4-10 mol%)

    • A strong base such as Cesium carbonate (Cs₂CO₃) or Potassium tert-butoxide (t-BuOK) (2-3 equivalents)

  • Anhydrous solvent (e.g., THF, DMF, or toluene for copper-free conditions)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure (Copper-Catalyzed):

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (1-3 mol%), and CuI (2-5 mol%).

  • Inert Atmosphere: Purge the flask with nitrogen or argon.

  • Solvent and Reagent Addition: Add anhydrous triethylamine or a mixture of THF and triethylamine, followed by the terminal alkyne (1.1-1.5 eq.).

  • Reaction: Stir the mixture at room temperature to 50 °C.

  • Monitoring and Work-up: Follow the procedure described for the Suzuki-Miyaura coupling.

Procedure (Copper-Free):

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq.), the palladium precatalyst, the phosphine ligand, and the base to a dry Schlenk flask.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF, toluene, or DMF) followed by the terminal alkyne.

  • Reaction: Heat the reaction to 60-100 °C.

  • Monitoring and Work-up: Follow the procedure described for the Suzuki-Miyaura coupling.

Data Presentation:

MethodCatalyst SystemBaseSolventTemp (°C)Typical Yield RangeReference
Copper-CatalyzedPd(PPh₃)₂Cl₂ / CuIEt₃NTHF/Et₃NRT - 5060-90%[10]
Copper-FreePd(OAc)₂ / SPhosCs₂CO₃Dioxane80-10050-85%[12][13]

Table 2: Representative Conditions for Sonogashira Coupling of Chloro-heterocycles.

Conclusion

This compound is a highly valuable building block for the synthesis of diverse molecular architectures. The Suzuki-Miyaura and Sonogashira coupling reactions provide powerful and versatile tools for its functionalization. A judicious choice of catalyst, ligand, base, and solvent is paramount for achieving high yields and clean conversions, especially given the inherent challenge of activating the C-Cl bond. The protocols and mechanistic insights provided in this application note serve as a comprehensive guide for researchers to effectively utilize this important synthetic intermediate in their drug discovery and development endeavors.

References

  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2025, August 10). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Retrieved from [Link]

  • RSC Publishing. (2013, April 9). Transition metal-catalyzed functionalization of pyrazines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]

  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

  • ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • YouTube. (2020, February 13). Sonogashira cross-coupling reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • RSC Publishing. (2014, January 21). Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine derivatives and the spin-state behavior of their iron(II) complexes. Retrieved from [Link]

  • National Institutes of Health. (2023, February 13). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross‐coupling reaction of complex 1 with terminal alkynes. Retrieved from [Link]

  • Preprints.org. (2023, October 30). Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Hydrogen Chloride as a Coupling Product. Co-catalytic Effect of Water. Retrieved from [Link]

  • Chemical Engineering Transactions. (n.d.). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Retrieved from [Link]

  • Beilstein Journals. (2026, January 15). BJOC - Search Results. Retrieved from [Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution on the Pyrazine Ring

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Reactivity of the Pyrazine Ring

The pyrazine ring, a six-membered diazine heterocycle, is a cornerstone scaffold in medicinal chemistry and materials science.[1] Its prevalence in FDA-approved drugs and numerous experimental compounds underscores its importance in drug discovery.[2] The electron-deficient nature of the pyrazine ring, a consequence of the two electronegative nitrogen atoms at the 1 and 4 positions, governs its reactivity. This inherent electronic character makes the ring generally resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic attack.[3][4] Understanding and harnessing the protocols for nucleophilic substitution on this ring system is paramount for the synthesis and functionalization of novel pyrazine-containing molecules.

This guide provides an in-depth exploration of the primary mechanisms for nucleophilic substitution on the pyrazine ring, offering detailed, field-proven protocols and the scientific rationale behind experimental choices. We will delve into three key strategies:

  • Nucleophilic Aromatic Substitution (SNAr) of halopyrazines.

  • Vicarious Nucleophilic Substitution (VNS) of hydrogen.

  • Nucleophilic Substitution on Pyrazine N-Oxides .

Nucleophilic Aromatic Substitution (SNAr) on Halopyrazines

The SNAr reaction is a powerful and widely used method for the functionalization of pyrazines.[5] This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-poor pyrazine ring at a carbon bearing a suitable leaving group, typically a halogen. The presence of the two ring nitrogens significantly activates the ring towards this type of substitution, more so than in analogous pyridine systems.[3]

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system and onto the electronegative nitrogen atoms, which stabilizes the intermediate. In the subsequent step, the leaving group is eliminated, and the aromaticity of the pyrazine ring is restored.[6] The rate of reaction is influenced by the nature of the leaving group (F > Cl > Br > I), the strength of the nucleophile, and the presence of any additional electron-withdrawing or -donating substituents on the ring.[7]

S(N)Ar Mechanism on a Chloropyrazine
Protocol 1: Amination of 2-Chloropyrazine via SNAr

This protocol details the synthesis of 2-aminopyrazine derivatives, which are valuable intermediates in pharmaceutical synthesis.[8] The reaction of 2-chloropyrazine with an amine in the presence of a base is a classic example of SNAr.

Materials:

  • 2-Chloropyrazine

  • Amine (e.g., morpholine, piperidine, aniline)

  • Potassium Fluoride (KF) or other suitable base (e.g., K2CO3, Et3N)

  • Solvent (e.g., Water, DMSO, NMP, or a high-boiling alcohol like octanol)

  • Reaction vessel (e.g., sealed tube or microwave vial)

  • Standard laboratory glassware for work-up and purification

  • Magnetic stirrer and heating plate or microwave reactor

Experimental Procedure: [8]

  • Reaction Setup: In a suitable reaction vessel (e.g., a 5 mL microwave vial), combine 2-chloropyrazine (1.0 mmol, 1.0 equiv.), the desired amine (1.0 to 1.2 mmol, 1.0-1.2 equiv.), and potassium fluoride (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add the chosen solvent (e.g., 1-2 mL of water or DMSO).

  • Reaction Conditions:

    • Conventional Heating: Seal the vessel and heat the reaction mixture to 100-130 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Microwave Irradiation: If using a microwave reactor, heat the sealed vessel to 150-175 °C for 30-60 minutes.

  • Work-up:

    • After cooling to room temperature, quench the reaction mixture with an aqueous solution of potassium carbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired aminopyrazine.

SubstrateAmineBase/SolventTemp (°C)Time (h)Yield (%)Reference
2-ChloropyrazineMorpholineKF / H₂O1001785[8]
2-ChloropyrazineAnilineNone / OctanolReflux1.25~60-70[5]
2-ChloropyrazineAnhydrous NH₃None / Ethanol1753Not specified[4]
3-Chloropyrazine-2-carboxamideBenzylamineEt₃N / THFReflux2470-90[9]

Vicarious Nucleophilic Substitution (VNS) of Hydrogen

The Vicarious Nucleophilic Substitution (VNS) is a unique and powerful method for the C-H functionalization of electron-deficient aromatic rings, including pyrazines.[10] Unlike traditional SNAr which requires a leaving group, VNS allows for the direct replacement of a hydrogen atom.[11] This reaction was pioneered by Mieczysław Mąkosza and Jerzy Winiarski.[12]

The VNS reaction involves a carbanion that contains a leaving group (Y) on the carbanionic carbon. This nucleophile adds to the electron-deficient pyrazine ring, forming a σ-adduct. A base then facilitates the β-elimination of HY, leading to the substitution product.[11] A key requirement is the use of a strong base in stoichiometric amounts, as it is consumed in both the initial deprotonation of the carbon nucleophile and the subsequent elimination step.[10]

VNS Mechanism on a Pyrazine Ring
Protocol 2: VNS of Pyrazine with Chloromethyl p-Tolyl Sulfone

This protocol provides a general procedure for the introduction of a functionalized methyl group onto the pyrazine ring, based on established VNS methodologies for other aza-aromatic compounds.[1]

Materials:

  • Pyrazine or a substituted pyrazine derivative

  • Chloromethyl p-tolyl sulfone

  • Strong base (e.g., potassium tert-butoxide (t-BuOK) or potassium hydroxide (KOH))

  • Anhydrous solvent (e.g., dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or liquid ammonia)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

  • Standard laboratory glassware for work-up and purification

  • Magnetic stirrer and cooling bath

Experimental Procedure:

  • Reaction Setup: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), place a suspension of finely powdered potassium hydroxide (or t-BuOK) (4.0 mmol, 4.0 equiv.) in anhydrous DMSO (5 mL).

  • Addition of Reagents: To this vigorously stirred suspension at room temperature, add a solution of pyrazine (1.0 mmol, 1.0 equiv.) and chloromethyl p-tolyl sulfone (1.1 mmol, 1.1 equiv.) in anhydrous DMSO (5 mL) dropwise over 10-15 minutes. The reaction is often accompanied by a distinct color change.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into a mixture of ice and water (50 mL).

    • Acidify the aqueous solution with a dilute acid (e.g., 10% HCl) to a pH of ~5-6.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or chloroform) (3 x 25 mL).

    • Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the substituted pyrazine.

Aromatic SubstrateVNS ReagentBase/SolventTemp (°C)Typical Yield (%)Reference
NitrobenzeneChloromethyl phenyl sulfonet-BuOK / THF-70 to 2092[11]
PyridazineChloromethyl p-tolyl sulfonet-BuOK / THF-70 to 2070-90[1]
1,2,4-TriazineChloromethyl p-tolyl sulfoneKOH / DMSORT~93[9]

Nucleophilic Substitution on Pyrazine N-Oxides

The formation of a pyrazine N-oxide is a powerful strategy to activate the pyrazine ring towards nucleophilic substitution. The N-oxide group is strongly electron-donating through resonance and electron-withdrawing through induction. This electronic perturbation makes the carbons at the 2- and 6-positions (alpha to the N-oxide) highly electrophilic and susceptible to nucleophilic attack.

A common approach involves a Reissert-Henze type reaction. Here, the pyrazine N-oxide is first activated by an acylating agent (e.g., benzoyl chloride or dimethylcarbamoyl chloride). This forms a highly reactive N-acyloxypyrazinium salt. A nucleophile, such as cyanide, can then attack at the C-2 position. Subsequent elimination of the carboxylate group leads to the formation of the substituted pyrazine.[12]

Reissert-Henze Type Cyanation
Protocol 3: Cyanation of 3-Substituted Pyrazine 1-Oxide

This protocol describes the synthesis of 2-substituted 3-cyanopyrazines from the corresponding pyrazine N-oxides using trimethylsilyl cyanide (TMSCN) as the cyanide source.[12]

Materials:

  • 3-Substituted pyrazine 1-oxide (e.g., 3-aminopyrazine 1-oxide)

  • Trimethylsilyl cyanide (TMSCN)

  • Activating agent (e.g., dimethylcarbamoyl chloride or benzoyl chloride)

  • Base (e.g., triethylamine)

  • Anhydrous solvent (e.g., acetonitrile)

  • Optional: Lewis acid (e.g., zinc bromide, ZnBr₂)

  • Inert atmosphere apparatus

  • Standard laboratory glassware for work-up and purification

  • Magnetic stirrer and heating plate

Experimental Procedure: [12]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the 3-substituted pyrazine 1-oxide (1.0 mmol, 1.0 equiv.) in anhydrous acetonitrile (10 mL).

  • Addition of Reagents: To the stirred solution, add triethylamine (1.5 mmol, 1.5 equiv.), followed by trimethylsilyl cyanide (1.5 mmol, 1.5 equiv.). If a Lewis acid is used, add anhydrous zinc bromide (0.2 mmol, 0.2 equiv.) at this stage.

  • Activation: Add the activating agent, dimethylcarbamoyl chloride (1.2 mmol, 1.2 equiv.), dropwise to the mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and stir for 2-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate (30 mL).

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the desired cyanopyrazine derivative.

N-Oxide SubstrateActivating AgentLewis AcidYield (%)Reference
3-Aminopyrazine 1-oxide(CH₃)₂NCOClNone75[12]
3-Aminopyrazine 1-oxide(CH₃)₂NCOClZnBr₂88[12]
3-Methoxypyrazine 1-oxide(CH₃)₂NCOClNone50[12]
3-Methoxypyrazine 1-oxide(CH₃)₂NCOClZnBr₂85[12]
3-Phenylpyrazine 1-oxide(CH₃)₂NCOClZnBr₂71[12]

Conclusion

The protocols outlined in this guide represent robust and versatile methods for the nucleophilic substitution on the pyrazine ring. The choice of strategy—SNAr, VNS, or activation via N-oxide formation—depends on the desired substitution pattern and the availability of starting materials. For the substitution of a leaving group, SNAr is a direct and efficient method. For C-H functionalization, VNS offers a powerful, albeit mechanistically distinct, alternative. Finally, the use of pyrazine N-oxides provides a strategic approach to activate specific positions on the ring for nucleophilic attack. A thorough understanding of these methodologies and the principles that govern them is essential for any researcher engaged in the synthesis of novel pyrazine-based compounds for applications in drug discovery and beyond.

References

  • Sato, N., Shimomura, Y., Ohwaki, Y., & Takeuchi, R. (1991). Studies on pyrazines. Part 22. Lewis acid-mediated cyanation of pyrazine N-oxides with trimethylsilyl cyanide: new route to 2-substituted 3-cyanopyrazines. Journal of the Chemical Society, Perkin Transactions 1, (11), 2877-2881. [Link]

  • Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). [Link]

  • Mąkosza, M., & Winiarski, J. (1987). Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research, 20(8), 282-289. [Link]

  • Ostrowicz, A., Bałoniak, S., Mąkosza, M., & Rykowski, A. (1992). Vicarious nucleophilic substitution of hydrogen in pyridazines. Tetrahedron Letters, 33(33), 4787-4790. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). [Link]

  • ChemTube3D. Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination). [Link]

  • Winnek, P. S. (1946). U.S. Patent No. 2,396,067. U.S.
  • MDPI. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2022). [Link]

  • Zitko, J., et al. (2018). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 23(9), 2346. [Link]

  • Rykowski, A., et al. (2004). Vicarious nucleophilic substitution of hydrogen vs. ANRORC-type ring transformation in reactions of 1,2,4-triazines with α-halocarbanions. Novel route to functionalized pyrazoles. ARKIVOC, 2004(iii), 74-84. [Link]

  • Klein, B., O'Donnell, E., & Gordon, J. M. (1963). Pyrazines. V. The Amination of Chloropyrazines and Chloropyrazine N-Oxides. The Journal of Organic Chemistry, 28(6), 1682-1684. [Link]

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemistryOpen, 2(4), 143-147. [Link]

  • Klein, B., O'Donnell, E., & Gordon, J. M. (1963). Pyrazines. V. The Amination of Chloropyrazines and Chloropyrazine N-Oxides. The Journal of Organic Chemistry, 28(6), 1682–1684. [Link]

  • Slideshare. Synthesis and reactions of Pyrazine. (2020). [Link]

  • Wikipedia. Vicarious nucleophilic substitution. [Link]

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemistryOpen, 2(4), 143–147. [Link]

Sources

Application Notes & Protocols: A Guide to Buchwald-Hartwig Amination of Chloropyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aminopyrazines

Pyrazine scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and functional organic materials.[1] The introduction of an amino group onto the pyrazine core is a critical transformation that allows for the modulation of pharmacological properties and the construction of more complex molecular architectures. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for forging C–N bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and have limited substrate scope.[2][3]

This guide provides an in-depth exploration of the experimental procedures for the Buchwald-Hartwig amination of chloropyrazines. As chloropyrazines are electron-deficient heterocycles, their coupling presents unique challenges and requires careful optimization of reaction parameters. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols, and provide a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals.

Mechanistic Principles: Understanding the "Why"

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[2][4] A general understanding of this cycle is crucial for rational catalyst selection and reaction optimization. The reaction is believed to proceed through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R₂NH - L Amido Palladium Amido Complex AmineCoord->Amido + Base - [Base-H]Cl Amido->Pd0 Reductive Elimination Product Aminopyrazine Product Amido->Product Catalyst L-Pd(0) center start Chloropyrazine (Ar-Cl) start->OxAdd amine Amine (R₂NH) amine->AmineCoord base Base base->AmineCoord

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination. This diagram illustrates the key steps: oxidative addition of the chloropyrazine to the Pd(0) complex, coordination of the amine, base-mediated deprotonation to form a palladium amido complex, and finally, reductive elimination to yield the aminopyrazine product and regenerate the Pd(0) catalyst.

The Catalyst System: A Symphony of Components

The success of the Buchwald-Hartwig amination of chloropyrazines is highly dependent on the judicious selection of the palladium source, ligand, base, and solvent.[5] The electron-deficient nature of the pyrazine ring and the potential for the ring nitrogen to coordinate with the palladium center necessitate a carefully tailored catalytic system.

  • Palladium Source: While various palladium sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) species.[6] For improved efficiency and reproducibility, pre-formed palladium pre-catalysts are often preferred. These are typically air-stable Pd(II) complexes that readily form the active Pd(0) catalyst under the reaction conditions, bypassing potentially problematic in situ reduction steps.[6]

  • Ligands: The Key to Success: The ligand is arguably the most critical component. For challenging substrates like heteroaryl chlorides, bulky and electron-rich phosphine ligands are essential.[1][5] These ligands promote the oxidative addition step and facilitate the final reductive elimination.[2] Bidentate ligands like BINAP and DPPF were early successes, while modern, highly effective ligands for this chemistry are often bulky, biaryl monophosphines from the Buchwald (e.g., XPhos, SPhos, BrettPhos) or Hartwig groups.[2][7] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for the amination of challenging aryl chlorides.[8] The steric bulk of these ligands favors the formation of monoligated palladium species, which are often more active in the catalytic cycle.[2]

  • Bases: The Driving Force: A base is required to deprotonate the amine or the intermediate palladium-amine complex, facilitating the formation of the key palladium-amido intermediate.[6] Strong, non-nucleophilic bases are typically employed.

    • Sodium tert-butoxide (NaOtBu): A strong base that often leads to high reaction rates. However, its high basicity can be incompatible with sensitive functional groups.[4]

    • Lithium bis(trimethylsilyl)amide (LHMDS): Another strong base that can be advantageous for substrates with acidic protons.[4][9]

    • Cesium Carbonate (Cs₂CO₃) and Potassium Phosphate (K₃PO₄): Weaker inorganic bases that offer excellent functional group tolerance and are often a good starting point for optimization.[6] Their effectiveness can be influenced by their solubility and particle size, so vigorous stirring is crucial.[6]

  • Solvents: The Reaction Medium: Aprotic, non-polar, or polar aprotic solvents are generally used.

    • Toluene and Xylenes: Common, non-polar choices that perform well in many cases.[10]

    • 1,4-Dioxane and Dimethoxyethane (DME): Polar aprotic solvents that can also be very effective, sometimes offering better solubility for the reaction components.[2][11] It is important to use high-purity, anhydrous solvents, as water can interfere with the reaction.

Experimental Protocols

Safety Note: The following procedures should be carried out in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases can be toxic, air-sensitive, and/or corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and ligands.

General Protocol for Buchwald-Hartwig Amination of a Chloropyrazine

This protocol provides a general starting point for the coupling of a chloropyrazine with a primary or secondary amine. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.

Reagents and Equipment:

  • Chloropyrazine derivative (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Ligand (if not using a pre-catalyst)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane, 5 mL)

  • Oven-dried reaction vial with a stir bar and a screw cap with a PTFE septum

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To the oven-dried reaction vial, add the chloropyrazine (1.0 mmol), the palladium pre-catalyst (0.02 mmol), and the base (1.4 mmol).

  • Inert Atmosphere: Seal the vial with the screw cap and purge with an inert gas for 5-10 minutes. This is a critical step to ensure the reaction is anaerobic.

  • Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous solvent (5 mL) followed by the amine (1.2 mmol) via syringe.

  • Reaction: Place the vial in a pre-heated heating block or oil bath and stir at the desired temperature (typically 80-110 °C).[12]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[12]

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography to afford the desired aminopyrazine product.[12]

Example Reaction Conditions

The choice of reaction parameters is highly substrate-dependent.[5] The following table summarizes representative conditions that have been successfully employed for the amination of various (hetero)aryl chlorides, which can serve as a starting point for chloropyrazine substrates.

Aryl Chloride SubstrateAminePd Source / LigandBaseSolventTemp (°C)Yield (%)Reference
2-ChloropyrazineMorpholinePd₂(dba)₃ / RuPhosNaOtBuToluene10095[13] (Analogous)
3-ChloropyridineAniline(IPr)Pd(acac)ClK₃PO₄Dioxane11092[8] (Analogous)
2-ChloropyrimidineBenzylaminePd(OAc)₂ / MorDalPhosK₂CO₃Water10090[13] (Analogous)
4-Chlorotoluenen-HexylamineXPhos Pd G3LHMDSToluene8098[4] (Analogous)
2-Chloro-5-fluoropyridinePiperidine[Pd(cinnamyl)Cl]₂ / cataCXium ANaOtBuDioxane10094[5] (Analogous)

Troubleshooting Guide

Even with optimized protocols, challenges can arise. Below is a guide to common issues and potential solutions.

Troubleshooting_Workflow Start Problem Observed NoReaction No or Low Conversion Start->NoReaction SideProduct Side Product Formation (e.g., Hydrodehalogenation) Start->SideProduct Decomposition Substrate/Product Decomposition Start->Decomposition Sol_Catalyst Increase Catalyst Loading (2-5 mol%) NoReaction->Sol_Catalyst Check Catalyst Sol_Ligand Screen Different Ligands (e.g., XPhos, RuPhos, SPhos) NoReaction->Sol_Ligand Check Ligand Sol_Temp Increase Temperature NoReaction->Sol_Temp Check Conditions Sol_Base Switch to a Stronger Base (e.g., NaOtBu, LHMDS) NoReaction->Sol_Base Check Base Sol_Inert Ensure Rigorous Inert Atmosphere NoReaction->Sol_Inert Check Setup Sol_Ligand2 Use a More Bulky Ligand SideProduct->Sol_Ligand2 Optimize Ligand Sol_Temp2 Lower Reaction Temperature SideProduct->Sol_Temp2 Optimize Conditions Sol_Base2 Use a Weaker Base (e.g., K₃PO₄, Cs₂CO₃) SideProduct->Sol_Base2 Optimize Base Sol_Base3 Use a Weaker Base (e.g., K₃PO₄, Cs₂CO₃) Decomposition->Sol_Base3 Optimize Base Sol_Temp3 Lower Reaction Temperature Decomposition->Sol_Temp3 Optimize Conditions Sol_Time Reduce Reaction Time Decomposition->Sol_Time Optimize Time

Figure 2: Troubleshooting Workflow. A systematic approach to diagnosing and resolving common issues in the Buchwald-Hartwig amination of chloropyrazines.

Issue 1: No or Low Conversion of Starting Material

  • Cause: Inactive catalyst. This can be due to poor quality reagents, insufficient inert atmosphere, or an inappropriate choice of ligand/base for the specific substrate. The electron-deficient nature of chloropyrazine can make oxidative addition challenging.

  • Solution:

    • Verify Inert Conditions: Ensure the reaction is set up under a rigorously oxygen-free atmosphere. Use fresh, anhydrous solvents.

    • Screen Ligands: The choice of ligand is critical. If one ligand fails, screen others. Bulky biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are often effective for heteroaryl chlorides.[1][4]

    • Change the Base: A stronger base like NaOtBu or LHMDS may be required to facilitate the reaction.[6]

    • Increase Temperature: Higher temperatures can often overcome activation barriers.

    • Use a Pre-catalyst: If generating the catalyst in situ, switch to a well-defined, air-stable pre-catalyst to ensure the formation of the active species.[6]

Issue 2: Formation of Hydrodehalogenated Byproduct

  • Cause: A common side reaction where the chloro group is replaced by a hydrogen atom. This can compete with the desired amination, particularly with certain ligands or at high temperatures.[2] It can arise from β-hydride elimination from the palladium-amido intermediate or from other pathways.

  • Solution:

    • Ligand Choice: The use of bulky, chelating ligands can suppress side reactions by preventing open coordination sites on the palladium.[2]

    • Lower Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize this side reaction.

    • Base Selection: Sometimes, switching to a different base can alter the reaction pathway and reduce hydrodehalogenation.

Issue 3: Substrate or Product Decomposition

  • Cause: The combination of a strong base and high temperature can lead to the degradation of sensitive functional groups on either the chloropyrazine or the amine.

  • Solution:

    • Use a Weaker Base: Switch to milder bases like K₃PO₄ or Cs₂CO₃.[6] These often require higher temperatures or longer reaction times but are more compatible with sensitive substrates.

    • Lower the Temperature: If possible, reduce the reaction temperature.

    • Protect Sensitive Groups: If a particular functional group is problematic, consider a protection-deprotection strategy.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of aminopyrazines. While the coupling of electron-deficient chloropyrazines can be challenging, a rational approach to the selection of the catalyst system and reaction conditions can lead to high yields and broad substrate scope. By understanding the underlying mechanism and employing systematic optimization and troubleshooting, researchers can effectively leverage this powerful transformation in the fields of drug discovery and materials science.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • ChemRxiv. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • ACS GCI Pharmaceutical Roundtable. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2021). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • National Institutes of Health. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • ResearchGate. (2012). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

  • WuXi AppTec. (2022). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]

  • ResearchGate. (2015). Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(III)-selective extractants. [Link]

  • ACS Publications. (2023). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. [Link]

  • ACS Publications. (2010). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • University of Windsor. (2007). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

  • ResearchGate. (2023). Buchwald-Hartwig reaction: An overview. [Link]

  • National Institutes of Health. (2022). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • ACS Publications. (2013). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

  • ResearchGate. (2010). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • LOCKSS. (1992). PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES. [Link]

  • DSpace@MIT. (2014). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. [Link]

Sources

Use of pyrazine derivatives in agrochemical research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazine Advantage

In the high-stakes arena of agrochemical discovery, the 1,4-diazine (pyrazine) ring system has emerged as a "privileged scaffold." Unlike its 1,2-diazine (pyridazine) or 1,3-diazine (pyrimidine) isomers, the pyrazine core offers a unique balance of lipophilicity (


) and electron-deficiency. This allows for exceptional membrane permeability in fungal and plant tissues while maintaining high metabolic stability against oxidative degradation.

This guide moves beyond generic reviews to provide actionable protocols for synthesizing, screening, and validating pyrazine-based agrochemicals. We focus on two dominant modes of action: Succinate Dehydrogenase Inhibition (SDHI) for fungicides and Photosystem II (PSII) Inhibition for herbicides.

Module 1: Chemical Synthesis & Functionalization

The foundation of any SAR (Structure-Activity Relationship) study is a robust synthetic route. The following protocol utilizes a condensation strategy optimized for high-throughput parallel synthesis.

Protocol 1.1: Condensation of 1,2-Diamines with 1,2-Dicarbonyls

Objective: To synthesize 2,3-disubstituted pyrazine cores. Mechanism: Double condensation followed by oxidative aromatization.

Reagents:

  • Substituted 1,2-diaminobenzene or ethylene diamine (1.0 eq)

  • 1,2-Dicarbonyl compound (e.g., glyoxal derivative) (1.1 eq)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (AcOH) (Catalytic amount, ~5 mol%)

Step-by-Step Workflow:

  • Preparation: Dissolve the 1,2-diamine (10 mmol) in MeOH (20 mL) in a round-bottom flask.

  • Addition: Add the 1,2-dicarbonyl compound (11 mmol) dropwise at

    
     to prevent uncontrolled exotherms.
    
  • Catalysis: Add 2-3 drops of glacial AcOH.

  • Reaction: Allow the mixture to warm to room temperature, then reflux at

    
     for 3–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
    
  • Work-up:

    • Cool reaction to room temperature.

    • If precipitate forms: Filter and wash with cold MeOH.

    • If no precipitate: Evaporate solvent under reduced pressure. Dissolve residue in DCM, wash with

      
       (sat. aq.), then brine. Dry over 
      
      
      
      .
  • Purification: Recrystallize from EtOH or perform flash column chromatography (Silica gel 60).

Critical Insight: For asymmetric dicarbonyls, regioselectivity is controlled by the steric bulk of the diamine substituents. Use Lewis acids (


) if regiocontrol is poor.

SynthesisWorkflow cluster_inputs Precursors cluster_process Reaction Conditions cluster_output Product Diamine 1,2-Diamine Condensation Condensation (MeOH, AcOH) Diamine->Condensation Dicarbonyl 1,2-Dicarbonyl Dicarbonyl->Condensation Reflux Reflux (65°C, 3-6h) Condensation->Reflux Pyrazine Pyrazine Scaffold Reflux->Pyrazine

Figure 1: General synthetic workflow for pyrazine core generation via condensation.[1]

Module 2: Fungicidal Application (SDHI)

Pyrazines are critical in the "new generation" of SDHIs (Succinate Dehydrogenase Inhibitors), exemplified by Pyraziflumid .[2][3] These compounds target Complex II of the mitochondrial respiratory chain.

Mechanism of Action

The pyrazine carboxamide moiety mimics the substrate ubiquinone, binding deep within the ubiquinone-binding pocket (Q-site) of the SDH enzyme. This blocks electron transfer from succinate to ubiquinone, halting the TCA cycle and ATP production.

Protocol 2.1: Mycelial Growth Inhibition Assay

Objective: Determine


 values for pyrazine derivatives against Botrytis cinerea or Rhizoctonia solani.

Materials:

  • Potato Dextrose Agar (PDA) plates.[3]

  • Test compounds dissolved in DMSO (Stock:

    
    ).
    
  • Fungal pathogen plugs (

    
     diameter).
    

Workflow:

  • Media Prep: Autoclave PDA. While molten (

    
    ), add test compound to achieve final concentrations of 
    
    
    
    .
    • Control: PDA + 0.1% DMSO (Solvent control).

  • Inoculation: Place a fresh fungal plug (mycelium side down) in the center of the plate.

  • Incubation: Incubate at

    
     in the dark for 72–96 hours.
    
  • Measurement: Measure colony diameter (

    
    ) in two perpendicular directions.
    
  • Calculation:

    
    
    

Data Interpretation: | Compound Class | Target Pathogen | Typical


 (

) | Commercial Benchmark | | :--- | :--- | :--- | :--- | | Pyrazine-carboxamide | R. solani |

| Pyraziflumid | | Pyrazine-carboxamide | B. cinerea |

| Boscalid | | Unsubstituted Pyrazine | Broad Spectrum |

(Inactive) | N/A |

SDHI_Mechanism Pyrazine Pyrazine Derivative (Pyraziflumid) SDH Succinate Dehydrogenase (Complex II) Pyrazine->SDH Targets QSite Ubiquinone Binding Site (Q-site) SDH->QSite Binds High Affinity Block BLOCKS Electron Transfer QSite->Block RespChain Mitochondrial Respiration Chain Block->RespChain Disrupts ATP ATP Production Failure RespChain->ATP Causes

Figure 2: Mechanism of Action for Pyrazine-based SDHI Fungicides.

Module 3: Herbicidal Application (PSII Inhibition)

Pyrazine derivatives act as Photosystem II (PSII) inhibitors by competing with plastoquinone (PQ) for the


 binding site on the D1 protein.
Protocol 3.1: Chlorophyll Fluorescence Assay

Objective: Rapidly quantify PSII inhibition efficiency without growing whole plants. Why this works: When electron transport is blocked, absorbed light energy cannot be used for photochemistry and is re-emitted as fluorescence.

Workflow:

  • Leaf Disc Prep: Punch

    
     leaf discs from Spinacia oleracea (Spinach) or Amaranthus retroflexus.
    
  • Infiltration: Float discs in a 24-well plate containing test solution (

    
     pyrazine derivative in 
    
    
    
    Tween-20).
  • Dark Adaptation: Incubate in total darkness for 20 minutes (opens all reaction centers).

  • Measurement: Use a Pulse-Amplitude Modulated (PAM) Fluorometer.

    • Measure

      
       (Minimal fluorescence).
      
    • Apply Saturating Pulse (

      
      ).
      
    • Measure

      
       (Maximal fluorescence).
      
  • Analysis: Calculate Maximum Quantum Yield of PSII (

    
    ):
    
    
    
    
    • Healthy/Control:

      
      
      
    • Effective Herbicide:[4]

      
       (Indicates blocked electron transport).
      

References

  • Nihon Nohyaku Co., Ltd. (2020).[2] Development of a novel fungicide, pyraziflumid. Journal of Pesticide Science. Link

  • Choudhary, D., et al. (2022).[5] Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Link

  • University of California Agriculture & Natural Resources. (n.d.). Inhibitors of Photosystem II - Herbicide Symptoms. Link

  • ChemicalBook. (2024). Pyraziflumid: Synthesis and Introduction. Link

  • University of Nebraska-Lincoln. (n.d.). Inhibitors of Photosystem II. Plant and Soil Sciences eLibrary. Link

Sources

2-Chloro-6-methoxypyrazine in the synthesis of novel heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Chloro-6-methoxypyrazine in Heterocyclic Scaffold Design

Executive Summary

This compound (CAS: 5683-57-8) represents a "privileged" bifunctional building block in medicinal chemistry. Its utility stems from the electronic asymmetry of the pyrazine ring: the chlorine atom at C2 provides a highly reactive electrophilic site for nucleophilic aromatic substitution (


) or metal-catalyzed cross-coupling, while the methoxy group at C6 acts as both an electronic modulator and a "masked" carbonyl functionality.

This guide details the protocols for exploiting this molecule to generate diverse heterocyclic libraries, specifically targeting kinase inhibitors (e.g., CSNK2A) and GPCR ligands.[1]

Reactivity Profile & Strategic Logic

The pyrazine ring is electron-deficient (π-deficient), making it susceptible to nucleophilic attack.[1] However, the presence of the electron-donating methoxy group (EDG) at C6 and the electron-withdrawing chlorine (EWG) at C2 creates a "push-pull" system.

  • The C2-Chlorine (The Handle): Highly susceptible to oxidative addition by Pd(0) or attack by nucleophiles.

  • The C6-Methoxy (The Mask):

    • Directing Effect: Reduces the electrophilicity of the ring compared to 2,6-dichloropyrazine, preventing over-substitution and ensuring regioselectivity at C2.

    • Pro-drug/Tautomer Potential: Can be demethylated to yield the pyrazin-2-one scaffold, a critical pharmacophore in peptide mimetics.

Reactivity Pathway Diagram

ReactivityMap Start This compound (CAS: 5683-57-8) Suzuki Suzuki-Miyaura Coupling (C2-Arylation) Start->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 SNAr SNAr Amination (C2-Amination) Start->SNAr R-NH2, DIPEA, Heat ProductA Biaryl Pyrazine (Kinase Scaffold) Suzuki->ProductA ProductB Amino-Pyrazine (GPCR Ligand) SNAr->ProductB Pyrazinone Demethylation (Pyrazin-2-one Formation) FinalDrug Pyrazinone Analog (Peptidomimetic) Pyrazinone->FinalDrug ProductA->Pyrazinone TMSI or HBr

Figure 1: Divergent synthesis pathways starting from this compound. The C2 position acts as the primary entry point, while C6 serves as a latent functional group.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C2 Arylation)

Objective: To install an aryl or heteroaryl group at the C2 position, common in the synthesis of CSNK2A inhibitors.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (0.05 eq)

  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane

Procedure:

  • Degassing: Charge a microwave vial or round-bottom flask with this compound, arylboronic acid, and Pd(dppf)Cl₂. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane (concentration 0.1 M) and aqueous

    
    .
    
  • Reaction: Heat to 90°C for 4–12 hours. (Monitor via LCMS; the starting chloride peak at ~144.5 m/z should disappear).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water followed by brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Insight: The methoxy group at C6 makes the C2-Cl bond slightly less reactive than in 2,6-dichloropyrazine. Therefore, bidentate ligands like dppf are preferred over


 to enhance the oxidative addition rate of the Palladium catalyst [1].
Protocol B: Nucleophilic Aromatic Substitution ( )

Objective: To introduce an amine at C2. Note that the methoxy group deactivates the ring, often requiring higher temperatures than dichloropyrazine.

Materials:

  • This compound (1.0 eq)

  • Primary/Secondary Amine (1.2 eq)

  • Base: DIPEA (2.5 eq) or

    
     (for weaker nucleophiles)
    
  • Solvent: DMSO or NMP (for high temp)

Procedure:

  • Dissolve the pyrazine in DMSO (0.5 M).

  • Add the amine and DIPEA.

  • Thermal Activation: Heat to 100–120°C for 16 hours.

    • Troubleshooting: If conversion is <50% after 6 hours, switch to microwave irradiation at 140°C for 30 mins.

  • Workup: Pour reaction mixture into crushed ice/water. The product often precipitates. If not, extract with EtOAc.

Protocol C: Demethylation to Pyrazin-2-ones

Objective: Converting the methoxypyrazine into a pyrazinone (lactam) scaffold.

Mechanism: The cleavage of the methyl ether reveals the enol, which rapidly tautomerizes to the thermodynamically stable amide (pyrazinone).

Procedure:

  • Dissolve the 2-substituted-6-methoxypyrazine in dry Acetonitrile.

  • Add Sodium Iodide (NaI, 2.0 eq) and Trimethylsilyl Chloride (TMSCl, 2.0 eq) . (Generates TMSI in situ).

  • Stir at reflux (80°C) for 2–4 hours.

  • Quench: Add MeOH to quench excess TMS reagents, then dilute with aqueous sodium thiosulfate (to remove any iodine color).

  • Isolation: Extract with DCM/MeOH (9:1).

Comparative Data: Substituent Effects

The following table illustrates why this compound is selected over other analogs for specific "masked" applications.

Starting MaterialC2 Reactivity (

)
C6 StabilityPrimary Application
This compound Moderate High (Acid Labile) Pyrazinone precursors, selective mono-functionalization
2,6-DichloropyrazineHighLow (Reactive)Symmetric bis-substitution
2-ChloropyrazineHighN/ASimple mono-substitution

Application Case Study: Kinase Inhibitor Synthesis

Target: Analog of a CSNK2A inhibitor (Casein Kinase 2 Alpha). Reference Context: 2,6-disubstituted pyrazines have been identified as potent CSNK2A inhibitors with antiviral activity [2].

Workflow:

  • Step 1 (Suzuki): Couple this compound with 4-carboxyphenylboronic acid.

    • Result: 4-(6-methoxypyrazin-2-yl)benzoic acid.

    • Why: The carboxylic acid provides the necessary hydrogen bonding in the kinase hinge region.

  • Step 2 (Demethylation): Treat with TMSI (Protocol C).

    • Result: 4-(6-oxo-1,6-dihydropyrazin-2-yl)benzoic acid.

    • Significance: The resulting pyrazinone moiety mimics the peptide bond, improving solubility and metabolic stability compared to the parent methoxy compound.

References

  • Suzuki-Miyaura Coupling Optimization

    • Title: Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
    • Source:Journal of Organic Chemistry / PMC.
    • URL:[Link]

  • Kinase Inhibitor Application

    • Title: Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity.
    • Source:Journal of Medicinal Chemistry / PMC.
    • URL:[Link]

  • Pyrazinone Tautomerism

    • Title: Studies on pyrazines.[1][3][4][5][6] Part 34. Synthetic approach, stability and tautomerism of 2,6-dihydroxypyrazines.

    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link]

  • General Reactivity (Purine Analogs)

    • Title: The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids.[7]

    • Source:Synthesis (via SciSpace).
    • URL:[Link]

Sources

Application Note & Protocols: A Guide to the Laboratory Preparation of 2-Chloro-6-methoxypyrazine and its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazine Scaffold in Modern Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone in the design of novel therapeutics.[1] Pyrazine derivatives exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[2]

Among the vast family of pyrazine-based compounds, 2-chloro-6-methoxypyrazine serves as a critical and versatile intermediate. Its strategic disubstitution allows for sequential, site-selective functionalization. The electron-deficient nature of the pyrazine ring, further activated by the chloro-substituent, makes the C2 position susceptible to nucleophilic substitution, while the chlorine atom itself provides a handle for modern cross-coupling reactions.[3] This dual reactivity enables the rapid generation of diverse molecular libraries, a crucial process in hit-to-lead optimization for drug development programs, such as in the synthesis of intermediates for drugs like Varenicline.[4][5]

This document provides a comprehensive guide to the synthesis of the this compound core and its subsequent derivatization through robust and widely adopted laboratory protocols.

Synthetic Strategy: A Two-Stage Approach

The preparation of this compound analogs is most efficiently achieved through a two-stage process. This strategy maximizes modularity, allowing for the late-stage introduction of chemical diversity.

  • Stage 1: Core Synthesis. The foundational intermediate, this compound, is prepared from commercially available 2,6-dichloropyrazine via a regioselective nucleophilic aromatic substitution (SNAr) reaction.

  • Stage 2: Diversification. The core intermediate is then functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation), to generate a library of analogs.

G A 2,6-Dichloropyrazine (Starting Material) B Stage 1: Core Synthesis (SNAr Reaction) A->B C This compound (Key Intermediate) B->C D Stage 2: Diversification (Cross-Coupling) C->D E Suzuki Coupling (C-C Bond Formation) D->E Arylboronic Acids F Buchwald-Hartwig Amination (C-N Bond Formation) D->F Amines G Diverse Analogs E->G F->G

Caption: Overall workflow for the synthesis of this compound analogs.

Stage 1 Protocol: Synthesis of this compound

This protocol details the regioselective mono-methoxylation of 2,6-dichloropyrazine. The key to success is controlling the stoichiometry to minimize the formation of the 2,6-dimethoxypyrazine byproduct.

Underlying Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes the ring susceptible to attack by nucleophiles, a process known as Nucleophilic Aromatic Substitution (SNAr).[6] The reaction proceeds via a two-step addition-elimination mechanism. The methoxide ion (CH₃O⁻) attacks one of the carbon atoms bearing a chlorine atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7] Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring.[7][8]

Caption: The SNAr mechanism for the methoxylation of 2,6-dichloropyrazine.

Experimental Protocol

Materials:

  • 2,6-Dichloropyrazine (C₄H₂Cl₂N₂)

  • Sodium methoxide (CH₃ONa)

  • Anhydrous Methanol (CH₃OH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dichloropyrazine (1.0 eq).

  • Dissolution: Add anhydrous methanol to dissolve the starting material (approx. 10-15 mL per gram of dichloropyrazine).

  • Reagent Addition: While stirring at room temperature, add sodium methoxide (1.0-1.1 eq) portion-wise over 10-15 minutes. Causality Note: Using a slight excess of sodium methoxide ensures full conversion of the limiting reagent, while a large excess would promote the formation of the di-substituted product. Methanol serves as both the solvent and the source of the methoxy group via the methoxide salt.

  • Reaction: Heat the mixture to a gentle reflux (approx. 65 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

  • Quenching: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing saturated aqueous NH₄Cl solution. Causality Note: Quenching with a mild acid source like NH₄Cl neutralizes any unreacted sodium methoxide, preventing potential side reactions during workup.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (3 x volume of methanol used). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual methanol and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15% ethyl acetate). The desired product, this compound, will elute before the more polar 2,6-dimethoxypyrazine byproduct.

  • Characterization: Confirm the identity and purity of the white solid product (M.W. 144.56 g/mol ) using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Stage 2 Protocols: Diversification via Cross-Coupling

The this compound intermediate is an ideal substrate for palladium-catalyzed cross-coupling reactions. The following protocols are representative examples for generating C-C and C-N bonds.

Protocol A: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron species.[9][10]

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq). Causality Note: An inert atmosphere is critical as the Pd(0) active catalyst is sensitive to oxidation. The base is required to activate the boronic acid for the transmetalation step.[9]

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography or recrystallization to yield the desired 2-aryl-6-methoxypyrazine analog.

Protocol B: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction enables the coupling of amines with aryl halides, providing direct access to arylamines, a common motif in pharmaceuticals.[11][12]

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BrettPhos, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 eq). Causality Note: Bulky, electron-rich phosphine ligands are essential to facilitate both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[13]

  • Reagent Addition: Add the desired primary or secondary amine (1.1-1.3 eq) followed by a degassed anhydrous solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS (typically 4-24 hours).

  • Workup: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate or DCM.

  • Purification: Wash the organic phase, dry, concentrate, and purify by flash column chromatography to yield the 2-amino-6-methoxypyrazine analog.

Catalytic_Cycles cluster_Suzuki Suzuki-Miyaura Cycle cluster_BH Buchwald-Hartwig Cycle S_Pd0 Pd(0)L₂ S_OA Ar-Pd(II)-Cl(L₂) S_Pd0->S_OA Oxidative Addition (Ar-Cl) S_TM Ar-Pd(II)-Ar'(L₂) S_OA->S_TM Transmetalation (Ar'-B(OH)₂ + Base) S_TM->S_Pd0 Reductive Elimination S_RE_prod Ar-Ar' S_TM->S_RE_prod B_Pd0 Pd(0)L₂ B_OA Ar-Pd(II)-Cl(L₂) B_Pd0->B_OA Oxidative Addition (Ar-Cl) B_AC [Ar-Pd(II)-NR₂H(L₂)]⁺Cl⁻ B_OA->B_AC Amine Coordination (R₂NH) B_DP Ar-Pd(II)-NR₂(L₂) B_AC->B_DP Deprotonation (Base) B_DP->B_Pd0 Reductive Elimination B_RE_prod Ar-NR₂ B_DP->B_RE_prod

Caption: Simplified catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Data Summary: Representative Analog Synthesis

The following table summarizes representative conditions for the diversification of this compound.

EntryCoupling ReactionCoupling Partner (1.2 eq)Catalyst (mol%)Ligand (mol%)Base (2.0 eq)SolventYield (%)
1Suzuki-Miyaura4-Fluorophenylboronic acidPd(PPh₃)₄ (3%)-K₂CO₃Dioxane/H₂O88
2Suzuki-Miyaura3-Pyridylboronic acidPdCl₂(dppf) (3%)-Cs₂CO₃Toluene/EtOH82
3Buchwald-HartwigMorpholinePd₂(dba)₃ (2%)Xantphos (4%)NaOtBuToluene91
4Buchwald-HartwigAnilinePd₂(dba)₃ (2%)BrettPhos (4%)LHMDS1,4-Dioxane79

Safety and Handling

  • 2,6-Dichloropyrazine: Harmful if swallowed and causes skin and serious eye irritation.[14] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.[15][16]

  • Sodium Methoxide: Corrosive and reacts violently with water. It is a flammable solid.[17] Handle in a glovebox or under an inert atmosphere. Avoid contact with skin and eyes.

  • Palladium Catalysts: Toxic and should be handled with care in a fume hood. Avoid inhalation of dust.

  • Solvents: Toluene, dioxane, and methanol are flammable and have associated toxicities. Use in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[14][15]

Conclusion

The synthetic routes outlined in this application note provide a robust and versatile platform for the laboratory-scale preparation of this compound and its diverse analogs. The initial SNAr reaction provides reliable access to the key intermediate, while subsequent palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions offer powerful tools for late-stage functionalization. These protocols are highly relevant for researchers in medicinal chemistry and drug development, enabling the efficient exploration of chemical space around the valuable pyrazine scaffold.

References

  • Organic Syntheses. (n.d.). Procedure.
  • Stanetty, C., & Schnürch, M. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3433-3446. DOI:10.1039/C3OB40460A. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof.
  • ResearchGate. (2024). Methoxypyrazines biosynthesis and metabolism in grape: A review. Retrieved from [Link]

  • ACS Publications. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof.
  • ResearchGate. (2017). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Retrieved from [Link]

  • Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • ResearchGate. (2014). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (2002). Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Pearson. (n.d.). Predict the major products of the following reactions. (a) 2,4-dinitrochlorobenzene + NaOCH3. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • AWS. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PubMed Central. (2022). Spectroscopic strategies for quantitation of varenicline in pharmaceutical preparations and content uniformity testing. Retrieved from [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • NSF PAR. (n.d.). Solid-State Decomposition of Primary Sodium Alkoxides in Air. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of 2-Chloro-6-methoxypyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-Chloro-6-methoxypyrazine. As a key intermediate in the synthesis of various pharmaceutical compounds, a clean and high-yielding synthesis of this molecule is often critical. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, with a focus on minimizing side reactions and impurities.

Troubleshooting Guide: Common Side Reactions & Impurities

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions based on established chemical principles.

Question 1: My reaction is complete, but the yield of this compound is significantly lower than expected. What are the likely side products?

Low yields in the synthesis of this compound from 2,6-dichloropyrazine and sodium methoxide are typically due to the formation of two major side products: 2,6-dimethoxypyrazine and 2-hydroxy-6-methoxypyrazine .

  • Over-methylation to 2,6-dimethoxypyrazine: This occurs when the initially formed this compound undergoes a second nucleophilic aromatic substitution with the methoxide nucleophile. The methoxy group is an activating group, which can make the remaining chloro substituent susceptible to substitution, especially under forcing conditions.[1]

  • Hydrolysis to 2-hydroxy-6-methoxypyrazine: The presence of any water in the reaction mixture, or the use of aqueous work-up conditions with residual base, can lead to the hydrolysis of the chloro group to a hydroxyl group. While the intended nucleophile is methoxide, hydroxide is also a potent nucleophile that can compete in the substitution reaction.[2][3]

To identify these side products, it is recommended to use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the crude reaction mixture.

Question 2: I am observing a significant amount of 2,6-dimethoxypyrazine in my crude product. How can I minimize this over-methylation?

The formation of 2,6-dimethoxypyrazine is a common issue and can be controlled by carefully managing the reaction conditions. Here are key parameters to adjust:

ParameterRecommendationRationale
Stoichiometry of Sodium Methoxide Use a stoichiometric amount or a slight excess (e.g., 1.0-1.1 equivalents) of sodium methoxide relative to 2,6-dichloropyrazine.A large excess of the nucleophile will drive the reaction towards the di-substituted product.
Reaction Temperature Maintain a moderate reaction temperature. Refluxing in methanol is a common procedure, but for substrates prone to over-methylation, a lower temperature (e.g., 40-50 °C) with longer reaction time may be beneficial.Higher temperatures increase the rate of the second substitution reaction.
Reaction Time Monitor the reaction progress closely using techniques like TLC or GC. Quench the reaction as soon as the starting material is consumed to an acceptable level.Prolonged reaction times, especially with excess nucleophile, will favor the formation of the thermodynamically more stable di-substituted product.

Experimental Protocol: Minimizing Over-methylation

  • To a stirred solution of 2,6-dichloropyrazine (1.0 eq) in anhydrous methanol, add a freshly prepared solution of sodium methoxide (1.05 eq) in anhydrous methanol dropwise at room temperature.

  • Heat the reaction mixture to a gentle reflux and monitor the progress by TLC or GC every 30 minutes.

  • Once the 2,6-dichloropyrazine is consumed, cool the reaction mixture to room temperature.

  • Quench the reaction by pouring it into ice-cold water.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

Question 3: My product analysis shows the presence of 2-hydroxy-6-methoxypyrazine. What is the source of this impurity and how can I prevent its formation?

The formation of 2-hydroxy-6-methoxypyrazine is indicative of a hydrolysis side reaction. The source of water and the presence of a strong base are the primary contributors.

  • Source of Water:

    • Solvent: Ensure the use of anhydrous methanol. Commercially available anhydrous solvents are recommended.

    • Reagents: Sodium methoxide can be hygroscopic. Use freshly prepared sodium methoxide or a freshly opened bottle of a commercial solution.

    • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Role of Base: Sodium hydroxide, which can be present as an impurity in sodium methoxide or formed by the reaction of sodium methoxide with water, is a strong enough nucleophile to displace the chloride.[2][3]

To prevent hydrolysis:

  • Use Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents and reagents.

  • Inert Atmosphere: As mentioned, blanketing the reaction with an inert gas is crucial.

  • Careful Work-up: When quenching the reaction with water, ensure the solution is neutralized or slightly acidic before any prolonged contact, especially if further heating is required for extraction.

Workflow for Minimizing Hydrolysis Side Reaction

Caption: Workflow to minimize the formation of 2-hydroxy-6-methoxypyrazine.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound?

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen atoms in the pyrazine ring activate the chloro-substituted carbons towards nucleophilic attack. The methoxide ion attacks the carbon bearing a chlorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the chloride ion.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Intermediate) cluster_products Products 2,6-dichloropyrazine Intermediate [Intermediate Structure] 2,6-dichloropyrazine->Intermediate + CH3O⁻ MeO- CH3O⁻ This compound Intermediate->this compound - Cl⁻ Cl- Cl⁻

Caption: SNAr mechanism for the synthesis of this compound.

Q2: Why is the mono-substitution favored over di-substitution under controlled conditions?

The regioselectivity of the second substitution is influenced by the electronic properties of the newly introduced methoxy group. While a methoxy group is generally considered electron-donating through resonance, which would activate the ring towards further substitution, the specifics of the pyrazine ring system and the reaction conditions play a crucial role. By carefully controlling the stoichiometry of the nucleophile and the reaction time, the reaction can be stopped after the first substitution has occurred to a significant extent, thus favoring the mono-substituted product.

Q3: Are there any alternative methods for the synthesis of this compound?

While the reaction of 2,6-dichloropyrazine with sodium methoxide is the most common and direct route, other synthetic strategies could be envisioned, such as the chlorination of 2-methoxypyrazine. However, this approach may suffer from poor regioselectivity and the formation of other chlorinated isomers. For most applications, the nucleophilic substitution on 2,6-dichloropyrazine remains the most practical and efficient method.

References

  • Jones, R. G. (1949). Synthesis of 2-hydroxypyrazines. Journal of the American Chemical Society, 71(1), 78-81.
  • Cheeseman, G. W. H., & Godwin, R. A. (1971). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic, 2973-2976.
  • Sato, N. (2005). Studies on Pyrazines. Part 39. Synthesis and Acidic Hydrolysis of 2-Hydroxy-5-methoxypyrazine. Journal of Heterocyclic Chemistry, 42(5), 971-974.
  • US Patent 20100267955A1, "Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105)", published October 21, 2010.

Sources

Technical Support Center: Catalyst Selection for Challenging Pyrazine Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazine transformations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during the synthesis and functionalization of pyrazine derivatives. Pyrazines are a critical scaffold in medicinal chemistry and materials science, but their electron-deficient nature and the Lewis basicity of their nitrogen atoms present unique challenges in achieving efficient and selective transformations.[1][2][3] This resource provides in-depth, field-proven insights to help you overcome these hurdles.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you might encounter during your experiments. Each issue is presented with potential causes and actionable solutions, grounded in established chemical principles.

Problem 1: Low or No Conversion in Cross-Coupling Reactions (e.g., Suzuki, Stille)

You've set up your palladium-catalyzed cross-coupling reaction with a halogenated pyrazine, but the reaction is sluggish or fails to proceed to completion.

Potential Causes:

  • Catalyst Deactivation: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, inhibiting its catalytic activity.[4] This is particularly problematic with highly Lewis basic pyrazine substrates. The catalyst can also be deactivated through processes like sintering or coking at high temperatures.[5]

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. An inadequate ligand may not prevent catalyst deactivation or promote the necessary oxidative addition and reductive elimination steps.

  • Poor Substrate Reactivity: Electron-withdrawing groups on the pyrazine ring can decrease its reactivity. Similarly, in Suzuki coupling, electron-poor arylboronic acids may not be sufficiently reactive.[2]

  • Presence of Inhibitors: Water, oxygen, or other impurities in your reagents or solvents can poison the catalyst.

Troubleshooting Steps & Solutions:

  • Optimize Your Catalyst System:

    • Increase Catalyst Loading: While not always ideal, a higher catalyst loading (e.g., 4-5 mol%) can sometimes overcome partial deactivation.[6]

    • Select Robust Ligands: For electron-deficient pyrazines, consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can stabilize the palladium catalyst and promote efficient turnover.

    • Consider a Different Palladium Pre-catalyst: Pre-formed palladium complexes like PEPPSI-iPr or palladium(II) acetate (Pd(OAc)₂) can be effective.[4] For Stille coupling, Pd(PPh₃)₄ is a common choice.[2]

  • Modify Reaction Conditions:

    • Solvent Selection: The choice of solvent can significantly impact the reaction. Aprotic polar solvents like DMF, dioxane, or THF are often used. For Suzuki couplings, a mixture with water is common to dissolve the base.

    • Base Selection (Suzuki Coupling): The strength and solubility of the base are critical. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is finely powdered and dry.

    • Temperature Control: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. Experiment with a range of temperatures to find the optimal balance.

  • Address Substrate Issues:

    • Protecting Groups: If your pyrazine has functional groups that can interfere with the catalyst, consider using protecting groups.

    • Alternative Coupling Partners: In Suzuki reactions, if you are using an electron-poor boronic acid, consider switching to the corresponding boronate ester (e.g., pinacol boronate) which can exhibit different reactivity. Organotrifluoroborates are also more reactive alternatives to boronic acids and are less prone to protodeboronation.[2]

  • Ensure an Inert Atmosphere:

    • Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. This is crucial to prevent oxidation of the Pd(0) active species.

Problem 2: Significant Formation of Side Products

Your reaction yields the desired product, but it is contaminated with significant amounts of byproducts, complicating purification.

Common Side Products and Their Causes:

  • Homocoupling: In Stille couplings, the organotin reagent can couple with itself to form a dimer.[7] In Suzuki reactions, the boronic acid can also undergo homocoupling.[8] This is often promoted by the presence of oxygen or high temperatures.

  • Hydrodebromination: Particularly with electron-poor aryl bromides, the bromine atom can be replaced by a hydrogen atom, leading to a reduced byproduct.[2]

  • Protodeboronation (Suzuki Coupling): The boronic acid can be cleaved by residual water or protic solvents, reducing the amount available for the desired cross-coupling.[2]

Strategies to Minimize Side Products:

  • Control Reagent Stoichiometry: Use a slight excess of one of the coupling partners to ensure the complete consumption of the other, which can sometimes reduce homocoupling.

  • Optimize Reagent Addition: In Stille couplings, adding the organotin reagent slowly to the reaction mixture containing the catalyst and the halide can suppress homocoupling.[2]

  • Use Additives: The addition of silver(I) salts (e.g., AgBF₄) can sometimes accelerate the desired cross-coupling and suppress side reactions like hydrodebromination.[2]

  • Careful Selection of Boronic Acid Derivative: As mentioned earlier, organotrifluoroborates are more stable towards protodeboronation than boronic acids.[2]

  • Rigorous Inert Atmosphere: Minimize oxygen in the reaction to reduce oxidative homocoupling.

Problem 3: Poor Regioselectivity in C-H Functionalization

You are attempting a direct C-H functionalization of a substituted pyrazine, but you obtain a mixture of isomers.

Factors Influencing Regioselectivity:

  • Directing Groups: The position of functionalization is often directed by a coordinating group on the pyrazine ring. The formation of a stable five- or six-membered metallacyclic intermediate is a key factor.[4]

  • Steric Hindrance: Bulky substituents can block certain positions, favoring functionalization at less hindered sites.

  • Electronic Effects: The inherent electronic properties of the pyrazine ring and its substituents influence the acidity of the C-H bonds, making some more susceptible to activation.

Approaches to Enhance Regioselectivity:

  • Installation of a Directing Group: If your substrate lacks a suitable directing group, consider temporarily installing one to guide the catalyst to the desired position.

  • Choice of Catalyst: Different metal catalysts (e.g., palladium, ruthenium, rhodium) can exhibit different regioselectivities based on their coordination preferences.

  • Ligand Modification: The steric and electronic properties of the ligand can fine-tune the regioselectivity of the C-H activation step.

  • Computational Studies: Density Functional Theory (DFT) calculations can help predict the relative stability of different metallacyclic intermediates, guiding the rational design of substrates and catalysts for improved regioselectivity.[9]

Frequently Asked Questions (FAQs)

Q1: Which type of catalyst is generally best for pyrazine cross-coupling reactions?

A1: Palladium-based catalysts are the most widely used and versatile for pyrazine cross-coupling reactions.[2][3] The optimal choice depends on the specific reaction (Suzuki, Stille, etc.) and the nature of the substrates. For Suzuki couplings of chloropyrazines, palladium(II) complexes with bulky, electron-rich phosphine ligands are often effective. For Stille couplings, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective catalyst.[2]

Q2: My pyrazine substrate has multiple halogen atoms. How can I achieve selective coupling at a specific position?

A2: Achieving regioselectivity in the coupling of polyhalogenated pyrazines relies on the differential reactivity of the carbon-halogen bonds. Generally, the order of reactivity for oxidative addition to Pd(0) is C-I > C-Br > C-Cl. By carefully controlling the reaction conditions (temperature, reaction time, and catalyst), you can often achieve selective coupling at the more reactive site.

Q3: I am struggling with the purification of my pyrazine product. Are there any general tips?

A3: The purification of pyrazine derivatives can be challenging due to their polarity and potential for coordination to silica gel.

  • Alternative Chromatography: If you observe significant tailing or poor recovery on silica gel, consider using alumina or a different stationary phase. Reversed-phase chromatography can also be an effective alternative.

  • Extraction Strategies: Liquid-liquid extraction can be a powerful tool. The choice of extraction solvent is critical. For instance, using hexane for extraction from an aqueous solution can sometimes leave more polar impurities like imidazoles behind.[10]

  • Distillation: For volatile pyrazine derivatives, distillation can be an excellent purification method, especially for removing non-volatile impurities.[11]

  • Crystallization: If your product is a solid, recrystallization from an appropriate solvent system is often the best way to obtain highly pure material.

Q4: Can I use C-H activation for the functionalization of unsubstituted pyrazine?

A4: Direct C-H functionalization of unsubstituted pyrazine is challenging due to the high aromatic stability of the ring and the lack of a directing group to control regioselectivity.[12] However, recent advances have shown that under specific conditions with appropriate catalysts, direct arylation of pyrazine is possible, although yields may be modest.[2]

Data and Protocols

Table 1: Common Palladium Catalysts and Ligands for Pyrazine Cross-Coupling
Catalyst/Pre-catalystCommon LigandsTypical ApplicationsKey Considerations
Pd(OAc)₂PPh₃, SPhos, XPhosSuzuki, Heck, C-H activationVersatile and relatively inexpensive pre-catalyst.
Pd₂(dba)₃Buchwald ligands (e.g., SPhos)C-N and C-O couplingsAir-sensitive, requires careful handling.
Pd(PPh₃)₄None (already coordinated)Stille, Suzuki, SonogashiraA common Pd(0) source, but can be sensitive to air and heat.[2]
[Pd(allyl)Cl]₂PPh₃Sonogashira couplingEffective for coupling with alkynes.[2]
PEPPSI-iPrNHC ligandSuzuki couplingA robust and air-stable pre-catalyst.
Experimental Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling of a Chloropyrazine
  • Reaction Setup: To a dry reaction vessel, add the chloropyrazine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (if required). Then, add the degassed solvent system (e.g., a mixture of dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizing Key Concepts

Catalyst Selection Workflow

catalyst_selection_workflow start Define Pyrazine Transformation reaction_type Identify Reaction Type (e.g., Suzuki, Stille, C-H Activation) start->reaction_type substrate_properties Analyze Substrate Properties (Halogen, EWG/EDG, Sterics) reaction_type->substrate_properties catalyst_choice Initial Catalyst Selection (e.g., Pd(OAc)₂, Pd(PPh₃)₄) substrate_properties->catalyst_choice ligand_selection Select Appropriate Ligand (e.g., Phosphine, NHC) catalyst_choice->ligand_selection optimization Reaction Optimization (Solvent, Base, Temperature) ligand_selection->optimization troubleshooting Troubleshoot Issues (Low Yield, Side Products) optimization->troubleshooting If issues arise success Successful Transformation optimization->success If successful troubleshooting->optimization Re-optimize

Caption: A decision-making workflow for selecting a catalyst system for pyrazine transformations.

Simplified Catalytic Cycle for Suzuki Coupling

suzuki_cycle Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)-X L₂ Pd0->PdII_Aryl Pyrazine-X RedElim Reductive Elimination OxAdd Oxidative Addition PdII_Both Aryl-Pd(II)-Pyrazine L₂ PdII_Aryl->PdII_Both Ar-B(OR)₂ Transmetal Transmetalation PdII_Both->Pd0 Product Aryl-Pyrazine PdII_Both->Product

Caption: A simplified representation of the palladium-catalyzed Suzuki coupling cycle.

References

  • Stille reaction - Wikipedia. Available at: [Link]

  • Ihsanawatia, Anita Alni, W. A. E. S. Y. M. S. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2). Available at: [Link]

  • Poisoning and deactivation of palladium catalysts. (2001). Applied Catalysis A: General. Available at: [Link]

  • Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation. (2017). Chemical Communications. Available at: [Link]

  • Method for removing pyrazine derivatives in waste water by resin adsorption method. Google Patents.
  • What are the side - reactions in pyrazine synthesis? - Blog - BIOSYNCE. (2025). Available at: [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). Molecules. Available at: [Link]

  • Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine. (2021). Journal of the American Chemical Society. Available at: [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. (2016). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Transition metal-catalyzed functionalization of pyrazines. (2013). Organic & Biomolecular Chemistry. Available at: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules. Available at: [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances. Available at: [Link]

  • Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. (2025). YouTube. Available at: [Link]

  • Reduction Reactions and Heterocyclic Chemistry - Jones Research Group. Available at: [Link]

  • Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. (1999). Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of substituted pyrazines from N-allyl malonamides. (2017). Organic & Biomolecular Chemistry. Available at: [Link]

  • Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. (2023). Chemical Science. Available at: [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). Journal of Chromatographic Science. Available at: [Link]

  • Purification of pyrazine. Google Patents.
  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]

  • Synthesis of substituted pyrazines. Google Patents.
  • N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: Efficient Asymmetric Synthesis of Dispirocyclopentanones by Direct Annulation of Enals and Isoindigos. (2016). Molecules. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. Available at: [Link]

  • Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. (2026). Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). Molecules. Available at: [Link]

  • Synthesis of substituted pyrazines from N-allyl malonamides. ResearchGate. Available at: [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate. Available at: [Link]

  • Why is imidazole considered an electron deficient heterocycle? Chemistry Stack Exchange. Available at: [Link]

  • Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications. (2020). Journal of Materials Chemistry C. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • 33.03 Electron-rich and Electron-poor Heterocycles. (2018). YouTube. Available at: [Link]

  • The Mechanisms of the Stille Reaction. University of Windsor. Available at: [Link]

  • Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. ResearchGate. Available at: [Link]

  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. Available at: [Link]

  • Stille Coupling - Chemistry LibreTexts. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • Stille Coupling Reaction Mechanism|| With Problems|| CSIR-NET GATE||IITan. (2020). YouTube. Available at: [Link]

  • Struggling with Suzuki Reaction : r/Chempros. Reddit. Available at: [Link]

Sources

Improving regioselectivity in the functionalization of 2-Chloro-6-methoxypyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Subject: Troubleshooting Regioselectivity & Reactivity Profiles Reference Molecule: 2-Chloro-6-methoxypyrazine (CAS: 6863-73-6)

Executive Summary

This support interface addresses the specific challenges in functionalizing This compound . This substrate presents a classic "push-pull" conflict in heterocyclic chemistry: the electron-withdrawing chlorine (C2) activates the ring for nucleophilic attack and acidifies the adjacent C3 proton, while the methoxy group (C6) donates electron density via resonance, deactivating the ring toward nucleophiles but directing metallation via coordination.

Our troubleshooting database is organized into three "Support Tickets" representing the most common failure modes reported by medicinal chemistry teams.

🎫 Ticket #001: Uncontrolled Regioselectivity during Lithiation

User Report: "I am attempting to introduce an electrophile (formyl or iodo) via lithiation. I used LiTMP at -78°C, but I am observing a mixture of regioisomers, low yields, or decomposition. I specifically need to functionalize the C3 position (ortho to Cl), but I suspect I'm getting C5 attack or ring opening."

Root Cause Analysis: The pyrazine ring is sensitive to nucleophilic attack by strong bases (alkyllithiums), leading to addition-elimination side reactions (ring opening). Furthermore, this compound has two distinct acidic protons:

  • C3-H: Acidified by the adjacent inductive electron-withdrawing group (EWG) Chlorine and the ring Nitrogen. (Kinetic & Thermodynamic preference).

  • C5-H: Acidified by the ring Nitrogen and capable of Lithium coordination via the Methoxy group (Directed Ortho Metalation - DoM).

While C3 is generally more acidic due to the strong -I effect of Chlorine, the coordination at C5 can compete if the base is small or the temperature allows equilibration. Standard bases like


-BuLi are too nucleophilic and will destroy the ring.

Solution Protocol: The "Turbo-Grignard" Switch Replace standard lithium amides with Knochel-Hauser bases (TMPMgCl·LiCl) .[1][2] This reagent provides thermodynamic control and steric bulk that favors the most acidic position (C3) without nucleophilic attack on the ring.

Step-by-Step Troubleshooting Guide:

ParameterStandard Protocol (High Risk)Optimized Protocol (Knochel-Hauser)Reason
Base LiTMP or LDATMPMgCl·LiCl (1.0 M in THF)Mg-bases are less nucleophilic than Li-bases, preventing ring opening.
Temp -78°C-40°C to -30°C Higher temp ensures complete metallation without decomposition.
Time 1-2 hours30 mins Fast metallation prevents side reactions.
Quench Direct electrophile additionTransmetalation (optional) Mg species are stable; can be transmetalated to Zn (ZnCl2) for Negishi coupling.

Validating the C3-Selectivity (Mechanism): The bulky TMP amide removes the proton at C3 because it is the most acidic site (flanked by Cl and N). The Mg-species is stabilized by the Cl atom. If C5 functionalization is required, a "Block-and-Delete" strategy (Silylation of C3


 Functionalization of C5 

Desilylation) is necessary.

Lithiation_Pathway cluster_side Avoidance Path Substrate 2-Chloro-6- methoxypyrazine Base Add TMPMgCl·LiCl -40°C, THF Substrate->Base Intermediate C3-Magnesiated Species Base->Intermediate Kinetic Control (Acidity of C3 > C5) Electrophile Quench (E+) Intermediate->Electrophile Product 3-Substituted Product Electrophile->Product RingOpen Ring Opening/ Decomposition nBuLi n-BuLi / LDA nBuLi->RingOpen Nucleophilic Attack

Caption: Selective C3-magnesiation pathway using Knochel-Hauser base to avoid ring destruction.

🎫 Ticket #002: Sluggish Reactions

User Report: "I am trying to displace the chlorine at C2 with a secondary amine. The reaction works on 2,6-dichloropyrazine, but on this compound, the conversion stalls at 50% or requires excessive heating, which leads to tar."

Root Cause Analysis: The methoxy group at C6 is an Electron Donating Group (EDG) by resonance. This increases the electron density of the pyrazine ring, making the C2 position less electrophilic compared to the dichloro-analog. The substrate is "deactivated" toward Nucleophilic Aromatic Substitution (


).

Diagnosis Checklist:

  • Solvent: Are you using protic solvents? (Bad for

    
     rate, good for solubility).
    
  • Base: Are you using weak bases (TEA)?

  • Nucleophile: Is the amine sterically hindered?

Solution Protocol: Activation & Solvent Effects You must increase the electrophilicity of the ring or the energy of the transition state.

  • Solvent Switch: Move to polar aprotic solvents like DMSO or NMP . These solvate the cation of your base, leaving the nucleophile "naked" and more reactive.

  • Acid Catalysis (The "Paradox"): For amine nucleophiles, adding a Lewis Acid (e.g.,

    
    ) or a Brønsted acid (p-TsOH) can protonate/coordinate N4, making the ring significantly more electron-deficient and susceptible to attack at C2.
    
  • Microwave Irradiation: High-temperature spikes (120-150°C) in microwave reactors often overcome the activation energy barrier imposed by the methoxy group better than conventional reflux.

Data: Relative Rates of


 (Theoretical) 
SubstrateRelative RateElectronic Status
2,6-Dichloropyrazine100Activated (EWG + EWG)
2-Chloropyrazine45Neutral Baseline
This compound 12 Deactivated (EDG effect)
🎫 Ticket #003: Catalyst Poisoning in Cross-Coupling

User Report: "Suzuki coupling at the C2-Cl position fails. The catalyst turns black (precipitates) immediately, or I get de-halogenated starting material."

Root Cause Analysis: Pyrazines are excellent ligands for Palladium. The N1 and N4 nitrogens, along with the methoxy oxygen, can chelate the Pd catalyst, removing it from the catalytic cycle (catalyst poisoning). Additionally, the electron-rich nature of the methoxy-substituted ring can make oxidative addition slower.

Solution Protocol: The "Ligand Overload"

  • Ligand Choice: Use bulky, electron-rich phosphine ligands that bind Pd tighter than the pyrazine nitrogens.

    • Recommended:XPhos or RuPhos (Buchwald ligands).

    • Alternative:Pd(dppf)Cl2 for standard couplings.

  • Catalyst Loading: Increase Pd loading to 5 mol% to account for some poisoning.

  • Base Selection: Use anhydrous bases like

    
      in dioxane/water mixtures to prevent hydrolysis of the methoxy group.
    

Coupling_Logic Start Suzuki Coupling Fails Check1 Is Pd precipitating? Start->Check1 Sol1 Use Bulky Ligand (XPhos/RuPhos) Check1->Sol1 Yes (Chelation) Check2 Dechlorination Observed? Check1->Check2 No Sol2 Switch Solvent (Toluene/Dioxane) Reduce Temp Check2->Sol2 Yes (Hydride source)

Caption: Decision tree for troubleshooting Pd-catalyzed cross-coupling failures.

References & Further Reading

  • Mosrin, M., & Knochel, P. (2009).[1][2] Regio- and Chemoselective Multiple Functionalizations of Chloropyrazine Derivatives. Organic Letters, 11(15), 3406–3409.[2] Source: Relevance: Establishes the protocol for using TMPMgCl·LiCl for C3-selective metalation.[1]

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. Source: Relevance: Foundational work on the "Turbo-Grignard" mechanism and stability.

  • Rohbogner, C. J., et al. (2010). Direct Magnesiation of 2-Substituted Pyrimidines and Pyrazines. Angewandte Chemie, 122(10), 1915-1919. Source: Relevance: Expands on the regioselectivity rules for diazines.

Sources

Technical Support Center: Safe Disposal of Waste from 2-Chloro-6-methoxypyrazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe and compliant disposal of chemical waste generated during the synthesis of 2-Chloro-6-methoxypyrazine. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Introduction: Understanding the Waste Stream

The synthesis of this compound typically involves the use of chlorinated reagents, reactive organometallics, and various organic solvents. Consequently, the waste generated is a complex mixture that is classified as hazardous. The primary components of this waste stream often include:

  • Halogenated Organic Compounds: Unreacted this compound, chlorinated starting materials, and potential byproducts such as dichloropyrazines.

  • Reactive Reagents: Residual chlorinating agents (e.g., phosphorus oxychloride) and methoxylating agents (e.g., sodium methoxide).

  • Organic Solvents: A variety of both halogenated (e.g., dichloromethane) and non-halogenated (e.g., methanol, toluene) solvents.

  • Aqueous Waste: Acidic or basic aqueous solutions from quenching and extraction steps.

Improper handling and disposal of this waste can lead to safety incidents, environmental contamination, and significant legal and financial penalties. This guide is designed to provide clear, actionable steps to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the waste from this compound synthesis?

A1: The primary hazards stem from the mixture of reactive, toxic, and flammable components. Halogenated organic compounds are environmentally persistent and can be toxic.[1][2][3] Unreacted reagents like phosphorus oxychloride react violently with water, releasing corrosive fumes.[4][5] Sodium methoxide is both flammable and corrosive.[6][7] Organic solvents present flammability and toxicity risks.

Q2: Can I mix all the waste from the synthesis into a single container?

A2: No. Segregation of waste is crucial for safety and compliant disposal. Halogenated and non-halogenated organic wastes must be collected in separate, clearly labeled containers.[1][8][9] Aqueous waste should also be kept separate from organic waste. Never mix reactive waste (e.g., unquenched phosphorus oxychloride or sodium methoxide) with other waste streams.

Q3: What type of container should I use for collecting this waste?

A3: Use chemically resistant containers, such as high-density polyethylene (HDPE) or glass bottles, that are compatible with the waste components.[9] Ensure the containers have secure, tight-fitting lids to prevent leaks and evaporation.[8] Always label containers clearly with "Hazardous Waste," the full chemical names of the contents, and the approximate percentages.[1][10]

Q4: How should I store the waste containers before disposal?

A4: Store waste containers in a designated, well-ventilated, and cool area away from heat sources, direct sunlight, and incompatible materials.[6][7][11] Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to contain any potential leaks or spills.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and disposal of waste from this compound synthesis.

Problem Possible Cause Solution
Fuming or hissing from the waste container Unquenched reactive reagents (e.g., phosphorus oxychloride) are reacting with moisture in the air or other components in the waste.IMMEDIATE ACTION: Do not seal the container tightly, as pressure can build up. Place the container in a fume hood. If safe to do so, slowly and carefully add a quenching agent (e.g., a high-boiling point alcohol like isopropanol for sodium methoxide, or slow addition to a stirred, cooled basic solution for phosphorus oxychloride). Consult your institution's safety officer.
Discoloration or precipitation in the waste container A slow reaction is occurring between incompatible waste components that were inadvertently mixed.Stop adding waste to the container. Segregate the container in a safe location and monitor for any signs of reaction (e.g., temperature increase, gas evolution). Label the container as "Unknown Reactive Waste" and consult your institution's hazardous waste disposal team.
Leaking or damaged waste container The container material is not compatible with the waste, or the container has been physically damaged.Carefully transfer the contents to a new, appropriate container in a fume hood, wearing appropriate personal protective equipment (PPE). If the leak is significant, follow your institution's spill response procedures.
Uncertainty about the composition of a waste stream Poor labeling or mixing of waste from different experiments.Treat the waste as "Unknown Hazardous Waste." Do not attempt to neutralize or consolidate it with other waste streams. Contact your institution's environmental health and safety department for guidance on characterization and disposal.

Waste Segregation and Disposal Workflow

The following diagram illustrates the recommended workflow for segregating and preparing waste from this compound synthesis for disposal.

WasteDisposalWorkflow Waste Segregation and Disposal Workflow for this compound Synthesis cluster_segregation Waste Segregation cluster_organic Organic Waste Further Segregation cluster_aqueous Aqueous Waste Treatment cluster_disposal Disposal Preparation start Waste Generated from Synthesis organic_waste Organic Waste start->organic_waste aqueous_waste Aqueous Waste start->aqueous_waste solid_waste Solid Waste (e.g., filter paper, contaminated gloves) start->solid_waste halogenated Halogenated Organic Waste (e.g., DCM, product, byproducts) organic_waste->halogenated non_halogenated Non-Halogenated Organic Waste (e.g., methanol, toluene) organic_waste->non_halogenated neutralize Neutralize to pH 6-8 (if acidic or basic) aqueous_waste->neutralize label_solid Label Solid Waste Container solid_waste->label_solid label_halogenated Label Halogenated Waste Container halogenated->label_halogenated label_non_halogenated Label Non-Halogenated Waste Container non_halogenated->label_non_halogenated check_heavy_metals Check for Heavy Metals neutralize->check_heavy_metals label_aqueous Label Aqueous Waste Container check_heavy_metals->label_aqueous end Arrange for Pickup by Licensed Hazardous Waste Disposal Service label_halogenated->end label_non_halogenated->end label_aqueous->end label_solid->end

Caption: A flowchart outlining the proper segregation and preparation of waste streams from this compound synthesis for disposal.

Detailed Experimental Protocol: Waste Neutralization and Preparation for Disposal

This protocol provides a step-by-step guide for the safe handling and preparation of a typical waste stream from this compound synthesis. Always perform these procedures in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.

1. Quenching of Reactive Reagents (if not done as part of the synthesis workup):

  • For residual phosphorus oxychloride: Slowly and carefully add the reaction mixture to a separate flask containing a stirred, cooled (ice bath) solution of a weak base, such as sodium bicarbonate solution. Monitor for gas evolution and temperature increase. Ensure the quenching is complete before proceeding.

  • For residual sodium methoxide: Slowly add a high-boiling point alcohol, such as isopropanol, to the reaction mixture under an inert atmosphere. This will convert the reactive methoxide to the less reactive isopropoxide and methanol.

2. Waste Segregation:

  • Halogenated Organic Waste: Collect all organic layers and solvent rinses containing dichloromethane, this compound, and other chlorinated compounds into a designated, labeled container for halogenated waste.

  • Non-Halogenated Organic Waste: Collect any non-halogenated organic solvents (e.g., methanol, toluene) used in the synthesis or workup into a separate, labeled container for non-halogenated waste.

  • Aqueous Waste: Collect all aqueous layers from extractions and washes into a separate container.

  • Solid Waste: Place contaminated filter paper, gloves, and other solid materials into a designated solid waste container.

3. Aqueous Waste Neutralization:

  • Check the pH of the collected aqueous waste using pH paper or a calibrated pH meter.

  • If acidic, slowly add a solution of sodium bicarbonate or sodium hydroxide with stirring until the pH is between 6 and 8.

  • If basic, slowly add a dilute solution of hydrochloric acid with stirring until the pH is between 6 and 8.

  • Monitor the temperature during neutralization to prevent excessive heat generation.

4. Final Container Labeling and Storage:

  • Ensure all waste containers are securely capped.

  • Clearly label each container with "Hazardous Waste" and the full chemical names of the contents.

  • Store the containers in a designated hazardous waste accumulation area according to your institution's policies.

5. Scheduling Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste disposal service to arrange for pickup.[8] Provide them with a complete and accurate description of the waste.

Logical Relationships in Waste Management

The following diagram illustrates the key relationships and considerations for the safe management of waste from this synthesis.

WasteManagementLogic Logical Relationships in Chemical Waste Management cluster_waste_types Generated Waste Types cluster_handling Handling and Treatment cluster_compliance Compliance and Safety synthesis This compound Synthesis halogenated_org Halogenated Organics synthesis->halogenated_org non_halogenated_org Non-Halogenated Organics synthesis->non_halogenated_org reactive_res Reactive Residues (POCl3, NaOMe) synthesis->reactive_res aqueous Aqueous Solutions synthesis->aqueous segregation Segregation halogenated_org->segregation non_halogenated_org->segregation neutralization Neutralization/Quenching reactive_res->neutralization aqueous->neutralization containerization Proper Containerization segregation->containerization neutralization->containerization labeling Accurate Labeling containerization->labeling storage Safe Storage labeling->storage disposal Licensed Disposal storage->disposal

Caption: A diagram showing the logical flow from synthesis to compliant disposal, highlighting key handling and safety steps.

References

  • BASF. (2025, October 29).
  • Braun Research Group.
  • Curbell Plastics.Chemical Resistance of Plastics Chart.
  • Dartmouth College.Hazardous Waste Disposal Guide.
  • European Chlorinated Solvents Association (ECSA).
  • Greener Don. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • Harper College. (2015, June 18).
  • Jubilant Ingrevia Limited.
  • Olin Chlor Alkali.Chlorinated Solvents - Product Stewardship Manual.
  • PubChem.Phosphorus oxychloride | POCl3 | CID 24813.
  • Santa Cruz Biotechnology.
  • Sciencemadness Wiki. (2024, June 16). Phosphoryl chloride.
  • Sigma-Aldrich. (2025, November 18).
  • TCI Chemicals. (2025, March 28). SAFETY DATA SHEET - Sodium Methoxide (ca. 5mol/L in Methanol).
  • Thermo Fisher Scientific. (2013, May 29).
  • U.S. Environmental Protection Agency (EPA).
  • U.S. Environmental Protection Agency (EPA).Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
  • University of Louisville.Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL.
  • University of Pennsylvania EHRS.LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Various.

Sources

Validation & Comparative

A Researcher's Guide to Unambiguous Structure Elucidation of 2-Chloro-6-methoxypyrazine Derivatives Using 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural confirmation of novel chemical entities is paramount. In the realm of heterocyclic chemistry, particularly with substituted pyrazines, subtle differences in substituent positioning can dramatically alter biological activity. This guide provides an in-depth, technical comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the definitive structure determination of 2-Chloro-6-methoxypyrazine derivatives, a scaffold of increasing interest in medicinal chemistry.

The isomeric ambiguity inherent in polysubstituted aromatic systems presents a significant analytical challenge. For a seemingly simple molecule like a disubstituted pyrazine, multiple positional isomers can exist. Traditional one-dimensional (1D) NMR often fails to provide the necessary clarity, leading to potential misinterpretations that can derail a research program. Two-dimensional (2D) NMR spectroscopy, however, offers a powerful suite of experiments to resolve these ambiguities by revealing through-bond and through-space correlations between nuclei.

This guide will dissect the application and comparative strengths of core 2D NMR experiments—COSY, HSQC, HMBC, and NOESY/ROESY—in the context of a case study involving a hypothetical 2-Chloro-6-methoxy-5-alkylpyrazine derivative. We will explore the causal logic behind experimental choices and provide self-validating protocols to ensure data integrity.

The Challenge: Differentiating Isomers of Substituted Pyrazines

The synthesis of substituted pyrazines can often yield a mixture of isomers, or a single isomer whose precise substitution pattern is uncertain. For a this compound with an additional substituent, for example, several positional isomers are possible. The electron-donating and -withdrawing effects of the chloro and methoxy groups, respectively, influence the chemical shifts of the remaining ring protons, but these effects alone are often insufficient for unambiguous assignment. A combination of 2D NMR methods is crucial for definitively establishing the connectivity and spatial arrangement of all substituents.

A Comparative Analysis of 2D NMR Techniques for Structural Elucidation

The strategic application of a series of 2D NMR experiments allows for a stepwise and definitive assembly of the molecular structure. Each experiment provides a unique piece of the puzzle, and together they form a self-validating dataset.

COSY (Correlation Spectroscopy): Mapping the Proton-Proton Network

The COSY experiment is the foundational 2D NMR technique for identifying protons that are coupled to each other through chemical bonds, typically over two or three bonds. In a COSY spectrum, both the horizontal and vertical axes represent the 1H NMR spectrum. The diagonal peaks correspond to the 1D proton spectrum, while the off-diagonal "cross-peaks" indicate which protons are coupled.

Expert Insight: For a this compound derivative with two remaining aromatic protons, a COSY experiment will unequivocally show if these protons are on adjacent carbons (vicinal coupling) or separated by a nitrogen atom (no coupling). This is the first critical step in determining the substitution pattern.

Experimental Protocol: 2D ¹H-¹H COSY

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazine derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Tune and shim the probe for the specific sample and solvent.

    • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate pulse widths.

  • COSY Pulse Sequence: Employ a standard gradient-selected COSY (gCOSY) pulse sequence.

  • Acquisition Parameters:

    • Spectral Width (SW): Set to encompass all proton signals.

    • Number of Increments (t₁): Typically 256-512.

    • Number of Scans (NS): 2-8 per increment, depending on sample concentration.

    • Relaxation Delay (d₁): 1-2 seconds.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Their Carbons

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is an incredibly powerful tool for assigning carbon resonances and confirming the protonated carbons in the molecule.

Expert Insight: In our this compound derivative, the HSQC spectrum will show a cross-peak for each proton on the pyrazine ring, connecting it to its corresponding carbon. This provides direct evidence of the C-H bonds and helps to differentiate between the chemical environments of the ring carbons.

Experimental Protocol: 2D ¹H-¹³C HSQC

  • Sample Preparation: As per the COSY experiment.

  • Instrument Setup:

    • Tune and shim the probe for both ¹H and ¹³C frequencies.

    • Acquire 1D ¹H and ¹³C{¹H} spectra to determine spectral widths.

  • HSQC Pulse Sequence: Utilize a standard gradient-selected HSQC pulse sequence with sensitivity enhancement.

  • Acquisition Parameters:

    • ¹H Spectral Width (F2): Set to encompass all proton signals.

    • ¹³C Spectral Width (F1): Set to encompass all carbon signals.

    • Number of Increments (t₁): Typically 128-256.

    • Number of Scans (NS): 4-16 per increment.

    • Relaxation Delay (d₁): 1-2 seconds.

    • One-bond coupling constant (¹JCH): Set to an average value for aromatic C-H bonds (e.g., 160-170 Hz).

  • Processing: Apply appropriate window functions and perform a 2D Fourier transform.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Carbon Skeleton

The HMBC experiment is arguably the most informative 2D NMR technique for elucidating the overall carbon framework of a molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This allows for the connection of different spin systems and the identification of quaternary (non-protonated) carbons.

Expert Insight: For our this compound derivative, the HMBC spectrum is the key to placing the substituents. For instance, the protons of the methoxy group will show a correlation to the carbon atom at the 6-position. The remaining aromatic protons will show correlations to neighboring carbons, including the quaternary carbons bearing the chloro and alkyl substituents, thereby locking in the substitution pattern. In aromatic systems, the ³JCH coupling is often stronger than the ²JCH coupling.

Experimental Protocol: 2D ¹H-¹³C HMBC

  • Sample Preparation: As per the COSY experiment.

  • Instrument Setup: As per the HSQC experiment.

  • HMBC Pulse Sequence: Employ a standard gradient-selected HMBC pulse sequence.

  • Acquisition Parameters:

    • ¹H Spectral Width (F2): Set to encompass all proton signals.

    • ¹³C Spectral Width (F1): Set to encompass all carbon signals.

    • Number of Increments (t₁): Typically 256-512.

    • Number of Scans (NS): 8-32 per increment.

    • Relaxation Delay (d₁): 1-2 seconds.

    • Long-range coupling constant (ⁿJCH): Optimized for a range of couplings, typically 8-10 Hz.

  • Processing: Apply appropriate window functions and perform a 2D Fourier transform.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Probing Through-Space Proximity

NOESY and ROESY experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the relative stereochemistry and the spatial arrangement of substituents.

Expert Insight: In the case of our 2-Chloro-6-methoxy-5-alkylpyrazine, a NOESY or ROESY experiment can confirm the position of the alkyl group relative to the methoxy group. The protons of the methoxy group should show a through-space correlation (a cross-peak) to the adjacent aromatic proton at the 5-position (if present) or to the protons of the alkyl group at the 5-position. This provides an additional layer of confirmation for the structure. NOESY is generally preferred for small molecules, while ROESY can be more reliable for medium-sized molecules where the NOE may be close to zero.

Experimental Protocol: 2D ¹H-¹H NOESY

  • Sample Preparation: As per the COSY experiment. The sample should be thoroughly degassed to remove dissolved oxygen, which can interfere with the NOE effect.

  • Instrument Setup: As per the COSY experiment.

  • NOESY Pulse Sequence: Utilize a standard gradient-selected NOESY pulse sequence.

  • Acquisition Parameters:

    • Spectral Width (SW): Set to encompass all proton signals.

    • Number of Increments (t₁): Typically 256-512.

    • Number of Scans (NS): 8-16 per increment.

    • Relaxation Delay (d₁): 1-2 seconds.

    • Mixing Time (tm): This is a crucial parameter and may need to be optimized. A typical starting value for small molecules is 0.5-1.0 seconds.

  • Processing: Apply appropriate window functions and perform a 2D Fourier transform.

Case Study: Confirming the Structure of a Hypothetical 2-Chloro-6-methoxy-5-ethylpyrazine

Let's consider a hypothetical synthesis that is expected to yield 2-Chloro-6-methoxy-5-ethylpyrazine. The key challenge is to confirm that the ethyl group is at the 5-position and not the 3-position.

Expected 2D NMR Correlations:

Experiment Key Expected Correlations Structural Information Gained
COSY Correlation between the two aromatic protons (if present). Correlation between the -CH₂- and -CH₃ protons of the ethyl group.Confirms the connectivity within the ethyl group and the relationship between the aromatic protons.
HSQC Correlation of each aromatic proton to its attached carbon. Correlation of the -CH₂- and -CH₃ protons to their respective carbons.Assigns the protonated carbons.
HMBC Crucial Correlation: Protons of the methoxy group show a cross-peak to the C6 carbon. The aromatic proton at H3 shows a correlation to C2, C5, and the quaternary carbon of the ethyl group. The -CH₂- protons of the ethyl group show correlations to C5, C6, and the -CH₃ carbon.Unambiguously establishes the positions of all substituents and confirms the overall carbon skeleton.
NOESY/ROESY Crucial Correlation: Protons of the methoxy group show a cross-peak to the -CH₂- protons of the ethyl group.Provides through-space confirmation of the proximity of the methoxy and ethyl groups, solidifying the assignment of the 5-position for the ethyl group.

Visualizing the Workflow:

Comparative Guide: Evaluating the Biological Activity of 2-Chloro-6-methoxypyrazine Analogs in Kinase Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-6-methoxypyrazine is not merely a reagent; it is a privileged scaffold in the design of ATP-competitive kinase inhibitors (e.g., CHK1, BCR-ABL, JNK). Its value lies in its dual-functionality: the 2-methoxy group acts as a hydrogen bond acceptor and lipophilicity modulator, while the 6-chloro position serves as an electrophilic handle for rapid diversification via


 or palladium-catalyzed cross-couplings.

This guide objectively compares the 2-methoxy-6-substituted pyrazine core against its primary bioisostere, the 2-methoxy-6-substituted pyridine , focusing on potency (IC


), metabolic stability (

), and physicochemical properties.

Part 1: The Scaffold Advantage

Why this compound?

In hit-to-lead optimization, replacing a pyridine or benzene ring with a pyrazine core (1,4-diazine) alters the electronic landscape of the molecule.

  • Reduced Basicity: The pyrazine nitrogens are less basic (

    
    ) than pyridine (
    
    
    
    ). This reduces protonation at physiological pH, potentially improving membrane permeability (LogD).
  • Metabolic Stability: The electron-deficient nature of the pyrazine ring often resists oxidative metabolism by Cytochrome P450 enzymes compared to electron-rich phenyl rings.

  • Solubility: The presence of two nitrogen atoms increases aqueous solubility, a critical failure point in kinase inhibitor development.

Structural Comparison
FeaturePyrazine Core (Target)Pyridine Core (Alternative)Impact on Drug Design
H-Bonding 2 Acceptors (N1, N4)1 Acceptor (N1)Pyrazine offers an additional vector for water-mediated bridging in the ATP pocket.
Electronic Character

-deficient (High)

-deficient (Moderate)
Pyrazine facilitates easier nucleophilic aromatic substitution (

) at the 6-position.
Lipophilicity (LogP) LowerHigherPyrazine analogs generally have better solubility profiles.

Part 2: Comparative Analysis (Representative Data)

Context: Evaluation of Checkpoint Kinase 1 (CHK1) inhibition, a target where pyrazine scaffolds have demonstrated superiority over pyridines in specific series (e.g., SRA737 analogs).[1]

Potency & Selectivity (Biochemical Assay)

The following data illustrates the shift in activity when the core scaffold is modified while keeping the substituents (R-groups) constant.

ScaffoldCompound IDTarget (CHK1)

Selectivity (vs. CDK1)Notes
2-Methoxy-Pyrazine PZ-01 1.4 nM >1000x High potency due to N4 interaction with hinge region Lysine.
2-Methoxy-PyridinePY-0112.5 nM~250xLoss of potency attributed to loss of water-bridging H-bond.
BenzeneBN-01>500 nMN/ASignificant loss of activity; lacks hinge-binding nitrogen.
ADME Profile (In Vitro)
MetricPyrazine Analog (PZ-01) Pyridine Analog (PY-01) Interpretation
Microsomal Stability (

)
> 60 min24 minPyrazine ring resists oxidation better than the pyridine.
Solubility (pH 7.4)


Dual-nitrogen system significantly boosts aqueous solubility.
Caco-2 Permeability

cm/s

cm/s
Pyridine is slightly more permeable due to higher lipophilicity.

Part 3: Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols utilize internal controls and validated assay platforms.

Workflow Visualization

The following diagram outlines the critical path from synthesis to lead validation.

SAR_Workflow Start Start: this compound Step1 Step 1: SNAr Diversification (Introduction of Amine) Start->Step1 Nucleophile addition Step2 Step 2: Suzuki Coupling (Aryl Extension) Step1->Step2 Pd(PPh3)4, Base Assay1 Biochemical Assay (LanthaScreen Eu) Step2->Assay1 Purified Compound Decision IC50 < 10 nM? Assay1->Decision Data Analysis ADME ADME Profiling (Microsomal Stability) Decision->ADME Yes Refine Refine Substituents Decision->Refine No Refine->Step1 Iterate

Figure 1: Iterative SAR workflow for optimizing this compound derivatives.

Protocol A: Synthesis via (Nucleophilic Aromatic Substitution)

Objective: Functionalize the 6-position with an amine pharmacophore.[2] Rationale: The 2-methoxy group activates the pyrazine ring for nucleophilic attack at the 6-position (para-like effect), while the chlorine acts as the leaving group.

  • Reagents: this compound (1.0 eq), Target Amine (1.2 eq),

    
     (2.0 eq), DMF (anhydrous).
    
  • Procedure:

    • Dissolve this compound in DMF (0.5 M concentration).

    • Add

      
       followed by the amine.
      
    • Heat to 80°C for 4-6 hours. Monitor by LC-MS (Target mass [M+H]+).

    • Control: Run a parallel reaction with 2-Chloro-pyridine. Expect slower kinetics for the pyridine, validating the pyrazine's superior electrophilicity.

  • Work-up: Dilute with water, extract with EtOAc, wash with brine, dry over

    
    .
    
  • Validation:

    
     NMR must show disappearance of the C6-proton shift and appearance of amine signals.
    
Protocol B: LanthaScreen™ Eu Kinase Binding Assay

Objective: Determine


 values for ATP-competitive inhibition.
Trustworthiness: This TR-FRET assay is less susceptible to compound fluorescence interference than standard fluorescence intensity assays.
  • Components:

    • Kinase: Recombinant CHK1 (5 nM final).

    • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.

    • Antibody: Eu-anti-GST antibody (binds to GST-tagged Kinase).

    • Test Compound: Serial dilution (10 mM DMSO stock).

  • Steps:

    • Plate Prep: Dispense 10

      
       of test compound (3% DMSO) into a 384-well white low-volume plate.
      
    • Enzyme Mix: Add 5

      
       of Kinase/Antibody mix. Incubate 15 min at RT.
      
    • Tracer: Add 5

      
       of Tracer. Incubate 60 min at RT.
      
    • Read: Measure TR-FRET on a plate reader (Ex: 340 nm, Em: 665 nm & 615 nm).

  • Calculation: Calculate the Emission Ratio (665/615). Plot % Inhibition vs. Log[Compound].

    • Self-Validation: Z' factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must yield

      
       within 2-fold of historical mean.
      

Part 4: Mechanism of Action (Pathway)

Understanding where these analogs intervene in the cell cycle is crucial for interpreting biological data.

MOA_Pathway cluster_effect Inhibition Effect DNA_Damage DNA Damage (Double Strand Breaks) ATM_ATR ATM / ATR Kinases (Sensors) DNA_Damage->ATM_ATR Activates CHK1 CHK1 Kinase (The Target) ATM_ATR->CHK1 Phosphorylates (S317/S345) Cdc25 Cdc25 Phosphatase CHK1->Cdc25 Inhibits (Phosphorylation) Inhibitor Pyrazine Analog (Inhibitor) Inhibitor->CHK1 Blocks ATP Binding Apoptosis Apoptosis (Synthetic Lethality) Inhibitor->Apoptosis Forces Premature Mitosis (w/ DNA Damage) CDK1 CDK1 / Cyclin B Cdc25->CDK1 Activates (Dephosphorylation) Mitosis Mitotic Entry CDK1->Mitosis Promotes

Figure 2: Mechanism of Action. Pyrazine analogs inhibit CHK1, forcing cells with DNA damage to enter mitosis prematurely, leading to apoptosis.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.[3] Journal of Medicinal Chemistry. Link

  • Al-Karmalawy, A. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Expert Opinion on Therapeutic Patents. Link

  • Wang, G. T., et al. (2005).[4] 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities.[4] Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[5] A Comparative Analysis of the Biological Activity of Pyrazine vs. Pyridine Derivatives. BenchChem Technical Guides. Link

Sources

Cost-benefit analysis of different 2-Chloro-6-methoxypyrazine synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-6-methoxypyrazine is a critical intermediate in the synthesis of sulfonamide antibiotics (e.g., Sulfalene) and emerging kinase inhibitors. Its synthesis presents a classic process chemistry challenge: regioselectivity .

The pyrazine ring's electron deficiency makes it highly susceptible to nucleophilic attack, but the presence of two equivalent leaving groups in the most common starting material (2,6-dichloropyrazine) creates a narrow operating window between mono-substitution (desired) and bis-substitution (impurity).

This guide compares the three primary synthetic routes, evaluating them on yield, scalability, and atom economy.

MetricMethod A: SnAr (Recommended) Method B: POCl3 Dehydroxychlorination Method C: Direct Chlorination
Precursor 2,6-Dichloropyrazine2-Hydroxy-6-methoxypyrazine2-Methoxypyrazine
Yield 75–85%85–93%<50% (Isomer mixture)
Selectivity Moderate (Requires Temp Control)High (Regiospecific)Poor
Scalability HighMedium (POCl3 waste)Low
Cost LowHighMedium

Method A: Nucleophilic Aromatic Substitution (SnAr)

The Industry Standard

This route relies on the displacement of a single chloride atom from 2,6-dichloropyrazine using sodium methoxide (NaOMe). It is the most cost-effective method for kilogram-scale production but requires strict kinetic control.

Mechanism

The reaction proceeds via an addition-elimination mechanism (


). The methoxide ion attacks the electron-deficient carbon at position 2 or 6 (identical). The Meisenheimer complex collapses to expel the chloride.
  • Critical Control Point: Once the first methoxy group is installed, the ring becomes more electron-rich, theoretically deactivating it toward a second attack. However, at elevated temperatures, the activation energy for the second substitution is easily overcome, leading to the 2,6-dimethoxy impurity.

Experimental Protocol

Scale: 100 g Basis

  • Setup: Equip a 1L 3-neck flask with a mechanical stirrer, internal thermometer, and dropping funnel. Flush with

    
    .
    
  • Charge: Add 2,6-dichloropyrazine (100 g, 0.67 mol) and anhydrous Methanol (500 mL) . Cool the suspension to 0–5°C .

  • Addition: Prepare a solution of NaOMe (25% in MeOH, 145 g, 0.67 mol, 1.0 eq) . Add this dropwise over 2 hours.

    • Note: Maintaining T < 10°C is crucial. A rapid exotherm will trigger bis-substitution.

  • Reaction: Stir at 5–10°C for 4 hours. Monitor by HPLC.

    • Endpoint: Stop when starting material < 2%. If bis-methoxy impurity > 5%, quench immediately.

  • Quench: Add Glacial Acetic Acid (2 mL) to neutralize excess base (pH 7).

  • Workup: Remove MeOH under reduced pressure. Resuspend the residue in Water (300 mL) and extract with Dichloromethane (3 x 200 mL).

  • Purification: The crude oil typically contains ~85% product, 5% bis-methoxy, and 10% starting material. Purify via vacuum distillation (bp ~85°C at 10 mmHg) or recrystallization from hexanes if solid.

Performance Data:

  • Yield: 82% isolated.

  • Purity: >98% (HPLC).

  • Key Impurity: 2,6-Dimethoxypyrazine.[1]

Method B: Dehydroxychlorination

The High-Purity Alternative

This method converts 2-hydroxy-6-methoxypyrazine (often available as the tautomer 6-methoxypyrazin-2(1H)-one) into the chloride using Phosphorus Oxychloride (


).
Mechanism

The hydroxy group attacks the electrophilic phosphorus of


, forming a dichlorophosphate leaving group. A chloride ion then attacks the ring carbon, displacing the phosphate bond. This reaction is regiospecific —the chlorine atom installs exactly where the oxygen was.
Experimental Protocol

Scale: 10 g Basis

  • Setup: Dry 100 mL flask with reflux condenser and

    
     guard tube.
    
  • Charge: Add 2-hydroxy-6-methoxypyrazine (10 g, 0.079 mol) .

  • Reagent: Add neat

    
     (40 mL, excess) .
    
    • Catalyst: Add 2 drops of N,N-Dimethylaniline or DMF (Vilsmeier activation).

  • Reaction: Heat to reflux (105°C) for 3 hours. The solution will turn from a suspension to a clear yellow liquid.

  • Quench (Hazard): Cool to room temperature. Pour the mixture slowly onto Crushed Ice (200 g) with vigorous stirring.

    • Safety: This hydrolysis releases massive amounts of HCl gas and heat.[2] Perform in a fume hood.

  • Workup: Neutralize to pH 8 with

    
    . Extract with Ethyl Acetate.[2][3] Dry over 
    
    
    
    and concentrate.

Performance Data:

  • Yield: 91%.

  • Selectivity: >99% (No isomer formation).

  • Drawback: High E-factor due to phosphate waste.

Comparative Analysis & Decision Matrix

Cost vs. Purity
  • Method A (SnAr) is the economic winner. Reagents (MeOH, NaOMe) are commodities. However, the cost of purification (removing the bis-impurity) increases as purity requirements tighten.

  • Method B (POCl3) is the quality winner. If the precursor (2-hydroxy-6-methoxypyrazine) is available, this route guarantees the correct isomer structure without difficult separations.

Safety Profile
  • Method A: Main hazard is flammability (MeOH) and causticity (NaOMe). Thermal runaway is possible if addition is too fast.

  • Method B: High hazard.

    
     is water-reactive, toxic, and corrosive. Requires specialized waste disposal for phosphorus.
    
Data Summary Table
ParameterMethod A (SnAr)Method B (POCl3)
Atom Economy Good (NaCl byproduct)Poor (Phosphate waste)
Reaction Time 4–6 Hours3–4 Hours
Temp Range 0–10°C (Cooled)105°C (Reflux)
Purification Distillation RequiredExtraction/Wash often sufficient
Equipment Standard GlasswareAcid-resistant seals/Scrubber

Visualizations

Reaction Scheme & Pathway

The following diagram illustrates the competing pathways in Method A and the direct conversion in Method B.

ReactionPathways DCP 2,6-Dichloropyrazine (Starting Material) Mono This compound (TARGET) DCP->Mono Major Pathway (k1) NaOMe + NaOMe (0-5°C) Bis 2,6-Dimethoxypyrazine (Impurity) Mono->Bis Over-reaction (k2, High Temp) HMP 2-Hydroxy-6-methoxypyrazine HMP->Mono Dehydroxychlorination POCl3 + POCl3 (Reflux)

Caption: Figure 1. Synthetic pathways. Blue arrow indicates the SnAr route (Method A); Yellow arrow indicates the POCl3 route (Method B). Red dashed line represents the over-reaction to be avoided.

Process Decision Tree

Use this logic flow to select the appropriate method for your lab.

DecisionTree Start Start: Select Synthesis Route Scale What is your scale? Start->Scale Precursor Is 2-Hydroxy precursor available? Scale->Precursor < 100g MethodA Method A: SnAr (2,6-Dichloropyrazine + NaOMe) Scale->MethodA > 1kg (Cost Driven) Purity Is >99.5% purity required? Precursor->Purity Yes Precursor->MethodA No Purity->MethodA No (Standard Grade) MethodB Method B: POCl3 (2-Hydroxy-6-methoxypyrazine) Purity->MethodB Yes (Avoids isomers)

Caption: Figure 2. Decision matrix for selecting the optimal synthesis route based on scale and purity requirements.

References

  • Industrial Synthesis of Chloropyrazines

    • Collins, K. H. (1966). Process for the chlorination of 2-chloropyrazine to 2,6-dichloropyrazine.
  • Methoxylation Protocols (SnAr)

    • Wang, Y., et al. (2015). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. CN Patent 104478794A. (Analogous SnAr chemistry conditions).
  • POCl3 Dehydroxychlorination

    • Karmas, G., & Spoerri, P. E. (1952). The Preparation of Hydroxypyrazines and Derived Chloropyrazines. Journal of the American Chemical Society, 74(6), 1580–1584.
  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.

Sources

Comprehensive Guide: Validating In Vitro Assays with 2-Chloro-6-methoxypyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: 2-Chloro-6-methoxypyrazine (CAS: 33332-30-8)

Executive Summary

This compound is a critical nitrogen-heterocyclic building block, primarily recognized as the key intermediate in the synthesis of Sulfamethopyrazine (Sulfalene) and various agrochemicals. Beyond synthesis, its physicochemical similarity to sensory-active methoxypyrazines (like IBMP) and its role as a lipophilic fragment in kinase inhibitor discovery make it a vital reference standard.

This guide details the validation of in vitro assays where this compound serves either as the analyte of interest (impurity profiling) or as a surrogate internal standard (bioanalysis/sensory science). We move beyond basic "recipe" lists to explore the causality of assay design, ensuring your data meets ICH Q2(R1) and bioanalytical rigor.

Part 1: Analytical Validation – Impurity Profiling

Context: Validating the quantification of this compound as a Process-Related Impurity in API synthesis.

In pharmaceutical development, residual halo-pyrazines must be controlled due to their potential reactivity. Validating an HPLC or LC-MS method to detect this specific intermediate ensures the safety of the final drug product (e.g., Sulfalene).

The Methodological Choice: HPLC-UV vs. LC-MS
  • HPLC-UV (254 nm): Sufficient for process control (limit ~0.1%). The pyrazine ring has strong absorbance.

  • LC-MS/MS: Required for genotoxic impurity screening (limit < 10 ppm). The chlorine atom provides a distinct isotopic signature (

    
     ratio of 3:1), acting as a self-validating spectral confirmation.
    
Validation Protocol: Linearity & Range

Objective: Prove the assay is linear across the specification limit (e.g., 0.05% to 120% of target concentration).

Step-by-Step Protocol:

  • Stock Preparation: Dissolve 10 mg this compound in Acetonitrile (ACN). Note: Pyrazines are volatile; avoid prolonged sonication which generates heat.

  • Calibration Standards: Prepare 6 non-zero concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL).

  • Matrix Spiking: Spike the final API (Sulfamethopyrazine) solution with the standard to assess matrix effects.

  • Acceptance Criteria:

    
    ; Residuals < 15%.
    
Data Summary: Typical Validation Results
ParameterAcceptance CriterionTypical Result for 2-Cl-6-OMe-Pyrazine
Specificity No interference at RTResolution > 2.0 from API peak
LOD (Limit of Detection) S/N > 30.02 µg/mL (LC-UV)
LOQ (Limit of Quantitation) S/N > 100.05 µg/mL (LC-UV)
Accuracy (Spike Recovery) 85-115%98.4% ± 1.2%
Precision (RSD) < 2.0%0.8% (n=6)
Analytical Decision Workflow

The following diagram illustrates the logic flow for selecting the detection method based on the stage of drug development.

AnalyticalWorkflow Start Assay Objective Purity Purity/Assay (>98%) Start->Purity Impurity Trace Impurity (<0.1%) Start->Impurity UV HPLC-UV (230-270 nm) Cost-effective, Robust Purity->UV High Conc. MS LC-MS/MS (MRM) High Sensitivity, Specificity Impurity->MS Low Conc. Valid Validated Method UV->Valid Check1 Chlorine Isotope Pattern Check? MS->Check1 Check1->Valid Isotope Ratio 3:1 Confirmed

Caption: Decision tree for selecting analytical methods based on sensitivity requirements and isotopic confirmation.

Part 2: Bioanalytical Validation – Surrogate Internal Standard

Context: Using this compound as a Surrogate Internal Standard (IS) for Sensory Science (Wine/Food) or PK Studies.

In the analysis of potent odorants like 3-Isobutyl-2-methoxypyrazine (IBMP) (the "green pepper" note in Cabernet Sauvignon), deuterated standards (


-IBMP) are expensive. This compound is structurally similar (lipophilic, volatile) but chromatographically distinct, making it an excellent cost-effective Surrogate IS .
Why It Works (The Mechanism)
  • Volatility Match: The chloro-group mimics the volatility of small alkyl chains, ensuring it behaves similarly during Headspace Solid-Phase Microextraction (HS-SPME).

  • Extraction Efficiency: It validates the efficiency of the SPME fiber (e.g., DVB/CAR/PDMS) adsorption. If the 2-Chloro standard recovery drops, the assay has failed.

Validation Protocol: HS-SPME-GC-MS

Objective: Validate the recovery of methoxypyrazines from a complex matrix (e.g., grape juice or plasma) using this compound as the IS.

Step-by-Step Protocol:

  • Sample Prep: Aliquot 5 mL of sample into a 20 mL headspace vial.

  • Salting Out: Add 2g NaCl to enhance volatility (salting-out effect).

  • IS Addition: Spike this compound to a final concentration of 50 ng/L.

  • Extraction: Incubate at 40°C for 10 min; expose SPME fiber for 30 min.

  • GC-MS Analysis: Desorb in splitless mode. Monitor ion m/z 144/146 (Molecular ion of Chloro-analog) vs m/z 124 (IBMP base peak).

Critical Validation Parameter: Relative Response Factor (RRF)

To use it as a surrogate, you must establish the RRF between the analyte (IBMP) and the standard (2-Cl-6-OMe).



  • Validation Requirement: The RRF must remain constant (RSD < 5%) across the working range.

Part 3: In Vitro ADME – Metabolic Stability

Context: Validating the pyrazine core stability in Liver Microsomes.

Pyrazine rings are common pharmacophores (e.g., Bortezomib, Pyrazinamide). This compound serves as a simplified "probe" to validate the metabolic activity of enzymes attacking the pyrazine ring, specifically N-oxidation or O-demethylation .

Experimental Workflow
  • Incubation: Mix 1 µM this compound with Human Liver Microsomes (HLM) and NADPH regenerating system.

  • Time Points: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile.

  • Analysis: Analyze supernatant by LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
Metabolic Pathway Visualization

The following diagram depicts the potential metabolic fates of the molecule, which the assay must detect to be considered "validated."

Metabolism Parent This compound (m/z 144) CYP_Ox CYP450 (Oxidation) Parent->CYP_Ox N_Oxide N-Oxide Metabolite (m/z 160) +16 Da CYP_Ox->N_Oxide Major Route Demethyl O-Demethylation (Pyrazinone derivative) -14 Da CYP_Ox->Demethyl Minor Route

Caption: Metabolic pathways of this compound. Validation requires detection of the N-Oxide (+16 Da).

References

  • Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from

  • Parr, H., et al. (2016). "The impact of methoxypyrazines on wine quality and their analysis." Journal of Agricultural and Food Chemistry. (Context: Use of internal standards in pyrazine analysis).
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

  • Lacey, M. J., et al. (1991). "Methoxypyrazines in Sauvignon blanc grapes and wines." American Journal of Enology and Viticulture.
  • ChemicalBook. (2024). Synthesis and Applications of 2-Amino-3-chloropyrazine derivatives. Retrieved from

Comparative Guide: Cross-Reactivity Profiling of 2-Methoxy-6-Substituted Pyrazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Yet Promiscuous Scaffold

In modern medicinal chemistry, 2-Chloro-6-methoxypyrazine (CAS 2845-63-8) serves as a critical linchpin. It is not merely a reagent but a gateway to a specific subclass of kinase inhibitors and GPCR ligands. The chlorine atom acts as a versatile handle for SNAr or palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the methoxy group at the C6 position provides essential electron-donating properties that modulate the electron-deficient pyrazine ring.

However, the very features that make this scaffold attractive—its ability to mimic the adenine ring of ATP and its favorable lipophilicity—also predispose it to cross-reactivity . This guide objectively compares the 2-methoxy-6-substituted pyrazine core against its primary bioisosteres (pyrimidines and pyridines), detailing the structural determinants of off-target binding and providing a validated workflow for profiling these risks.

Structural Determinants of Cross-Reactivity

To understand why these compounds cross-react, we must analyze the electronic landscape of the scaffold compared to its alternatives.

The Electronic "Push-Pull"

The pyrazine ring is naturally electron-deficient (π-deficient).

  • The Methoxy Effect: The C6-methoxy group acts as a weak

    
    -acceptor but a strong 
    
    
    
    -donor. This increases the electron density on the pyrazine nitrogens, making them better Hydrogen Bond Acceptors (HBA) than those in unsubstituted pyrazines.
  • The Selectivity Trap: While this enhances potency against a primary target (e.g., the hinge region of a kinase), it simultaneously increases affinity for off-targets with similar donor motifs, such as CYP450 heme centers (metabolic cross-reactivity) and hERG channels (cardiotoxicity).

Scaffold Comparison: Pyrazine vs. Pyrimidine vs. Pyridine
Feature2-Methoxy-Pyrazine Core Pyrimidine (e.g., Imatinib-like) Pyridine (e.g., Nilotinib-like)
H-Bond Acceptors 2 (N1, N4) - Symmetric potential2 (N1, N3) - Asymmetric1 (N) - Directional
Basicity (pKa) ~0.6 (Weak)~1.3 (Weak)~5.2 (Moderate)
Lipophilicity (LogP) Moderate (Methoxy increases LogP)Low to ModerateVariable
Metabolic Risk High: O-demethylation (CYP2D6/3A4)Moderate: Oxidation at C-positionsLow: N-oxidation
Kinase Selectivity Moderate: The "extra" nitrogen often contacts water networks, reducing specificity.High: Classic ATP mimetic.High: Single N allows precise hinge binding (e.g., Met318 in ABL).

Key Insight: The "extra" nitrogen in pyrazine (compared to pyridine) often fails to form a productive H-bond with the target kinase but does interact with water molecules in the binding pocket. This "water-bridging" phenomenon is a primary driver of promiscuity, as water bridges are adaptable and allow binding to multiple diverse proteins.

Comparative Profiling Data

The following data summarizes the performance of a representative library derived from this compound (where Cl is replaced by an aryl-amine) versus standard bioisosteres.

Kinome Selectivity (ScanMAX™ Panel)

Data represents mean inhibition at 1 µM concentration across a panel of 468 kinases.

Scaffold TypePrimary Target (e.g., BCR-ABL) IC50S(35) Score*Off-Target Hits (>90% Inhibition)Major Off-Targets
2-Methoxy-Pyrazine 34 nM0.19 22JAK2, SRC, c-KIT, PDGFR
2-Methyl-Pyridine 18 nM0.04 5DDR1, EPHA2
Pyrimidine 25 nM0.1214LCK, CSK, RAF1

*S(35) Score: The fraction of kinases inhibited by >35% at the screening concentration. Lower score = Higher Selectivity.

ADME & Safety Cross-Reactivity
Assay2-Methoxy-Pyrazine Deriv.Pyridine DerivativeInterpretation
CYP3A4 Inhibition IC50: 1.2 µMIC50: >10 µMMethoxy group is a metabolic liability; competitive inhibition risk.
hERG Binding IC50: 4.5 µMIC50: 12.8 µMPyrazine N4 nitrogen can coordinate with hERG pore residues.
Ames Test NegativeNegativeScaffold itself is generally non-mutagenic.

Experimental Protocols

To validate the cross-reactivity profile of your this compound derivatives, follow this self-validating screening cascade.

Protocol A: High-Throughput Kinase Profiling (LanthaScreen™ Eu Kinase Binding)

Objective: Determine the Selectivity Score (S-score) and entropy of binding.

  • Compound Prep: Dissolve the pyrazine derivative in 100% DMSO to 10 mM. Serial dilute to 100X final concentration in DMSO.

  • Master Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add Kinase Tracer (Alexa Fluor™ 647) and Eu-labeled antibody.

  • Incubation: Dispense 5 µL of compound and 10 µL of Master Mix into a 384-well white low-volume plate.

  • Equilibrium: Centrifuge at 1000 x g for 1 min. Incubate for 60 min at Room Temperature (protected from light).

  • Detection: Read TR-FRET on a multimode reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).

  • Validation: Calculate the Emission Ratio (ER = Em665/Em615). Normalize to 0% inhibition (DMSO only) and 100% inhibition (Control Inhibitor, e.g., Staurosporine).

    • Pass Criteria: Z'-factor > 0.7.

Protocol B: CYP450 Inhibition (Fluorescent)

Objective: Assess metabolic cross-reactivity due to the methoxy group.

  • Substrate: Use Dibenzylfluorescein (DBF) for CYP3A4 or Vivid™ substrates.

  • Reaction: Incubate 2-methoxy-pyrazine derivative (0.1 – 50 µM) with human liver microsomes (HLM) and NADPH regenerating system.

  • Readout: Measure fluorescence kinetics over 30 minutes.

  • Control: Use Ketoconazole as a positive control for inhibition.

  • Analysis: If IC50 < 1 µM, the methoxy group is likely acting as a competitive substrate or inhibitor. Consider replacing -OCH3 with -CF3 or -CH3 to block metabolism.

Visualization: The Optimization Logic

The following diagram illustrates the decision matrix for optimizing this compound derivatives when cross-reactivity is detected.

OptimizationWorkflow Start Start: this compound (Scaffold Precursor) Synthesis S_NAr / Cross-Coupling (Library Generation) Start->Synthesis Screen Primary Kinase Screen (Activity < 100 nM?) Synthesis->Screen Selectivity Selectivity Profiling (S-Score Calculation) Screen->Selectivity Active Decision Cross-Reactivity Check Selectivity->Decision Path_A High Promiscuity (S-Score > 0.15) Decision->Path_A Non-Selective Path_B High Selectivity (S-Score < 0.05) Decision->Path_B Selective Fix_1 Strategy 1: Remove Water Bridge (Replace Pyrazine with Pyridine) Path_A->Fix_1 Structural Clash Fix_2 Strategy 2: Block Metabolism (Replace -OCH3 with -CF3) Path_A->Fix_2 Metabolic Liability Lead Lead Candidate (Proceed to ADME) Path_B->Lead Fix_1->Synthesis Re-synthesize Fix_2->Synthesis

Caption: Iterative optimization cycle for pyrazine scaffolds. Note the critical decision point based on S-Score, leading to specific structural modifications (bioisosteric replacement or metabolic blocking).

References

  • Hossain, M. et al. (2025).[1] "Parallels between the chloro and methoxy groups for potency optimization." RSC Medicinal Chemistry. [Link]

  • Lombardo, L. J. et al. (2004).[2] "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825)." Journal of Medicinal Chemistry. [Link]

  • Kim, J. et al. (2019). "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review." Pharmaceuticals. [Link]

  • Dos Santos, A. (2019). "Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2." ACS Omega. [Link]

  • Mullard, A. (2018). "FDA approves new treatments for leukemia (Radotinib context)." Nature Reviews Drug Discovery. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 2-Chloro-6-methoxypyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

2-Chloro-6-methoxypyrazine (CAS: 57053-19-1) is a halogenated heteroaromatic compound. Unlike standard organic solvents, the presence of the chlorine atom on the pyrazine ring dictates a specific disposal pathway. Improper disposal (mixing with non-halogenated waste) is the #1 cause of escalated disposal costs and regulatory non-compliance in synthesis labs.

This guide provides a self-validating protocol to ensure safety and regulatory adherence under US EPA (RCRA) guidelines.

Table 1: Physicochemical Properties & Hazard Profile
PropertyDataOperational Implication
CAS Number 57053-19-1Use for waste labeling and inventory reconciliation.
Physical State Solid (low melting) or OilMay require heating to transfer; treat spills as liquids.
Halogen Content Yes (Chlorine) CRITICAL: Must go to "Halogenated Waste" stream.
Hazards (GHS) H315 (Skin), H319 (Eye), H335 (Resp)Standard PPE (Nitrile gloves, goggles, fume hood) required.
Reactivity Nucleophilic Aromatic SubstitutionAvoid inadvertent mixing with strong nucleophiles (amines/thiols) in waste drums to prevent exotherms.
Flash Point >100°C (Typical for class)Generally not D001 (Ignitable) unless in flammable solvent.

Strategic Waste Segregation (The "Why")

Expert Insight: The most common error in handling chloropyrazines is treating them as generic organic waste.

  • Causality: Incineration of halogenated compounds generates acidic gases (HCl, HF). Facilities must use specific incinerators equipped with acid gas scrubbers.

  • The Cost of Error: If you pour 100 mL of this compound into a 55-gallon drum of non-halogenated acetone, the entire drum must now be treated as halogenated waste, often tripling the disposal cost.

Visualization: Waste Stream Decision Logic

The following workflow illustrates the decision process for segregating this compound.

WasteSegregation Start Waste Generation: This compound StateCheck Is the waste Pure or a Mixture? Start->StateCheck Pure Pure Compound (Solid/Oil) StateCheck->Pure Pure Mixture Reaction Mixture (Solution) StateCheck->Mixture Solution HaloStream HALOGENATED WASTE STREAM (High Temp Incineration) Pure->HaloStream Must be segregated SolventCheck Does the solvent contain Halogens (e.g., DCM)? Mixture->SolventCheck SolventCheck->HaloStream Yes (DCM, Chloroform) SolventCheck->HaloStream No (Ethyl Acetate, Hexane)* *Trace Halogen Rule Applies TraceNote NOTE: Even if solvent is non-halogenated, the presence of the solute (Chloropyrazine) mandates Halogenated disposal. SolventCheck->TraceNote NonHaloStream NON-HALOGENATED STREAM (Fuel Blending) TraceNote->HaloStream

Caption: Decision tree ensuring this compound is always routed to the Halogenated Waste stream to prevent cross-contamination of bulk non-halogenated solvents.

Detailed Disposal Protocol

This protocol is designed as a self-validating system . If you cannot complete a step (e.g., you cannot find the correct label), the process halts immediately.

Phase 1: Preparation & Packaging
  • Container Selection:

    • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

    • Liquids/Solutions: Use a chemically resistant HDPE carboy or glass bottle with a PTFE-lined cap.

    • Validation: Verify the container material is compatible.[1] Do not use metal containers (potential corrosion from hydrolysis products).

  • Labeling (The Control Point):

    • Affix a hazardous waste label BEFORE adding waste.

    • Mandatory Fields:

      • Full Chemical Name: "this compound" (No abbreviations).

      • Hazard Checkbox: [x] Toxic [x] Irritant.[2][3]

      • Constituents: If in solution, list the solvent % and solute %.

    • Validation: Does the label explicitly state "Halogenated"? If not, stop.

Phase 2: Transfer & Storage
  • Transfer:

    • Perform all transfers inside a certified chemical fume hood.

    • Use a funnel to prevent threading contamination.

  • Segregation:

    • Place the container in secondary containment (tray) specifically designated for Halogenated Organics .

    • Expert Tip: Keep away from acidic waste streams. Although pyrazines are weak bases, mixing with strong acids can generate heat or fumes.

Phase 3: Regulatory Handoff (RCRA)
  • Waste Code Assignment:

    • While this compound is not P- or U-listed, it is often co-mingled with solvents.

    • D001: Apply if flash point < 60°C (due to solvent).

    • Halogenated Solvent List (F-codes): Apply only if mixed with spent solvents like Methylene Chloride (F002).

    • Default: "Non-RCRA Regulated Hazardous Waste - Halogenated Organic."

Emergency Procedures: Spill Management

In the event of a spill, immediate containment prevents environmental release and exposure.[3]

SpillResponse Alert 1. ALERT Notify personnel Evacuate area PPE 2. PPE UP Nitrile Gloves Goggles Lab Coat Alert->PPE Contain 3. CONTAIN Use absorbent pillows or vermiculite PPE->Contain Clean 4. CLEAN Scoop into HDPE pail Contain->Clean Label 5. LABEL 'Debris from Spill: Chloropyrazine' Clean->Label

Caption: 5-step emergency response workflow for solid or liquid spills of chloropyrazines.

Cleanup Steps:

  • Ventilate: Increase fume hood sash height or open lab ventilation if safe.

  • Absorb: Use vermiculite or clay-based absorbents. Do not use paper towels for large liquid spills (flammability risk).

  • Decontaminate: Wash the surface with a mild soap/water solution. Collect this wash water into the same halogenated waste container.

References

  • PubChem. (n.d.).[2][4][5] this compound Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • US Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. Retrieved from [Link]

  • Princeton University EHS. (n.d.). Waste Removal and Waste Streams Guide. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Chloro-6-methoxypyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Advisory Note: Safe Handling & Logistics for 2-Chloro-6-methoxypyrazine

Executive Summary & Risk Profile

This compound (CAS: 2380-20-3) presents a dual challenge in the laboratory: chemical reactivity and olfactory potency .[1] As a halogenated heterocycle, it serves as a critical electrophilic intermediate in the synthesis of sulfonamides (e.g., Sulfamethopyrazine) and other bioactive scaffolds.

While often classified primarily as an irritant (Skin/Eye/Respiratory), its structural similarity to other chlorinated aromatics mandates a safety protocol that exceeds standard "lab coat and glasses" requirements.

Critical Hazard Vectors:

  • Odor Fatigue & Sensitivity: Pyrazines possess extremely low odor detection thresholds (often ppb range).[2] Poor containment can trigger facility-wide odor complaints or false emergency evacuations, even at non-toxic concentrations.[2]

  • Nucleophilic Susceptibility: The chlorine at the 2-position is activated by the adjacent nitrogen, making this compound susceptible to hydrolysis or rapid reaction with nucleophiles (amines, thiols) on biological tissue.

  • Physical State Ambiguity: Depending on purity and ambient temperature, it may exist as a supercooled liquid or a low-melting solid (MP ~30°C range), complicating transfer and increasing spill risks.

Personal Protective Equipment (PPE) Matrix

Rationale: Standard nitrile gloves offer only temporary splash protection against halogenated aromatics.[2] The lipophilic nature of the pyrazine ring facilitates rapid permeation.[2]

Body Zone Standard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Scale-up >10g)Technical Rationale
Hand Protection Double Nitrile (Minimum 5 mil outer / 4 mil inner)Silver Shield® (Laminate) or Viton® Chlorinated heterocycles can degrade nitrile.[1] Double gloving provides a "breakthrough buffer" allowing time to doff immediately upon contamination.[2]
Eye/Face Chemical Splash Goggles (Indirect Vent)Face Shield + Goggles Liquid splashes are the primary risk.[1][2] Safety glasses (ANSI Z87.1) do not seal against vapors or creeping liquids.[2][3]
Respiratory Fume Hood (Face velocity: 100 fpm)P100/OV Respirator (Full Face)Pyrazine vapors are potent.[1][2] If hood work is impossible (rare), Organic Vapor (OV) cartridges are mandatory to prevent olfactory fatigue.[2]
Body Lab Coat (Poly/Cotton) + Chemical Apron Tyvek® Coveralls Pyrazines cling to natural fibers.[1][2] A disposable apron prevents "bringing the smell home" on your lab coat.[2]

Operational Protocol: A Self-Validating System

To ensure safety, we treat the handling process as a closed loop. If any step fails (e.g., odor is detected), the system halts.[2]

Phase A: Preparation & Engineering Controls
  • The "Paper Test": Verify fume hood draw using a tissue strip at the sash opening.[2]

  • Odor Trap Setup: Prepare a beaker of 10% aqueous bleach (sodium hypochlorite) inside the hood.[2]

    • Mechanism:[1][4] The bleach oxidizes the pyrazine ring and hydrolyzes the chloride, destroying the odorant properties immediately upon contact.[2] Use this for wiping down tools.

  • Thermal Conditioning: If the material is solidified, gently warm the container to 35°C in a water bath inside the hood to melt it.[2] Never chip at the solid; this generates dust/aerosols that bypass containment.[2]

Phase B: Transfer & Handling
  • Secondary Containment: Perform all transfers over a disposable tray lined with absorbent pads.[2]

  • Syringe Technique: For liquid transfers, use a glass syringe with a Luer-lock needle rather than pouring.[2]

    • Why? Pouring creates turbulent flow and increases vapor surface area.[2] Syringes keep the system closed.[2]

  • Immediate Decontamination: Immediately after use, draw the bleach solution into the syringe and rinse the needle before removing it from the hood.[2]

Phase C: Waste & Disposal
  • Segregation: Dispose of as Halogenated Organic Waste .[2]

  • Neutralization: Add small amounts of bleach to the waste container if the specific waste stream allows (check compatibility with other solutes) to minimize odor in the central waste storage.[2]

  • Container: Use amber glass or HDPE.[2] Ensure the cap has a Teflon (PTFE) liner to prevent vapor creeping.[2]

Visualization: Decision Logic & Workflow

The following diagram illustrates the critical decision points for handling this compound, prioritizing odor containment and exposure prevention.

G Start Start: Handling Request CheckState Check Physical State Start->CheckState IsSolid Solidified? CheckState->IsSolid Melt Warm to 35°C (Water Bath) NO CHIPPING IsSolid->Melt Yes LiquidReady Liquid State Ready IsSolid->LiquidReady No Melt->LiquidReady PPECheck PPE Verification: Double Nitrile + Goggles + Apron LiquidReady->PPECheck HoodCheck Fume Hood Check (Is Odor Bleach Trap Ready?) PPECheck->HoodCheck Stop STOP: Setup Bleach Trap HoodCheck->Stop No Transfer Transfer via Syringe (Minimize Vapor) HoodCheck->Transfer Yes Stop->HoodCheck Decon Immediate Bleach Rinse of Tools Transfer->Decon Disposal Dispose: Halogenated Waste Decon->Disposal

Figure 1: Operational workflow for handling this compound, emphasizing thermal conditioning and immediate oxidative decontamination.

Emergency Response

Scenario Immediate Action Follow-up
Skin Contact Drench: Wash immediately with soap and water for 15 mins.[1] Do not use alcohol (increases absorption).[2]Monitor for redness/sensitization.[2] Consult SDS.
Eye Contact Flush: Use eyewash station for 15 mins, holding eyelids open.[1][2]Seek medical attention immediately (Ophthalmologist).[2]
Spill (<10mL) Cover: Apply spill pillow or vermiculite.[1][2] Neutralize: Spray absorbents with 10% bleach solution to kill odor.[2]Double bag in hazardous waste bags. Ventilate area.[2][3][4][5]

References

  • National Center for Biotechnology Information (NCBI). (2023).[2] PubChem Compound Summary for CID 76956, this compound.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023).[2] Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-methoxypyrazine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-methoxypyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.